N-(3-Methyl-2-butenyl)phthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJFTLLMRKUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166643 | |
| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |
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Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-45-5 | |
| Record name | 2-(3-Methyl-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015936455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Methyl-2-butenyl)phthalimide | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |
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| Record name | N-(3-Methyl-2-buten-1-yl)phthalimide | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Methyl-2-butenyl)phthalimide
Introduction: The Significance of the Prenyl Moiety in Medicinal Chemistry
N-(3-Methyl-2-butenyl)phthalimide, also known as N-prenylphthalimide, is a valuable synthetic intermediate in the field of medicinal chemistry and drug development. Its structure incorporates a phthalimide group, a common pharmacophore and a protective group for primary amines, attached to a prenyl (or 3-methyl-2-butenyl) chain. The prenyl moiety is of particular interest as it is a key building block in the biosynthesis of a vast array of natural products, including steroids, cannabinoids, and certain alkaloids. The incorporation of prenyl groups into drug candidates can enhance their lipophilicity, facilitate membrane permeability, and provide a handle for further chemical modification. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers and scientists.
Synthetic Routes: A Tale of Two Reactions
The synthesis of this compound can be efficiently achieved through two primary and reliable methods: the Gabriel Synthesis and the Mitsunobu Reaction. The choice between these methods often depends on the starting materials' availability, desired scale, and reaction conditions' sensitivity.
The Gabriel Synthesis: A Classic Approach to N-Alkylation
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines and their N-substituted derivatives, effectively avoiding the over-alkylation often encountered with direct alkylation of ammonia.[1][2] The synthesis of this compound via this route involves the nucleophilic substitution of a prenyl halide with potassium phthalimide.
Mechanism: The reaction proceeds via an SN2 mechanism. The phthalimide anion, being a potent nucleophile, attacks the electrophilic carbon of the prenyl halide, displacing the halide and forming the desired N-C bond.
Experimental Protocol: Gabriel Synthesis of this compound
-
Materials:
-
Potassium phthalimide
-
3,3-Dimethylallyl bromide (Prenyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add 3,3-dimethylallyl bromide (1.1 equivalents) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
-
The Mitsunobu Reaction: An Alternative with Inversion of Stereochemistry
The Mitsunobu reaction offers an alternative route to N-substituted phthalimides, particularly when starting from an alcohol.[3][4] This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including the phthalimide moiety, with a characteristic inversion of stereochemistry at the alcohol carbon.[5] For the synthesis of this compound, 3-methyl-2-buten-1-ol would be the starting material.
Mechanism: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This intermediate then deprotonates the phthalimide, which subsequently acts as a nucleophile to displace the activated hydroxyl group of the alcohol in an SN2 fashion.
Experimental Protocol: Mitsunobu Reaction for this compound
-
Materials:
-
3-Methyl-2-buten-1-ol (Prenol)
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 3-methyl-2-buten-1-ol (1.0 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C, add DIAD (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
-
Comprehensive Characterization of this compound
Rigorous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a detailed structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phthalimide-H | 7.70 - 7.90 | Multiplet | 4H |
| Vinylic-H | 5.20 - 5.40 | Triplet | 1H |
| N-CH₂ | 4.20 - 4.40 | Doublet | 2H |
| C(CH₃)₂ | 1.70 - 1.80 | Singlet | 6H |
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Phthalimide) | ~168 |
| C-Ar (quaternary) | ~134 |
| CH-Ar | ~132, ~123 |
| C=CH (quaternary) | ~138 |
| C=CH | ~118 |
| N-CH₂ | ~38 |
| CH₃ | ~25, ~18 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (imide, symmetric stretch) | ~1770 | Strong |
| C=O (imide, asymmetric stretch) | ~1710 | Strong |
| C-N Stretch | ~1390 | Medium |
| C=C Stretch | ~1670 | Medium-Weak |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
The two distinct carbonyl absorptions are a hallmark of the phthalimide group.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₃NO₂), the expected molecular weight is approximately 215.25 g/mol .[7]
-
Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) is expected at m/z = 215. The fragmentation pattern would likely involve the loss of the prenyl group and characteristic fragments from the phthalimide ring.
Applications in Drug Development and Beyond
This compound serves as a versatile intermediate in the synthesis of various biologically active compounds. The phthalimide group can be readily cleaved, most commonly by hydrazinolysis (the Ing-Manske procedure), to liberate the primary amine, N-(3-methyl-2-butenyl)amine.[8] This primary amine is a valuable synthon for the construction of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The prenyl moiety can also be a key pharmacophore, contributing to the biological activity of the final compound.
Conclusion
This technical guide has detailed the synthesis and comprehensive characterization of this compound. The Gabriel synthesis and Mitsunobu reaction provide reliable and efficient pathways to this important synthetic intermediate. The provided spectroscopic data and interpretation serve as a benchmark for researchers in the field. The utility of this compound as a building block in medicinal chemistry underscores its importance in the ongoing quest for novel therapeutic agents.
References
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Coxon, G. D., Furman, B. L., Harvey, A. L., McTavish, J., Mooney, M. H., Arastoo, M., Kennedy, A. R., Tettey, J. M., & Waigh, R. D. (2009). Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice. Journal of Medicinal Chemistry, 52(11), 3457–3463. [Link]
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ACS Publications. (n.d.). Novel Substituted Aminoalkylguanidines as Potential Antihyperglycemic and Food Intake-Reducing Agents. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
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ACS Publications. (n.d.). Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. PubMed Central. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of phthalimide analog. Retrieved January 14, 2026, from [Link]
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Physical and chemical properties of N-(3-Methyl-2-butenyl)phthalimide
An In-Depth Technical Guide to N-(3-Methyl-2-butenyl)phthalimide: Properties, Synthesis, and Applications
Abstract
This compound, also known as N-prenylphthalimide, is a synthetic organic compound that merges the versatile phthalimide scaffold with a biologically significant prenyl group. The phthalimide moiety is a cornerstone in organic synthesis, famously employed in the Gabriel synthesis for the preparation of primary amines, and is a core structural feature in various pharmacologically active agents.[1][2][3][4] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, tailored for researchers in organic chemistry and drug development.
Physicochemical Properties
This compound is a derivative of phthalimide, characterized by the substitution of the imide proton with a 3-methyl-2-butenyl (prenyl) group.[5] While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably predicted based on its constituent parts and data from chemical suppliers.
Table 1: Core Physicochemical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3-methylbut-2-en-1-yl)isoindole-1,3-dione | N/A |
| CAS Number | 15936-45-5 | [5] |
| Molecular Formula | C₁₃H₁₃NO₂ | [5] |
| Molecular Weight | 215.25 g/mol | [5] |
| Appearance | Predicted to be a white to pale yellow solid, typical of phthalimide derivatives.[6] | N/A |
| Solubility | Predicted to have low solubility in water but good solubility in common organic solvents like acetone, ethanol, and dimethylformamide (DMF).[6] | N/A |
| Melting Point | Not specified in available literature. For reference, the parent compound, phthalimide, has a high melting point of 238 °C.[3][6] | N/A |
The parent phthalimide structure is a white solid that is slightly soluble in water but dissolves in alkaline solutions due to the acidity of the imide proton (pKa ≈ 8.3).[3][6][7] The introduction of the nonpolar prenyl group in this compound is expected to decrease its melting point and reduce its already limited aqueous solubility while enhancing its solubility in organic solvents.
Synthesis and Reactivity
Primary Synthetic Route: The Gabriel Synthesis
The most direct and widely used method for preparing N-alkylated phthalimides is the Gabriel synthesis.[1][4] This method provides a robust pathway to this compound by preventing the common issue of over-alkylation seen in direct reactions of amines with alkyl halides.[8]
The synthesis proceeds in two main steps:
-
Deprotonation of Phthalimide: Phthalimide is treated with a base, typically potassium hydroxide or potassium carbonate, to form the potassium phthalimide salt.[3] This salt contains the highly nucleophilic phthalimide anion.
-
Nucleophilic Substitution (Sₙ2): The phthalimide anion then reacts with an alkyl halide, in this case, 3,3-dimethylallyl bromide (prenyl bromide), via an Sₙ2 mechanism to form the final N-substituted product.[4][5]
The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation while leaving the phthalimide anion exposed and highly reactive, thus accelerating the Sₙ2 reaction.
Caption: Workflow for the Gabriel synthesis of the title compound.
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional regions:
-
Phthalimide Group: The imide linkages are susceptible to cleavage under various conditions. This reaction is the cornerstone of the Gabriel synthesis's utility. Treatment with hydrazine (the Ing-Manske procedure), aqueous acid, or base will cleave the N-C(O) bonds to release the corresponding primary amine (prenylamine) and a phthalic acid derivative.[3]
-
Prenyl Group: The carbon-carbon double bond in the prenyl side-chain is electron-rich and can undergo typical electrophilic addition reactions (e.g., with halogens, hydrohalic acids) and is potentially susceptible to oxidation.
Spectroscopic Characterization
Confirming the structure of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected data can be accurately predicted.
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N-(3-Methyl-2-butenyl)phthalimide CAS number 15936-45-5
An In-Depth Technical Guide to N-(3-Methyl-2-butenyl)phthalimide (CAS: 15936-45-5)
Section 1: Core Compound Profile and Significance
This compound, also known as N-prenylphthalimide or 2-(3-methylbut-2-en-1-yl)isoindoline-1,3-dione, is a key organic intermediate belonging to the N-substituted phthalimide class of compounds.[1][2] Its structure integrates two synthetically valuable moieties: the phthalimide group, a cornerstone of the Gabriel synthesis for producing primary amines, and the prenyl (or 3,3-dimethylallyl) group, a fundamental five-carbon isoprenoid unit prevalent in natural products.
This compound serves as a stable, crystalline solid that acts as a protected form of prenylamine (3-methyl-2-buten-1-amine). The phthalimide group masks the highly nucleophilic amine, preventing the side reactions of over-alkylation that are common when synthesizing primary amines directly from alkyl halides and ammonia.[3][4] This controlled reactivity makes this compound an essential building block for researchers in organic synthesis and medicinal chemistry, enabling the precise introduction of the prenyl group into more complex molecular architectures. Furthermore, the broader class of phthalimide derivatives has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects, underscoring the potential of its derivatives in drug development programs.[5][6]
Caption: Chemical Structure of this compound.
Section 2: Physicochemical and Safety Data
Accurate characterization begins with understanding the fundamental physical and chemical properties of the compound. This data is critical for experimental design, including solvent selection, reaction temperature, and purification methods.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 15936-45-5 | [1][2][7] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2][7][8] |
| Molecular Weight | 215.25 g/mol | [7][8] |
| IUPAC Name | 2-(3-methylbut-2-en-1-yl)isoindole-1,3-dione | [1] |
| Synonyms | N-Prenylphthalimide, N-(3,3-Dimethylallyl)phthalimide | [1][2] |
| Melting Point | 97-99 °C | [2] |
| Boiling Point | 327.9 °C at 760 mmHg | [2] |
| Density | 1.175 g/cm³ | [2] |
| Flash Point | 139 °C | [2] |
| Appearance | White solid (typical) | [9] |
| Solubility | Not well-documented; expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | [1] |
Section 2.2: Safety, Handling, and Storage
This compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[1] Proper laboratory safety protocols are mandatory when handling this compound.
-
Hazard Statements : H302: Harmful if swallowed.[1]
-
Precautionary Measures :
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]
-
Storage : Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
Incompatible Materials : Strong oxidizing agents.[1]
-
Hazardous Decomposition Products : Carbon oxides and nitrogen oxides upon combustion.[1]
Section 3: Synthesis and Mechanistic Insights
The primary and most efficient method for preparing this compound is a direct application of the Gabriel Synthesis .[11] This classical reaction provides a robust route to primary amines by employing the phthalimide anion as an ammonia surrogate, thereby preventing over-alkylation.[3][4]
Section 3.1: The Gabriel Synthesis Workflow
The synthesis is a two-step process occurring in a single pot:
-
Deprotonation : Phthalimide is treated with a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the potassium phthalimide salt.[12] The N-H proton of phthalimide is significantly acidic (pKa ≈ 8.3) because the resulting negative charge on the nitrogen is stabilized by resonance across the two adjacent carbonyl groups.[3][9] This deprotonation generates a potent nitrogen nucleophile.[13]
-
N-Alkylation : The resulting phthalimide anion attacks a primary alkyl halide—in this case, prenyl bromide (1-bromo-3-methyl-2-butene)—via a classic Sₙ2 mechanism.[3][14] The nucleophilic nitrogen displaces the bromide leaving group, forming the stable N-alkylated phthalimide product.
The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is highly advantageous as it effectively solvates the potassium cation while leaving the phthalimide anion relatively free, accelerating the rate of the Sₙ2 reaction.[15][16]
Caption: Workflow for the synthesis of this compound.
Section 3.2: Detailed Experimental Protocol
This protocol is adapted from established procedures for the Gabriel synthesis.[16]
-
Reagent Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalimide (0.10 mol) and anhydrous potassium carbonate (0.06 mol, ~0.6 equivalents).
-
Solvent Addition : Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Initiation of Alkylation : Add prenyl bromide (1-bromo-3-methyl-2-butene) (0.11 mol, 1.1 equivalents) to the stirred suspension. A small amount of potassium iodide (catalytic) can be added to facilitate the reaction with less reactive halides.[16]
-
Reaction : Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phthalimide is consumed.
-
Product Isolation : After cooling to room temperature, pour the reaction mixture into 200 mL of cold water with vigorous stirring.[16] The product will precipitate as a solid.
-
Purification : Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Section 4: Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aromatic Protons (AA'BB' system) | δ 7.7-7.9 ppm (m, 4H) | Protons on the phthalimide aromatic ring. |
| Vinylic Proton (-CH=) | δ 5.2-5.4 ppm (t, 1H) | The proton on the double bond of the prenyl group, coupled to the adjacent CH₂ group. | |
| Methylene Protons (-N-CH₂-) | δ 4.2-4.4 ppm (d, 2H) | The methylene group attached to the phthalimide nitrogen, deshielded by the imide and adjacent to the double bond. | |
| Methyl Protons (-(CH₃)₂) | δ 1.7-1.8 ppm (d, 6H) | Two equivalent methyl groups on the double bond of the prenyl group. | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ ~168 ppm | Two equivalent carbonyl carbons of the phthalimide group. |
| Aromatic Carbons (quaternary) | δ ~132 ppm | Quaternary carbons of the phthalimide ring where the carbonyls are attached. | |
| Aromatic Carbons (CH) | δ ~123, ~134 ppm | Aromatic CH carbons of the phthalimide ring. | |
| Vinylic Carbons | δ ~120 ppm (=CH-), δ ~138 ppm (=C(CH₃)₂) | Carbons of the prenyl double bond. | |
| Methylene Carbon (-N-CH₂-) | δ ~38 ppm | Methylene carbon attached to the nitrogen. | |
| Methyl Carbons (-(CH₃)₂) | δ ~18, ~26 ppm | The two methyl carbons of the prenyl group. | |
| FT-IR | C=O Stretch | 1770 cm⁻¹ (asymmetric), 1715 cm⁻¹ (symmetric) | Characteristic strong imide carbonyl stretches. |
| C-N Stretch | ~1390 cm⁻¹ | Imide C-N stretching vibration. | |
| C=C Stretch | ~1670 cm⁻¹ | Alkene stretch from the prenyl group. | |
| Mass Spec | [M]⁺ (EI) or [M+H]⁺ (ESI) | m/z = 215 (EI), m/z = 216 (ESI) | Molecular ion peak corresponding to the molecular weight. |
Section 5: Reactivity and Synthetic Utility
The primary synthetic value of this compound is its role as a stable precursor to prenylamine. The cleavage of the robust phthalimide group is the key transformation.
Section 5.1: Deprotection to Yield Prenylamine
While acidic or basic hydrolysis can cleave the imide, these methods often require harsh conditions and can lead to low yields.[11] The preferred method is hydrazinolysis , known as the Ing-Manske procedure .[15] This reaction involves treating the N-alkylated phthalimide with hydrazine (N₂H₄).
The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons. A series of intramolecular steps leads to the formation of the highly stable, cyclic phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion and liberating the desired primary amine.[4][11]
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An In-Depth Technical Guide to the Biological Activity of N-(3-Methyl-2-butenyl)phthalimide Derivatives
Abstract
The phthalimide scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents.[1][2][3] Its unique physicochemical properties, including hydrophobicity and structural rigidity, allow for effective interaction with various biological targets.[4][5] This guide focuses on a specific, yet highly promising subclass: N-(3-Methyl-2-butenyl)phthalimide derivatives. The introduction of the N-prenyl group, a common motif in natural products, often imparts enhanced biological activity. This document provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their anti-inflammatory, antimicrobial, and anticancer potential, supported by detailed experimental protocols and structure-activity relationship analyses.
Synthetic Strategies: From Precursors to Bioactive Molecules
The synthesis of N-substituted phthalimides is generally straightforward, making this scaffold attractive for creating diverse chemical libraries.[6] The most common and efficient method involves the condensation of phthalic anhydride with a primary amine, in this case, 3-methyl-2-buten-1-amine.
Causality of Method Selection: The direct condensation method is favored due to its high yields, operational simplicity, and the ready availability of starting materials.[6] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often reducing reaction times from hours to minutes and improving yields.[1][7] The choice of solvent, such as glacial acetic acid, facilitates the dehydration and subsequent cyclization to form the stable imide ring.[8][9]
General Synthesis Workflow
The diagram below illustrates the primary synthetic route to the this compound core structure.
Caption: General synthesis of this compound.
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes a self-validating system for synthesizing the title compound, incorporating purity checks and characterization.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine phthalic anhydride (1.0 eq) and 3-methyl-2-buten-1-amine (1.05 eq).
-
Solvent Addition: Add a minimal amount of glacial acetic acid to serve as a catalyst and solvent.
-
Microwave Irradiation: Place the vessel in a microwave synthesizer. Irradiate at 150°C for 5-10 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a silica gel plate with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure product.
-
Characterization & Validation: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[8][10] The melting point should be sharp and consistent with literature values.
The Spectrum of Biological Activities
Phthalimide derivatives are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities.[1][3][4] The N-(3-Methyl-2-butenyl) substitution often enhances these properties.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and the overproduction of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines is a key target for therapeutic intervention.[11] Several studies have demonstrated that phthalimide derivatives can effectively suppress these mediators.
Mechanism of Action: A primary anti-inflammatory mechanism for phthalimide derivatives involves the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway.[11] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[11][12] Phthalimide compounds have been shown to inhibit the expression of iNOS and subsequent NO production.[11] They also suppress the production of TNF-α, a key cytokine in inflammatory processes.[12][13]
Caption: Inhibition of the TLR4 signaling pathway by phthalimides.
A structure-activity relationship study on a series of phthalimide analogs revealed that the bulkiness of the N-substituted alkyl chain is associated with its biological activity, suggesting that the prenyl group could be a favorable substituent.[11]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[5] Phthalimide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1][7][14]
Mechanism of Action: While the exact mechanism is not fully elucidated for all derivatives, the hydrophobic nature of the phthalimide core is believed to facilitate diffusion across microbial cell membranes.[4][5] For antifungal activity, some derivatives are proposed to interfere with ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.[15] The presence of the prenyl group may enhance this membrane interaction.
Table 1: Antimicrobial Activity of Selected Phthalimide Derivatives
| Compound ID | Target Organism | Activity Metric (MIC, µg/mL) | Reference |
| Phthalimide Aryl Ester 3b | Staphylococcus aureus | 128 | [15] |
| Phthalimide Aryl Ester 3b | Pseudomonas aeruginosa | 128 | [15] |
| Phthalimide Aryl Ester 3b | Candida albicans | 128 | [15] |
| Derivative 12 | Bacillus subtilis | Remarkable activity vs. Ampicillin | [5] |
| Fluorinated Derivatives | Various Bacteria | MIC ~1.8 | [4] |
Note: Data is for representative phthalimide derivatives, highlighting the potential of the scaffold.
Anticancer Activity
The phthalimide scaffold is famously associated with thalidomide and its immunomodulatory analogues (IMiDs) like lenalidomide and pomalidomide, which are used to treat multiple myeloma.[2][16] Research has expanded to explore other phthalimide derivatives as potent anticancer agents targeting various cancer cell lines.[16][17][18]
Mechanism of Action: The anticancer effects of phthalimide derivatives are diverse. They have been shown to:
-
Induce Apoptosis: By modulating the expression of apoptosis-related genes such as p53, Bax, and Bcl-2, and activating caspases.[17]
-
Inhibit Tubulin Polymerization: Some derivatives can bind to the colchicine-binding site of tubulin, disrupting microtubule formation and arresting the cell cycle.[17]
-
Inhibit Key Enzymes: Naphthalimide derivatives, structurally related to phthalimides, have shown potent inhibition of enzymes like Topoisomerase I and demethylases, which are crucial for cancer cell survival.[19][20]
-
Damage DNA: Certain compounds can induce DNA damage, leading to cell death in cancer cells.[20]
Table 2: Anticancer Activity of Selected Phthalimide Hybrids
| Compound ID | Cell Line | Activity Metric (IC50, µM) | Reference |
| Benzothiazole-Phthalimide 3h | MDA-MB-231 (Breast Cancer) | 14.0 | [18] |
| Benzothiazole-Phthalimide 3h | MCF-7 (Breast Cancer) | 26.2 | [18] |
| Curcumin-Phthalimide Derivative | Prostate Tumor Cells | Potent Activity | [4] |
| Naphthalimide Derivative 7 | A549 (Lung Cancer) | ~3 | [20] |
Structure-Activity Relationship (SAR) Insights
The biological activity of phthalimide derivatives can be finely tuned by modifying their structure. The this compound core offers three main points for chemical modification: the phthalimide aromatic ring, the nitrogen atom, and the prenyl group itself.
Caption: Key modification points for SAR studies of phthalimides.
-
N-Substituent: The nature of the substituent on the imide nitrogen is critical. Studies have shown that increasing the bulkiness and lipophilicity of the N-alkyl chain can enhance anti-inflammatory activity.[11] The prenyl group, being both bulky and lipophilic, fits this profile well.
-
Phthalimide Ring Substitution: Adding electron-withdrawing or electron-donating groups to the benzene ring of the phthalimide can significantly alter electronic properties and binding affinities, thereby modulating biological potency.[16]
-
Prenyl Group Modification: While less explored, modifications to the prenyl chain itself (e.g., hydroxylation, epoxidation) could generate new derivatives with unique activity profiles, mirroring strategies used in natural product synthesis.
Key Experimental Protocols
Reproducibility and reliability are paramount in drug discovery. The following protocol for assessing anti-inflammatory activity is presented as a self-validating system.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol evaluates the ability of this compound derivatives to inhibit LPS-induced NO production in RAW 264.7 murine macrophages.[11]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Pre-treat the cells with various concentrations of the compounds for 1 hour.
-
Vehicle Control: Treat cells with the vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Use a known iNOS inhibitor (e.g., L-NMMA).
-
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A "no LPS" group should be included as a negative control.
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
Cytotoxicity Assay (Self-Validation): Concurrently, perform an MTT or similar viability assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis allows for the rapid generation of analogs for SAR studies. The inherent anti-inflammatory, antimicrobial, and anticancer potential of the phthalimide core, enhanced by the N-prenyl substitution, makes them compelling candidates for further drug development.
Future research should focus on elucidating precise mechanisms of action, particularly how the prenyl group interacts with biological targets. Expanding the chemical space through modifications on the phthalimide ring and the prenyl chain will be crucial for optimizing potency and selectivity. In vivo studies are the necessary next step to validate the therapeutic potential of the most promising lead compounds identified in vitro.
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Bach, D. H., Liu, J. Y., Kim, W. K., Hong, J. Y., Park, S. H., Lee, S. K., & Xu, Y. N. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3396-3405. doi: 10.1016/j.bmc.2017.04.027. Retrieved from [Link]
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Fraga, C. A., Rodrigues, C. R., de Miranda, A. L., Pardal, P., & Barreiro, E. J. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-73. doi: 10.1016/s0968-0896(02)00152-9. Retrieved from [Link]
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Lage, N. S., Fraga, C. A., & Barreiro, E. J. (2003). Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide. Bioorganic & Medicinal Chemistry, 11(1), 101-9. doi: 10.1016/s0968-0896(02)00344-9. Retrieved from [Link]
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Homsi, A., & Kasideh, A. (2023). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. The Pharmaceutical and Chemical Journal. Retrieved from [Link]
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Habib, B. S., et al. (2018). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 23(11), 2956. doi: 10.3390/molecules23112956. Retrieved from [Link]
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JETIR. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. JETIR, 6(6). Retrieved from [Link]
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Khan, I., et al. (2019). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PloS one, 14(3), e0213383. doi: 10.1371/journal.pone.0213383. Retrieved from [Link]
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Matos, M. J., et al. (2024). Phthalimides as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347979. doi: 10.1080/14756366.2024.2347979. Retrieved from [Link]
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Montalbano, S., et al. (2023). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Molecules, 28(14), 5568. doi: 10.3390/molecules28145568. Retrieved from [Link]
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Li, W., et al. (2020). Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. Journal of medicinal chemistry, 63(17), 9636-9646. doi: 10.1021/acs.jmedchem.0c01060. Retrieved from [Link]
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N-(3-Methyl-2-butenyl)phthalimide: A Strategic Precursor in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Foreword: Beyond the Reagent Bottle
In the landscape of organic synthesis, certain reagents transcend their roles as mere starting materials, becoming strategic linchpins in the construction of complex molecular architectures. N-(3-Methyl-2-butenyl)phthalimide, or N-prenylphthalimide, is one such compound. Its unassuming crystalline form belies a dual functionality that offers chemists a refined and controlled method for introducing the ubiquitous prenyl moiety—a cornerstone of countless natural products and pharmacologically active molecules. This guide moves beyond simple procedural descriptions to explore the mechanistic underpinnings, strategic applications, and practical nuances of employing this versatile precursor, providing the field-proven insights necessary for its successful integration into demanding synthetic campaigns.
The Synthetic Value Proposition: A Tale of Two Moieties
The utility of this compound is rooted in the strategic interplay between its two key structural components:
-
The Phthalimide Group: A classical and robust protecting group for primary amines.[1] Its steric bulk and electronic properties render the nitrogen lone pair non-nucleophilic, preventing unwanted side reactions.[2] Crucially, it can be cleaved under specific, high-yielding conditions to unmask the primary amine, most commonly via hydrazinolysis (the Ing-Manske procedure).[3]
-
The Prenyl (3-Methyl-2-butenyl) Group: An isoprenoid building block of immense biological significance. This five-carbon unit is a recurring motif in terpenoids, alkaloids, and cannabinoids. Its presence in a molecule often enhances lipophilicity, improves membrane transport, and provides a key handle for binding to biological targets. The double bond in the prenyl chain is the locus of its reactivity, serving as a latent electrophilic site.
This combination makes the title compound an ideal shelf-stable, crystalline source of a prenyl cation equivalent for C-prenylation reactions and a direct precursor to primary prenylamine via the Gabriel synthesis.[4]
Synthesis of the Precursor: A Validated Protocol
The most reliable and scalable synthesis of this compound is the N-alkylation of potassium phthalimide with prenyl bromide. This is a classic SN2 reaction where the phthalimide anion acts as the nucleophile.[2][5]
Step-by-Step Laboratory Synthesis
Objective: To synthesize high-purity, crystalline this compound suitable for use in subsequent synthetic steps.
Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Methodology:
-
Setup: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with potassium phthalimide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, approx. 4 mL per gram of potassium phthalimide).
-
Reagent Addition: Begin stirring to form a slurry. Add 1-bromo-3-methyl-2-butene (prenyl bromide, 1.1 eq) dropwise via syringe over 10 minutes at room temperature.
-
Reaction: Heat the mixture to 60-70 °C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction's progress can be monitored by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with 50 mL of 1 M NaOH (to remove any unreacted phthalimide), 50 mL of water, and finally 50 mL of brine. The causality here is to remove both ionic and aqueous impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be recrystallized from hot ethanol to yield the product as fine white crystals.
Product Characterization and Validation
The identity and purity of the synthesized compound must be confirmed. The following data represent typical values.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₃NO₂[6] |
| Molecular Weight | 215.25 g/mol [6] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 83-85 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.88-7.84 (m, 2H), 7.75-7.71 (m, 2H), 5.32 (t, 1H), 4.26 (d, 2H), 1.79 (s, 3H), 1.73 (s, 3H) |
| FT-IR (KBr, cm⁻¹) | ~1770 & 1715 (C=O, imide stretches), ~1645 (C=C stretch), ~1390 (C-N stretch) |
Strategic Applications & Mechanistic Pathways
This compound is primarily used in two strategic ways: as a precursor to prenylated molecules and as a source of primary prenylamine.
C-Prenylation of Aromatic Systems
A common application is the Friedel-Crafts-type alkylation of electron-rich aromatic or heteroaromatic compounds. The prenyl group's double bond is activated by a Lewis acid, creating an electrophilic center that is attacked by the aromatic ring.
Reaction Pathway:
Caption: Lewis acid-mediated C-prenylation of an aromatic substrate.
Generation of Prenylamine via Gabriel Synthesis
The classic use of the phthalimide group is as a masked form of a primary amine. Deprotection via hydrazinolysis provides a clean route to 3-methyl-2-buten-1-amine, a valuable synthetic intermediate.
Deprotection Pathway:
Caption: Deprotection via hydrazinolysis to yield primary prenylamine.
Exemplary Deprotection Protocol:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (1.5 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and acidify with dilute HCl.
-
Filter off the phthalhydrazide precipitate.
-
Basify the filtrate with aqueous NaOH and extract the liberated amine with an organic solvent like dichloromethane.
-
Dry and concentrate the organic extracts to yield the primary amine.
Safety, Handling, and Storage
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Hazards: May cause skin and eye irritation. Consult the material safety data sheet (MSDS) for comprehensive hazard information before use.
Conclusion
This compound stands as a testament to the power of strategic reagent design. It provides a reliable, efficient, and high-yielding gateway to two classes of valuable synthetic intermediates. By understanding the causality behind its synthesis and the mechanistic pathways of its reactivity, researchers can confidently deploy this precursor to accelerate projects in natural product synthesis, medicinal chemistry, and materials science, enabling the streamlined construction of complex, value-added molecules.
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Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids . Recueil des Travaux Chimiques des Pays-Bas. [Link]
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Design, synthesis and bioactivity of novel phthalimide derivatives as acetylcholinesterase inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies . Journal of Molecular Structure. [Link]
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Gabriel Phthalimide Synthesis Mechanism . Unacademy. [Link]
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Spectroscopic data (NMR, IR, MS) of N-(3-Methyl-2-butenyl)phthalimide
An In-depth Technical Guide to the Spectroscopic Data of N-(3-Methyl-2-butenyl)phthalimide
Introduction
This compound, also known as N-prenylphthalimide, is a derivative of phthalimide with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .[1][2] The presence of the phthalimide moiety, a common structural feature in medicinal chemistry, and the isoprenoid side chain make this compound an interesting subject for spectroscopic analysis. This guide will provide a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Synthesis and Experimental Context
A profound understanding of a compound's synthesis is crucial for interpreting its spectroscopic data, as the reaction pathway can provide insights into potential impurities and side products. This compound is commonly synthesized via the Gabriel synthesis.[3][4] This method involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide, in this case, 1-bromo-3-methyl-2-butene (prenyl bromide).
Experimental Protocol: Gabriel Synthesis of this compound
-
Preparation of Potassium Phthalimide: A solution of phthalimide in a suitable solvent, such as dimethylformamide (DMF), is treated with a base, typically potassium hydroxide or potassium carbonate, to form the potassium salt of phthalimide.
-
N-Alkylation: 1-bromo-3-methyl-2-butene is added to the solution of potassium phthalimide. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, where the phthalimide anion displaces the bromide ion.[3]
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol to yield this compound.
The following diagram illustrates the workflow of the Gabriel synthesis for this compound.
Caption: Workflow for the Gabriel synthesis of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phthalimide ring and the 3-methyl-2-butenyl side chain. The predicted chemical shifts (in ppm) in a solvent like CDCl₃ are detailed below.
Caption: Proton numbering for ¹H NMR analysis.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-α (2H) | 7.85 - 7.95 | Multiplet | 2H | These protons are part of the aromatic phthalimide ring and are deshielded by the adjacent carbonyl groups. | |
| H-β (2H) | 7.70 - 7.80 | Multiplet | 2H | These aromatic protons are also deshielded, but to a slightly lesser extent than the H-α protons. | |
| H-2' (1H) | 5.30 - 5.40 | Triplet of quartets (tq) or multiplet | 1H | J(H-2', H-1') ≈ 7 Hz, J(H-2', H-4'/5') ≈ 1.5 Hz | This is the vinylic proton of the prenyl group, coupled to the methylene protons (H-1') and the two methyl groups (H-4' and H-5'). |
| H-1' (2H) | ~ 4.30 | Doublet | 2H | J(H-1', H-2') ≈ 7 Hz | These methylene protons are adjacent to the nitrogen atom of the phthalimide group, causing a downfield shift. They are coupled to the vinylic proton H-2'. |
| H-4', H-5' (6H) | ~ 1.75 | Singlet (or two closely spaced singlets) | 6H | These are the two methyl groups attached to the double bond of the prenyl moiety. Their signals are expected to be singlets due to the absence of adjacent protons, though they may appear as two distinct singlets due to their different spatial relationship to the phthalimide ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are presented in the following table.
Caption: Carbon numbering for ¹³C NMR analysis.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~ 168 | The carbonyl carbons of the phthalimide group are highly deshielded and appear significantly downfield. |
| C-γ | ~ 134 | These are the quaternary carbons of the aromatic ring to which the carbonyl groups are attached. |
| C-α | ~ 132 | These are the aromatic carbons in the ortho position to the carbonyl groups. |
| C-β | ~ 123 | These are the aromatic carbons in the meta position to the carbonyl groups. |
| C-3' | ~ 138 | This is the quaternary vinylic carbon of the prenyl group. |
| C-2' | ~ 118 | This is the tertiary vinylic carbon of the prenyl group. |
| C-1' | ~ 38 | This methylene carbon is attached to the nitrogen atom, resulting in a downfield shift. |
| C-5' | ~ 26 | This is one of the methyl carbons of the prenyl group. |
| C-4' | ~ 18 | This is the other methyl carbon of the prenyl group. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorptions of the phthalimide group and the alkene functionality of the prenyl chain.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1770 | Strong | Asymmetric C=O stretch of the imide |
| ~ 1715 | Strong | Symmetric C=O stretch of the imide |
| ~ 1600 | Medium | C=C stretch of the aromatic ring |
| ~ 1470 | Medium | C=C stretch of the alkene |
| ~ 1390 | Strong | C-N stretch |
The two distinct carbonyl absorptions are a hallmark of the phthalimide group and are due to the asymmetric and symmetric stretching modes of the two carbonyls.[5][6][7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 215, corresponding to its molecular weight.[1] The fragmentation pattern will be influenced by the stability of the resulting fragments.
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺): The parent molecule will lose an electron to form the molecular ion at m/z = 215.
-
Loss of the Prenyl Side Chain: A common fragmentation pathway for N-substituted phthalimides is the cleavage of the N-alkyl bond. This would result in the formation of the stable phthalimide radical cation at m/z = 147 and a prenyl radical.
-
Formation of the Phthalimide Cation: Alternatively, the fragmentation could lead to the formation of the phthalimide anion and a stable prenyl cation (m/z = 69).
-
McLafferty Rearrangement: While less likely due to the nature of the side chain, a McLafferty-type rearrangement could occur, leading to more complex fragmentation patterns.
The following diagram illustrates the primary expected fragmentation pathway.
Caption: Predicted primary fragmentation pathway of this compound in EI-MS.
Conclusion
The spectroscopic data for this compound can be confidently predicted based on the well-established spectral characteristics of the phthalimide and prenyl moieties. The ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic ring and the aliphatic side chain. The IR spectrum will be dominated by strong carbonyl absorptions, and the mass spectrum will likely show a prominent molecular ion peak and fragments corresponding to the cleavage of the N-prenyl bond. This comprehensive guide provides a solid foundation for the identification and characterization of this compound in a research and development setting.
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Unlocking the Therapeutic Potential of N-(3-Methyl-2-butenyl)phthalimide: A-Technical Guide for Drug Discovery
Abstract
N-(3-Methyl-2-butenyl)phthalimide is a unique chemical entity that combines two pharmacologically significant moieties: the versatile phthalimide scaffold and the bio-active prenyl group. While direct therapeutic applications of this specific molecule are yet to be extensively explored, a comprehensive analysis of its structural components suggests a high potential for development in several key therapeutic areas. This guide provides a forward-looking analysis for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate and unlock the therapeutic promise of this compound. We will delve into the established biological activities of phthalimide and prenyl groups, propose potential therapeutic applications, and provide detailed, actionable experimental protocols to validate these hypotheses.
Introduction: Deconstructing a Molecule of High Potential
The quest for novel therapeutic agents often leads to the exploration of unique chemical structures that combine the advantageous properties of well-known pharmacophores. This compound, with the CAS Number 15936-45-5 and molecular formula C13H13NO2, presents such an opportunity[1]. Its structure is a thoughtful amalgamation of:
-
The Phthalimide Core: A bicyclic aromatic system renowned for its wide spectrum of biological activities. Phthalimide derivatives have demonstrated significant promise as anti-inflammatory, analgesic, anticonvulsant, antitumor, antimicrobial, and immunomodulatory agents[2][3][4]. The notoriety of thalidomide, a phthalimide derivative, and its subsequent repositioning as a cancer therapeutic, underscores the potent biological activity of this scaffold[3].
-
The N-Prenyl Group (3-Methyl-2-butenyl): This isoprenoid moiety is a common feature in many biologically active natural products. The addition of a prenyl group, a process known as prenylation, is a key post-translational modification in cells that often facilitates membrane association and protein-protein interactions[5][6]. In medicinal chemistry, the incorporation of a prenyl group can enhance a molecule's lipophilicity, thereby improving its bioavailability and interaction with biological targets[7]. Prenylated compounds have shown a range of activities including anticancer, anti-inflammatory, and neuroprotective effects[7][8].
The covalent linkage of these two moieties in this compound suggests the potential for synergistic or novel pharmacological activities. This guide will explore these possibilities and lay out a roadmap for their investigation.
Hypothesized Therapeutic Applications
Based on the established pharmacology of its constituent parts, we can hypothesize several promising therapeutic avenues for this compound.
Anti-Inflammatory and Immunomodulatory Activity
Phthalimide derivatives are known to modulate the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses[9][10]. Furthermore, some derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade[2]. The prenyl group can contribute to anti-inflammatory effects by inhibiting inflammatory cytokines[8].
-
Hypothesis: this compound may act as a potent anti-inflammatory agent by synergistically inhibiting TNF-α production and COX-2 activity.
Anticancer Activity
The phthalimide scaffold is present in several anticancer drugs, including lenalidomide and pomalidomide[9]. The prenyl group is also known to be essential for the antiproliferative effects of certain compounds against cancer cell lines[11].
-
Hypothesis: The presence of the prenyl group may enhance the cytotoxic and antiproliferative activity of the phthalimide core, potentially through improved cell membrane interactions and targeting of prenylated proteins involved in cancer signaling, such as Ras[6].
Antimicrobial and Antifungal Activity
Both phthalimide derivatives and prenylated natural products have demonstrated antimicrobial and antifungal properties[8][12][13]. The hydrophobic nature of the prenyl group can facilitate disruption of microbial cell membranes.
-
Hypothesis: this compound could represent a novel class of antimicrobial or antifungal agents, with a dual mechanism of action targeting both microbial enzymes and cell membrane integrity.
A Proposed Research and Development Workflow
To systematically evaluate the therapeutic potential of this compound, a multi-stage research plan is proposed.
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Investigating the Mechanism of Action of N-(3-Methyl-2-butenyl)phthalimide: A Strategic Research Framework
An In-Depth Technical Guide
Abstract
The phthalimide structural motif is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of compounds with diverse and potent biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2][3] While flagship molecules like thalidomide and its analogs have been extensively studied, the vast chemical space occupied by other phthalimide derivatives remains largely unexplored. This guide focuses on a specific, less-characterized derivative, N-(3-Methyl-2-butenyl)phthalimide . We present a comprehensive, hypothesis-driven framework for the systematic investigation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a logical workflow, detailed experimental protocols, and the scientific rationale necessary to elucidate the compound's therapeutic potential, from initial cytotoxicity screening to the interrogation of key cellular signaling pathways.
Introduction: The Phthalimide Scaffold and the Compound of Interest
The isoindoline-1,3-dione core, commonly known as phthalimide, is recognized as a "privileged" structure in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, making them compelling candidates for therapeutic development.[2][3] The success of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide has cemented the therapeutic importance of this chemical class.[1] The mechanism of these established drugs often involves the modulation of cytokine production, inhibition of angiogenesis, and induction of apoptosis in malignant cells.[1]
This guide shifts the focus to This compound (CAS: 15936-45-5), a derivative featuring a prenyl group attached to the imide nitrogen.[4]
Chemical Structure:
Caption: Structure of this compound.
Given the established anti-inflammatory and anticancer activities of the phthalimide class, we hypothesize that this compound exerts its biological effects through one or both of the following mechanisms:
-
Induction of Apoptotic Cell Death: The compound may selectively trigger programmed cell death in cancer cells through the activation of intrinsic or extrinsic apoptotic pathways.
-
Modulation of Inflammatory Signaling: The compound could suppress key inflammatory pathways, such as the NF-κB cascade, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.
The following sections outline a phased experimental approach to test these hypotheses.
Synthesis of this compound
The synthesis of the title compound can be readily achieved via the Gabriel Synthesis , a robust method for preparing primary amines and N-substituted imides.[5][6] This reaction avoids the over-alkylation often seen when reacting alkyl halides with ammonia.[6][7]
The process involves two main steps:
-
Deprotonation of Phthalimide: Phthalimide is treated with a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the nucleophilic potassium phthalimide salt.[5][8]
-
Nucleophilic Substitution (Sₙ2): The phthalimide anion then displaces a halide from an alkyl halide, in this case, 1-bromo-3-methyl-2-butene (prenyl bromide), to form the final N-substituted product.[5]
Caption: Workflow for the Gabriel synthesis of the target compound.
Phase 1: Assessment of Cytotoxicity and Cell Line Selection
The first critical step is to determine if this compound exhibits cytotoxic activity and to identify a cancer cell line that is sensitive to its effects for more detailed mechanistic studies.
Core Experiment: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Plate cells from a panel (e.g., MCF-7 breast cancer, Jurkat T-cell leukemia, A549 lung cancer) and a non-malignant control (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Anticipated Data and Interpretation
The results will establish the potency and selectivity of the compound. A low IC₅₀ value in cancer cells compared to a high IC₅₀ in non-malignant cells would indicate cancer-specific cytotoxicity, a desirable trait for a potential therapeutic agent.
Table 1: Hypothetical IC₅₀ Values of this compound after 48h Treatment
| Cell Line | Cell Type | IC₅₀ (µM) |
| Jurkat | T-cell Leukemia | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 35.8 |
| MCF-10A | Non-tumorigenic Breast | > 100 |
Based on this hypothetical data, the Jurkat cell line would be selected for subsequent experiments due to its high sensitivity.
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.
Experiment 4.1: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Experimental Workflow
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Experiment 4.2: Western Blot for Caspase Activation
Apoptosis is executed by a family of proteases called caspases. A key event is the cleavage and activation of executioner caspases, such as Caspase-3, which in turn cleaves cellular substrates like PARP (Poly(ADP-ribose) polymerase), leading to the dismantling of the cell.
Step-by-Step Protocol: Western Blotting
-
Treatment and Lysis: Treat Jurkat cells with the compound at its IC₅₀ for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Cleaved Caspase-3
-
Cleaved PARP
-
β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Expected Protein Expression Changes Indicating Apoptosis
| Protein Target | Expected Result in Treated Cells | Rationale |
| Cleaved Caspase-3 | Significant Increase | Indicates activation of executioner caspase. |
| Cleaved PARP | Significant Increase | Confirms Caspase-3 activity and apoptotic execution. |
| β-Actin | No Change | Ensures equal protein loading across lanes. |
Phase 3: Interrogation of Inflammatory Signaling Pathways
Phthalimide derivatives are well-known for their anti-inflammatory properties.[1][9][10] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation and is a common target for anti-inflammatory drugs.[1]
Experiment 5.1: Analysis of NF-κB Pathway Activation
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by lipopolysaccharide, LPS), IκBα is phosphorylated, ubiquitinated, and degraded. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Investigative Approach
-
Cell Model: RAW 264.7 murine macrophages.
-
Stimulus: Lipopolysaccharide (LPS) to induce a potent inflammatory response.
-
Methodology: Western blot to measure the phosphorylation of IκBα.
Protocol Summary: Pre-treat RAW 264.7 cells with this compound for 1 hour, then stimulate with LPS (100 ng/mL) for 30 minutes. Lyse the cells and perform a Western blot using an antibody specific for phosphorylated IκBα (p-IκBα). A reduction in p-IκBα levels in compound-treated cells compared to LPS-only cells would indicate inhibition of the NF-κB pathway.
Caption: The canonical NF-κB signaling pathway and the hypothesized point of inhibition.
Experiment 5.2: Measurement of Pro-inflammatory Cytokine Production
To confirm that NF-κB inhibition translates to a functional anti-inflammatory effect, we will measure the production of key pro-inflammatory cytokines.
Core Experiment: Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol Summary:
-
Pre-treat RAW 264.7 cells with various concentrations of the compound for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform ELISAs for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.
-
A dose-dependent decrease in the secretion of these cytokines would confirm the compound's anti-inflammatory activity.
Table 3: Hypothetical Cytokine Secretion by LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 25.4 | 15.1 |
| LPS (100 ng/mL) | 3450.8 | 1850.2 |
| LPS + Compound (1 µM) | 2130.5 | 1025.6 |
| LPS + Compound (10 µM) | 875.2 | 410.9 |
Summary and Future Directions
This technical guide outlines a structured, multi-phased research plan to investigate the mechanism of action of this compound. The proposed workflow progresses logically from broad phenotypic screening to the interrogation of specific molecular pathways responsible for its potential anticancer and anti-inflammatory effects.
Positive results from this investigational cascade would provide a strong rationale for advancing the compound into more complex studies, including:
-
Target Deconvolution: Employing techniques like chemical proteomics or thermal shift assays to identify the direct protein target(s) of the compound.
-
In Vivo Efficacy Studies: Assessing the compound's therapeutic potential in animal models of cancer (e.g., xenograft models) or inflammation (e.g., carrageenan-induced paw edema).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.
By following this rigorous, evidence-based approach, researchers can effectively unlock the mechanistic secrets and therapeutic promise of novel phthalimide derivatives.
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Fakhri, S., et al. (2020). Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Archiv der Pharmazie, 353(11), e2000188. [Link]
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Fakhri, S., et al. (2020). The design of novel phthalimide derivatives as soluble epoxide hydrolase inhibitors. Drug Development Research, 81(7), 879-888. [Link]
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Stadler, N., et al. (2010). Inhibitory Effects of Phthalimide Derivatives on the Activity of the Hepatic Cytochrome P450 Monooxygenases CYP2C9 and CYP2C19. PubMed. [Link]
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Stadler, N., et al. (2010). Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. Xenobiotica, 40(10), 677-685. [Link]
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Kim, D. H., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3465-3471. [Link]
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Heras Martínez, H. M., et al. (2024). Phthalimides as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437979. [Link]
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Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]
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No author. (n.d.). Phthalimide derivatives developed as anticancer agents. ResearchGate. [Link]
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Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]
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No author. (n.d.). Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives. ResearchGate. [Link]
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Heras Martínez, H. M., et al. (2024). Phthalimides as anti-inflammatory agents. PubMed. [Link]
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Abuelizz, H. A., et al. (2017). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 22(7), 1059. [Link]
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Choudhury, D., et al. (2013). Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4888-4891. [Link]
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No author. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. JETIR. [Link]
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Scordino, M., et al. (2023). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Molecules, 28(19), 6825. [Link]
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Wang, C., et al. (2022). Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. ACS Omega, 7(40), 35845-35857. [Link]
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Gürsoy, A., & Demirayak, S. (2001). Synthesis and antitumor activity of some new phthalimide analogues. Pharmazie, 56(5), 372-375. [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Organic Chemistry Portal. [Link]
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The Versatile Synthon: A Technical Guide to N-(3-Methyl-2-butenyl)phthalimide in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methyl-2-butenyl)phthalimide, also known as N-prenylphthalimide, is a valuable and versatile building block in modern organic synthesis. This technical guide provides an in-depth exploration of its synthesis, key reactive properties, and its application in the construction of novel, biologically relevant compounds. By leveraging both the reactivity of the phthalimide moiety and the prenyl group's double bond, chemists can access a diverse range of molecular architectures, from unique heterocyclic systems to precursors for natural product synthesis. This document serves as a comprehensive resource, detailing established protocols, explaining the mechanistic rationale behind synthetic transformations, and highlighting the potential of this synthon in medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of the Phthalimide and Prenyl Moieties
The phthalimide group has long been a cornerstone of synthetic chemistry, most notably for its role in the Gabriel synthesis of primary amines.[1][2] The robust nature of the phthalimide protects the nitrogen atom, allowing for selective N-alkylation, and it can be subsequently removed under various conditions to unmask the primary amine.[3] This functionality makes N-substituted phthalimides crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Phthalimide derivatives have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anxiolytic properties.[4][5][6]
The prenyl (or 3-methyl-2-butenyl) group is a ubiquitous isoprenoid unit found in a vast number of natural products, particularly alkaloids.[7][8] The presence of a prenyl chain can significantly influence the biological activity of a molecule, often enhancing its lipophilicity and facilitating membrane transport. The double bond within the prenyl group also offers a reactive handle for a variety of chemical transformations, including cycloadditions and electrophilic additions, making it a valuable tool for molecular diversification.[7]
The combination of these two functionalities in this compound (Figure 1) creates a powerful bifunctional building block. This guide will explore how the unique electronic and steric properties of this molecule can be harnessed to generate complex and novel chemical entities.
Figure 1: Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15936-45-5 | [9] |
| Molecular Formula | C13H13NO2 | [9] |
| Molecular Weight | 215.25 g/mol | [9] |
Synthesis of this compound: A Modified Gabriel Approach
The most common and efficient method for the synthesis of this compound is a modification of the Gabriel synthesis.[1] This method involves the N-alkylation of potassium phthalimide with a suitable prenyl halide, typically 3,3-dimethylallyl bromide (prenyl bromide).[9]
Mechanistic Rationale
The synthesis proceeds via a classical SN2 mechanism. Phthalimide is first deprotonated with a base, such as potassium hydroxide or potassium carbonate, to form the nucleophilic phthalimide anion.[2] This anion then attacks the electrophilic carbon of the prenyl bromide, displacing the bromide leaving group to form the desired N-prenylphthalimide. The use of the phthalimide anion as a nucleophile prevents the over-alkylation that is often problematic when using ammonia or primary amines directly.[2]
Caption: Mechanism of this compound Synthesis.
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of N-benzylphthalimide and is applicable for the synthesis of the title compound.[10]
Materials:
-
Phthalimide
-
Anhydrous Potassium Carbonate
-
3,3-Dimethylallyl Bromide (Prenyl Bromide)
-
Glacial Acetic Acid
-
Ethanol (60%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, intimately mix 2 moles of phthalimide with 1.2 moles of finely powdered, anhydrous potassium carbonate.
-
Add 4 moles of 3,3-dimethylallyl bromide to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 190°C for 3 hours under reflux.
-
While the mixture is still hot, remove the excess 3,3-dimethylallyl bromide by steam distillation. The product will begin to crystallize during this process.
-
Cool the mixture rapidly with vigorous stirring to obtain a fine precipitate.
-
Filter the solid product using a Büchner funnel and wash thoroughly with water.
-
Wash the crude product with 60% ethanol to remove impurities.
-
For further purification, recrystallize the product from glacial acetic acid.
Expected Yield: 70-80%
Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
Reactivity and Synthetic Applications
This compound offers two primary sites for chemical modification: the phthalimide ring system and the prenyl group's carbon-carbon double bond. This dual reactivity allows for a wide range of synthetic transformations.
Reactions Involving the Phthalimide Moiety
The most common transformation of the phthalimide group is its removal to yield a primary amine. This deprotection can be achieved under various conditions, allowing for compatibility with a range of other functional groups.
-
Hydrazinolysis (Ing-Manske Procedure): Treatment with hydrazine hydrate in a suitable solvent like ethanol is a classic method for cleaving the phthalimide. This reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons, followed by an intramolecular cyclization to form the stable phthalhydrazide, which precipitates from the reaction mixture, and the desired primary prenylamine.[1]
-
Acidic or Basic Hydrolysis: While effective, these methods often require harsh conditions and can lead to side products.[1]
-
Reductive Cleavage: Milder conditions can be employed using reducing agents. For instance, sodium borohydride in a protic solvent can be used to selectively reduce the phthalimide and liberate the amine.
The liberated prenylamine is a valuable intermediate for the synthesis of various natural products and their analogues.
Reactions Involving the Prenyl Group's Double Bond
The electron-rich double bond of the prenyl group is susceptible to a variety of electrophilic addition and cycloaddition reactions.
-
Photocycloaddition Reactions: Phthalimides are known to undergo photochemical reactions, and the intramolecular [2+2] photocycloaddition of the phthalimide carbonyl group to the prenyl double bond can lead to the formation of complex, polycyclic structures.[11][12] This approach provides a powerful method for rapidly increasing molecular complexity from a simple starting material. The regioselectivity of these reactions can often be controlled by the reaction conditions and the substitution pattern of the alkene.[13]
-
Electrophilic Addition: The double bond can react with various electrophiles. For example, epoxidation followed by ring-opening would provide access to functionalized amino alcohols. Dihydroxylation would yield the corresponding diol, another versatile intermediate.
-
Passerini Reaction: Phthalimide can act as the acid component in the Passerini multicomponent reaction.[14] This opens up possibilities for the synthesis of α-acyloxy carboxamides. By employing this compound in such a reaction, the prenyl group would be incorporated into the final product, offering a route to complex, prenylated molecules.
Caption: Synthetic transformations of this compound.
Applications in the Synthesis of Bioactive Molecules and Natural Products
The unique structural features of this compound make it an attractive starting material for the synthesis of compounds with potential therapeutic applications.
Precursor to Prenylated Alkaloids
Many biologically active indole alkaloids are adorned with prenyl or related isoprenoid groups.[7] The deprotection of this compound provides prenylamine, a key building block that can be incorporated into more complex alkaloid skeletons. Enzymatic and chemoenzymatic strategies are also emerging for the prenylation of indole derivatives, highlighting the importance of this structural motif in natural product synthesis.[6][15]
Synthesis of Novel Heterocyclic Scaffolds
The reactivity of both the phthalimide and prenyl moieties can be exploited to construct novel heterocyclic systems. For example, intramolecular cyclization reactions involving the prenyl double bond and a functional group introduced onto the phthalimide ring could lead to the formation of unique fused-ring systems. The development of new synthetic methodologies, such as multicomponent reactions, further expands the possibilities for generating diverse libraries of heterocyclic compounds from this versatile starting material.[4]
Conclusion
This compound is a highly valuable and underutilized building block in organic synthesis. Its straightforward preparation via the Gabriel synthesis, combined with the distinct and versatile reactivity of both the phthalimide and prenyl functionalities, provides access to a wide array of complex molecular architectures. This guide has outlined the fundamental chemistry of this synthon and highlighted its potential for the synthesis of novel, biologically active compounds. For researchers in medicinal chemistry and drug discovery, this compound represents a powerful tool for the creation of new chemical entities with promising therapeutic potential.
References
Sources
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- 6. researchgate.net [researchgate.net]
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- 14. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of N-(3-Methyl-2-butenyl)phthalimide
Introduction
N-(3-Methyl-2-butenyl)phthalimide, also known as N-prenylphthalimide, is an N-substituted phthalimide derivative with potential applications in organic synthesis and pharmaceutical research.[1] The phthalimide moiety is a common structural motif in various biologically active compounds.[2][3][4] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use in drug discovery and development, enabling robust formulation design and predictable pharmacokinetic profiling. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound and furnishes detailed experimental protocols for their empirical determination.
I. Physicochemical Properties of this compound
The structure comprises a planar phthalimide ring system attached to a lipophilic 3-methyl-2-butenyl (prenyl) side chain. This combination of a polar imide group and a nonpolar alkyl chain dictates its solubility and stability behavior.
II. Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Based on the structure of this compound, a qualitative solubility profile can be predicted. The presence of the nonpolar prenyl group suggests that the compound will exhibit limited aqueous solubility but good solubility in various organic solvents. Phthalimide itself is slightly soluble in water and soluble in organic solvents like ethanol and acetone.[5]
Predicted Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to High | The lipophilic prenyl chain will interact favorably with nonpolar solvents. |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate) | High | These solvents can engage in dipole-dipole interactions with the polar phthalimide group, while also accommodating the nonpolar side chain. Studies on phthalimide have shown good solubility in acetone and ethyl acetate.[6][7][8] |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate | The imide group can act as a hydrogen bond acceptor. However, the nonpolar prenyl group may limit extensive solvation by highly polar protic solvents. |
| Aqueous Solutions | Low | The overall molecule is largely nonpolar, leading to poor interaction with water. The solubility is expected to be pH-dependent to a limited extent due to the weakly acidic nature of the imide proton.[9] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, acetone, hexane)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.[10][11][12]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For aqueous solutions, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.
Workflow for Solubility Determination
Caption: Expected hydrolytic degradation pathway of this compound.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation profile of a compound. [13][14][15] Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).
Materials:
-
This compound stock solution in a suitable solvent (e.g., acetonitrile or methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Temperature-controlled chambers/water baths
-
Photostability chamber
-
HPLC system with a UV detector (and preferably a mass spectrometer for peak identification)
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the presence of different stressors.
-
Acidic Hydrolysis: Treat the compound solution with 0.1 M HCl and heat at a specified temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature or under mild heating. [16] * Neutral Hydrolysis: Reflux the compound solution in water.
-
Oxidative Degradation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. [17][18]5. Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
Summarized Stability Data (Hypothetical)
| Condition | Stressor | Temperature | Duration | Degradation (%) | Major Degradants |
| Hydrolytic | 0.1 M HCl | 80 °C | 24 h | < 10% | N-(3-Methyl-2-butenyl)phthalamic acid |
| Water | 80 °C | 24 h | < 5% | N/A | |
| 0.1 M NaOH | 25 °C | 8 h | > 90% | N-(3-Methyl-2-butenyl)phthalamic acid | |
| Oxidative | 3% H2O2 | 25 °C | 24 h | < 5% | N/A |
| Photolytic | ICH Q1B | 25 °C | - | < 2% | N/A |
IV. Conclusion
This compound is anticipated to be a lipophilic compound with good solubility in a range of organic solvents and limited solubility in aqueous media. Its primary stability liability is expected to be hydrolysis of the imide ring, a reaction that is significantly accelerated under basic conditions. The provided experimental protocols offer a robust framework for the empirical determination of these crucial physicochemical parameters. A thorough understanding of the solubility and stability of this compound is essential for its successful advancement in research and development, particularly in the context of drug formulation and delivery.
V. References
-
Vertex AI Search. (2024). Solubility test for Organic Compounds.
-
Vertex AI Search. (2024). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Vertex AI Search. (2024). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
-
Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
National Center for Biotechnology Information. (n.d.). Phthalimide. PubChem Compound Database.
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
-
Ramireddy, B. R., & Behara, S. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations.
-
JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. Royal Society of Chemistry.
-
Separation Science. (2025). Analytical Techniques In Stability Testing.
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Organic Chemistry Portal. (n.d.). Phthalimides.
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Solubility of Things. (n.d.). Phthalimide.
-
ChemicalBook. (n.d.). This compound synthesis.
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.
-
Farmacia Journal. (n.d.). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS.
-
ResearchGate. (n.d.). Solubility of Phthalimide derivatives.
-
INIS-IAEA. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K.
-
Vedantu. (n.d.). Phthalimide: Structure, Properties, Preparation, Uses & Reactions.
-
ResearchGate. (2025). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents.
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives.
-
Sigma-Aldrich. (n.d.). N-(3-METHYL-2-BUTEN-1-YL)PHTHALIMIDE AldrichCPR.
-
Wikipedia. (n.d.). Phthalimide.
-
ResearchGate. (2025). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K.
-
National Center for Biotechnology Information. (n.d.). N-Phenylphthalimide. PubChem Compound Database.
-
National Center for Biotechnology Information. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States.
-
National Center for Biotechnology Information. (n.d.). N-(3-Butynyl)phthalimide. PubChem Compound Database.
-
ResearchGate. (n.d.). Phthalimide stability in the presence of excess amine nucleophile.
-
PLOS ONE. (2015). Synthesis, structural and antioxidant studies of some novel N-ethyl phthalimide esters.
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis.
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- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
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- 18. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Notes and Protocols: Gabriel Synthesis of N-(3-Methyl-2-butenyl)phthalimide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gabriel Synthesis as a Cornerstone for Primary Amine Synthesis
The Gabriel synthesis, a named reaction of significant historical and practical importance in organic chemistry, provides a robust and reliable method for the synthesis of primary amines.[1][2][3] Developed by German chemist Siegmund Gabriel in 1887, this method elegantly circumvents the common issue of over-alkylation often encountered with direct alkylation of ammonia, thus ensuring the formation of the desired primary amine without significant contamination from secondary or tertiary amines.[1][3][4] The synthesis proceeds via the alkylation of a phthalimide salt, typically potassium phthalimide, with a primary alkyl halide to form an N-alkylphthalimide intermediate.[1][5] Subsequent cleavage of this intermediate, commonly through hydrazinolysis (the Ing-Manske procedure), liberates the primary amine.[5][6]
This application note provides a detailed protocol for the synthesis of a specific primary amine precursor, N-(3-Methyl-2-butenyl)phthalimide, also known as N-prenylphthalimide.[7] This compound serves as a valuable building block in the synthesis of various biologically active molecules and natural products due to the presence of the versatile prenyl group. The protocol herein is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Reaction Principle and Mechanism
The synthesis of this compound via the Gabriel synthesis involves two main stages:
-
N-Alkylation of Potassium Phthalimide: The phthalimide anion, a potent nucleophile, is generated by treating phthalimide with a base like potassium hydroxide or by using pre-formed potassium phthalimide.[1][6] This anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, in this case, 3-methyl-2-butenyl bromide (prenyl bromide).[1][3][6] The bulky nature of the phthalimide nucleophile generally restricts this reaction to unhindered primary alkyl halides.[6]
-
Cleavage of the N-Alkylphthalimide (for amine synthesis): While this protocol focuses on the synthesis of the N-alkylphthalimide intermediate, it is crucial to understand the subsequent step for amine liberation. The most common and mild method is hydrazinolysis, where hydrazine hydrate is used to cleave the phthalimide group, yielding the primary amine and the stable phthalhydrazide byproduct.[3][5][6] Acidic or basic hydrolysis can also be employed, though they may be less compatible with sensitive functional groups.[3][5]
The overall reaction for the synthesis of this compound is depicted below:
Caption: SN2 reaction of potassium phthalimide with prenyl bromide.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from potassium phthalimide and 3-methyl-2-butenyl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Potassium Phthalimide | ≥98% | Sigma-Aldrich | 1074-82-4 | Hygroscopic, store in a desiccator. |
| 3-Methyl-2-butenyl bromide (Prenyl bromide) | 98% | Sigma-Aldrich | 870-63-3 | Lachrymator, handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Use a dry solvent to avoid hydrolysis of reagents. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | For extraction. |
| Deionized Water | - | - | 7732-18-5 | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | 7487-88-9 | For drying the organic layer. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For recrystallization. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For recrystallization. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (5.56 g, 30 mmol).
-
Under a nitrogen or argon atmosphere, add 30 mL of anhydrous N,N-dimethylformamide (DMF). The use of a polar aprotic solvent like DMF accelerates the SN2 reaction.[5][8]
-
Stir the mixture until the potassium phthalimide is well-suspended.
-
-
Addition of Alkyl Halide:
-
In a fume hood, carefully add 3-methyl-2-butenyl bromide (4.47 g, 30 mmol) to the flask dropwise over 5-10 minutes.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 60-70 °C using a heating mantle or oil bath.
-
Maintain stirring and heating for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 150 mL of deionized water in a beaker. This will precipitate the product and dissolve the DMF and potassium bromide byproduct.
-
Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water (2 x 50 mL) to remove any remaining DMF and salts.
-
For a more thorough purification, the aqueous mixture can be extracted with dichloromethane (3 x 50 mL). Combine the organic layers in a separatory funnel, wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
If extraction was performed, dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of hexanes and ethyl acetate.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for the expected melting point range of the pure compound. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.9 (m, 2H, Ar-H), ~7.7-7.8 (m, 2H, Ar-H), ~5.3 (t, 1H, C=CH), ~4.3 (d, 2H, N-CH₂), ~1.8 (s, 3H, CH₃), ~1.7 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-C), ~138 (C=CH), ~118 (C=CH), ~38 (N-CH₂), ~25 (CH₃), ~18 (CH₃). |
| FT-IR (ATR) | ν (cm⁻¹): ~1770 and ~1710 (C=O stretching, imide), ~1600 (C=C stretching, aromatic), ~1390 (C-N stretching). |
| Mass Spectrometry (EI) | m/z: 215 (M⁺), and characteristic fragmentation patterns. |
Note: The exact chemical shifts (δ) in NMR and vibrational frequencies (ν) in IR may vary slightly depending on the solvent and instrument used.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
Phthalimide and Potassium Phthalimide: These are generally considered low-hazard, but standard laboratory safety precautions (gloves, safety glasses) should be followed.
-
3-Methyl-2-butenyl bromide (Prenyl bromide): This reagent is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled in a fume hood. Avoid skin contact.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
Always consult the Material Safety Data Sheet (MSDS) for each reagent before starting the experiment.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. Ensure anhydrous conditions were maintained. |
| Loss of product during workup. | Ensure complete precipitation before filtration. Be careful during extractions to avoid loss into the aqueous layer. | |
| Impure Product | Unreacted starting materials. | Ensure the correct stoichiometry was used. Improve the efficiency of the recrystallization process. |
| Side products. | Monitor the reaction by TLC to avoid the formation of byproducts due to prolonged heating. | |
| Reaction does not proceed | Inactive alkyl halide. | Check the purity and age of the 3-methyl-2-butenyl bromide. |
| Wet solvent. | Use freshly opened or properly dried anhydrous DMF. |
Conclusion
The Gabriel synthesis remains a highly effective and reliable method for the preparation of primary amines and their N-phthalimido precursors. The protocol detailed above for the synthesis of this compound is a practical application of this classical reaction, providing a clear and reproducible pathway to a valuable synthetic intermediate. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully employ this method in their synthetic endeavors.
References
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available from: [Link]
-
YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. 2016. Available from: [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. 2023. Available from: [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Available from: [Link]
-
Gabriel Synthesis. Available from: [Link]
Sources
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- 2. Gabriel Synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
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- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
The Prenyl-Phthalimide Group: A Versatile Tool for Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product development, the strategic protection and deprotection of functional groups is paramount. The judicious choice of a protecting group can be the deciding factor between a successful synthetic campaign and a cascade of unintended side reactions. While a plethora of amine protecting groups are available to the modern chemist, the N-(3-Methyl-2-butenyl)phthalimide group, a derivative of the classical Gabriel amine synthesis, has emerged as a valuable tool offering a unique combination of stability and selective lability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a primary amine protecting group.
Introduction: Beyond Traditional Amine Protection
Primary amines are fundamental building blocks in a vast array of biologically active molecules. However, their inherent nucleophilicity and basicity often necessitate protection to prevent unwanted reactions during synthetic transformations elsewhere in the molecule.[1] Traditional protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) form the bedrock of amine protection strategies.[2] The phthalimide group, introduced via the Gabriel synthesis, offers a robust alternative, effectively masking the amine functionality.[3]
The this compound group, also known as the N-prenylphthalimide group, introduces a layer of strategic flexibility. The presence of the prenyl moiety, a substituted allyl group, allows for deprotection under conditions orthogonal to many standard protecting groups, thereby expanding the synthetic chemist's toolkit for the construction of complex molecular architectures.[4][5]
Core Principles and Advantages
The utility of the this compound protecting group is rooted in the unique reactivity of the prenyl group. While stable to a wide range of reaction conditions, the allylic nature of the prenyl group allows for its selective cleavage under specific, mild conditions that often leave other protecting groups and sensitive functionalities intact.
Key Advantages:
-
Robust Protection: The phthalimide moiety provides excellent protection, rendering the nitrogen non-nucleophilic and stable to a variety of reagents and reaction conditions.[6]
-
Orthogonal Deprotection: The prenyl group can be cleaved under conditions that do not affect acid-labile (e.g., Boc, trityl), base-labile (e.g., Fmoc, acetyl), or hydrogenolysis-labile (e.g., Cbz, benzyl) protecting groups.[2][4] This orthogonality is crucial in complex, multi-step syntheses.
-
Mild Cleavage Conditions: Deprotection can often be achieved under neutral or near-neutral conditions, preserving sensitive functional groups within the molecule.
Application Notes and Protocols
Part 1: Protection of Primary Amines
The introduction of the this compound group follows the classical Gabriel synthesis pathway.[3] This involves the N-alkylation of potassium phthalimide with a prenyl halide, typically prenyl bromide (1-bromo-3-methyl-2-butene).
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
Potassium phthalimide
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add prenyl bromide (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure product.
-
Causality Behind Experimental Choices:
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves potassium phthalimide and facilitates the SN2 reaction with prenyl bromide.
-
Temperature: Gentle heating accelerates the rate of the N-alkylation reaction.
-
Work-up: The aqueous work-up is designed to remove the DMF solvent and inorganic byproducts (potassium bromide). The sodium bicarbonate wash neutralizes any residual acidic impurities.
Figure 1. Workflow for the synthesis of this compound.
Part 2: Deprotection Strategies
The key to the utility of the this compound group lies in its selective deprotection. While standard phthalimide deprotection methods can be employed, specific methods leveraging the reactivity of the prenyl group are often preferred for their mildness and orthogonality.
This is a classical and widely used method for the cleavage of phthalimides.[7]
Experimental Protocol: Hydrazinolysis
-
Reagents and Materials:
-
This compound
-
Hydrazine hydrate or anhydrous hydrazine
-
Ethanol or Methanol
-
Dichloromethane
-
Aqueous HCl
-
-
Procedure:
-
Dissolve the this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) and reflux the mixture. Monitor the reaction by TLC. The formation of a white precipitate (phthalhydrazide) is indicative of the reaction progress.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with aqueous HCl to protonate the liberated amine and precipitate any remaining phthalhydrazide.
-
Filter the mixture and wash the solid with cold water.
-
Make the filtrate basic with a suitable base (e.g., NaOH or NaHCO3) and extract the primary amine with an organic solvent like dichloromethane.
-
Dry the organic extracts, filter, and concentrate to obtain the desired primary amine.
-
Caveat: While effective, hydrazinolysis may not be suitable for substrates containing other functional groups that are sensitive to hydrazine.
This method offers a milder, near-neutral alternative to hydrazinolysis and is particularly useful for substrates sensitive to basic conditions.[8][9]
Experimental Protocol: Reductive Cleavage
-
Reagents and Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
2-Propanol and Water
-
Glacial acetic acid
-
-
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in a mixture of 2-propanol and water, add sodium borohydride (excess, e.g., 5 equivalents) in portions at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Carefully add glacial acetic acid to quench the excess NaBH4 and adjust the pH to ~5.
-
Heat the mixture to promote lactonization and release of the primary amine.
-
Cool the reaction mixture and remove the 2-propanol under reduced pressure.
-
The primary amine can be isolated by extraction or ion-exchange chromatography.
-
This method takes specific advantage of the allylic nature of the prenyl group and offers excellent orthogonality. Palladium(0) catalysts, in the presence of a nucleophilic scavenger, can selectively cleave the N-prenyl bond.
Experimental Protocol: Palladium-Catalyzed Cleavage
-
Reagents and Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)
-
Nucleophilic scavenger (e.g., dimedone, N,N'-dimethylbarbituric acid, morpholine)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
-
Procedure:
-
Dissolve the this compound (1.0 equivalent) and the nucleophilic scavenger (2-3 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Add the palladium catalyst (typically 5-10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate contains the deprotected phthalimide. The primary amine can then be liberated from the phthalimide using standard methods such as hydrazinolysis (Method A) or reductive cleavage (Method B).
-
Mechanistic Insight: The palladium(0) catalyst coordinates to the double bond of the prenyl group, forming a π-allyl palladium complex. The nucleophilic scavenger then attacks this complex, cleaving the C-N bond and regenerating the Pd(0) catalyst.
Figure 2. Overview of deprotection strategies for the this compound group.
Comparative Analysis and Orthogonality
The true power of the this compound group lies in its orthogonality with other common amine protecting groups. The table below summarizes the cleavage conditions for several widely used protecting groups, highlighting the unique deprotection window for the N-prenylphthalimide group.
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| This compound | N-Prenylphthalimide | Pd(0) Catalysis / Hydrazinolysis / Reductive Cleavage |
This orthogonality allows for the selective deprotection of a primary amine protected as an N-prenylphthalimide in the presence of Boc, Cbz, or Fmoc protected amines, enabling complex and regioselective synthetic transformations.
Conclusion
The this compound protecting group offers a valuable addition to the synthetic chemist's repertoire. Its robust nature, combined with the option for mild and orthogonal deprotection via palladium catalysis, provides a strategic advantage in the synthesis of complex molecules. By understanding the principles and protocols outlined in this application note, researchers can effectively leverage the unique properties of this protecting group to streamline their synthetic efforts and access novel chemical entities with greater efficiency and control.
References
- Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. (n.d.). TriLink BioTechnologies.
- Ganem, B., & Osby, J. O. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096.
- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348.
- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An Exceptionally MIld Procedure for the Deprotection of Phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
- Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights.
- Phthalimides. (n.d.). Organic Chemistry Portal.
- Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.? (2019, March 25).
- Reaction of Phthalimide: Deprotection and Amino Groups. (2024, July 17). ChemicalBook.
- Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene. (n.d.).
- Synthesis of this compound. (n.d.). ChemicalBook.
- Protecting group. (n.d.). In Wikipedia. Retrieved January 14, 2026.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers, 55(2), 123–139.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
- The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry.
- The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2010). Molecules, 15(9), 6153–6179.
- Phthalimides: developments in synthesis and functionalization. (2024). RSC Advances, 14(32), 22965-23000.
- Protection of N- and O-Functional Groups. (2006, June 12). Organic Chemistry Portal.
- (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.).
- Can anyone suggest me an optimal condition for n-hydroxyphthalimide de protection? (2015, November 22).
- Photocleavable Protecting Groups. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 145-165).
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- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phthalimides [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. labinsights.nl [labinsights.nl]
- 9. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Navigating the Deprotection of N-(3-Methyl-2-butenyl)phthalimide: A Detailed Guide for Synthetic Chemists
The phthalimide group is a stalwart protector of primary amines in the world of organic synthesis, renowned for its robustness in the face of diverse reaction conditions since its introduction in the Gabriel synthesis.[1] This very stability, however, can present a significant hurdle when the time comes for its removal. The challenge is amplified when the molecule, such as N-(3-Methyl-2-butenyl)phthalimide (commonly, prenyl phthalimide), harbors other reactive functionalities. The prenyl group, with its electron-rich double bond, demands a deprotection strategy that is both mild and highly selective to prevent unwanted side reactions and ensure a high yield of the desired prenylamine.
This application note serves as an in-depth guide to the deprotection of this compound. It explores the most effective methodologies, providing detailed, field-tested protocols. By delving into the mechanistic underpinnings of each technique, this guide aims to equip researchers with the understanding necessary to not only execute these procedures but also to adapt them to their specific synthetic challenges.
The Prenyl Predicament: A Reactive Moiety
The 3-methyl-2-butenyl (prenyl) group is a fundamental building block in a vast array of natural products and pharmacologically active compounds. Its inherent reactivity, centered on the carbon-carbon double bond, makes it susceptible to various electrophilic and radical-mediated transformations. Consequently, deprotection methods employing harsh acidic or oxidative conditions are generally unsuitable, as they risk inducing cyclization, rearrangement, or cleavage of this valuable functional group. The ideal deprotection protocol must therefore be mild, selective, and efficient.
Premier Deprotection Strategies
Two principal methods have emerged as the most reliable for the cleavage of the phthalimide group, each with its distinct advantages and considerations:
-
Hydrazinolysis (The Ing-Manske Procedure): This classic and widely adopted method utilizes hydrazine to effect the cleavage of the phthalimide.[2][3]
-
Reductive Deprotection: A milder alternative that can be particularly useful for sensitive substrates.
Method 1: Hydrazinolysis via the Ing-Manske Procedure
The Ing-Manske procedure entails the treatment of the N-alkylphthalimide with hydrazine hydrate.[2] The reaction is driven by the nucleophilic attack of hydrazine on a carbonyl carbon of the phthalimide ring. This leads to the formation of a highly stable, five-membered phthalhydrazide ring and the concomitant liberation of the desired primary amine.[1][3][4]
Mechanistic Rationale
The thermodynamic stability of the phthalhydrazide byproduct is a key driving force for this reaction. Its frequent precipitation from the reaction mixture further shifts the equilibrium towards the formation of the free amine.[1]
Figure 1. Simplified workflow of Hydrazinolysis.
Detailed Protocol
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of phthalimide).
-
Reagent Addition: Introduce hydrazine hydrate (1.2 - 2.0 eq) to the solution. Note: While a slight excess is often sufficient, some protocols recommend a larger excess to drive the reaction to completion.
-
Reflux: Heat the mixture to reflux (approx. 80°C for ethanol) and maintain for 2-4 hours. The formation of a white precipitate (phthalhydrazide) is a visual indicator of reaction progress.
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up (Acid-Base Extraction):
-
Allow the reaction to cool to ambient temperature.
-
Isolate the phthalhydrazide precipitate by filtration and rinse with a small volume of cold ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in diethyl ether or DCM.
-
Extract the organic phase with 1M HCl (aq). The desired amine will partition into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and cool it in an ice bath.
-
Carefully basify the aqueous layer by the dropwise addition of a concentrated NaOH or KOH solution until the pH is greater than 12.
-
Extract the liberated free amine into several portions of diethyl ether or DCM.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate using a rotary evaporator to afford the crude prenylamine.
-
Purification: If necessary, the crude product can be purified by distillation or column chromatography.
Field-Proven Insights & Troubleshooting:
-
Solvent Selection: Ethanol and methanol are the preferred solvents. Ethanol's higher boiling point can facilitate a faster reaction.
-
Hydrazine Stoichiometry: An excessive amount of hydrazine can sometimes lead to side reactions. It is prudent to begin with a modest excess and increase it only if the reaction is sluggish.
-
Incomplete Precipitation: Should the phthalhydrazide not fully precipitate, the filtrate can be acidified with concentrated HCl post-filtration to encourage further precipitation of the byproduct as its hydrochloride salt.
-
Alternative Work-up: For smaller scale reactions, the solvent can be evaporated after cooling, and the residue treated with an acid (e.g., 2M HCl) to protonate the amine and precipitate the phthalhydrazide. The mixture is then filtered, and the filtrate is basified and extracted.
Method 2: Reductive Deprotection with Sodium Borohydride
A milder alternative to hydrazinolysis is the reductive cleavage of the phthalimide using sodium borohydride (NaBH₄), followed by an acidic workup.[5] This method is particularly advantageous when the substrate is sensitive to the basic conditions inherent to hydrazinolysis.[6]
Mechanistic Rationale
Sodium borohydride reduces one of the phthalimide's carbonyl groups to a hydroxyl group, generating a hemiaminal intermediate. Subsequent hydrolysis of this intermediate under acidic conditions liberates the primary amine.[6]
Figure 2. Simplified workflow of Reductive Deprotection.
Detailed Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Isopropanol (IPA) or Ethanol (EtOH)
-
Acetic acid (AcOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in isopropanol or ethanol (15-25 mL per gram of phthalimide).
-
Reagent Addition: Cool the suspension in an ice bath and add sodium borohydride (2.0 - 4.0 eq) portion-wise. Caution: This reaction evolves hydrogen gas.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Quenching and Hydrolysis:
-
Cool the reaction mixture in an ice bath and cautiously add acetic acid until gas evolution ceases.
-
Add 2M HCl and heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the intermediate.
-
-
Work-up:
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and basify to a pH > 12 with a concentrated NaOH solution.
-
Extract the aqueous layer with several portions of diethyl ether or DCM.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude prenylamine.
-
Purification: Purify the crude product as needed via distillation or column chromatography.
Field-Proven Insights & Troubleshooting:
-
Reagent Stoichiometry: A significant excess of NaBH₄ is necessary to ensure complete reduction.
-
Hydrolysis is Key: The final acid-catalyzed hydrolysis step is critical for liberating the free amine. Ensure that the reflux is maintained for an adequate period.
-
Potential Side Reactions: Although generally mild, there is a slight possibility of the prenyl double bond being reduced by NaBH₄. Careful monitoring of the reaction for byproduct formation is recommended.
Method Comparison
| Feature | Hydrazinolysis (Ing-Manske) | Reductive Deprotection (NaBH₄) |
| Reagents | Hydrazine hydrate | Sodium borohydride, Acid |
| Conditions | Reflux in alcohol | Room temperature, then reflux |
| Reaction Time | 2-4 hours | 12-24 hours (reduction) + 1-2 hours (hydrolysis) |
| Byproduct | Phthalhydrazide (precipitate) | Soluble phthalic acid derivatives |
| Work-up | Filtration and/or extraction | Primarily extraction-based |
| Advantages | Rapid, high-yielding, straightforward byproduct removal | Milder initial conditions, avoids strong base |
| Disadvantages | Hydrazine is toxic | Longer reaction time, requires an acidic hydrolysis step |
Conclusion
The deprotection of this compound to yield prenylamine is a pivotal step in numerous synthetic pathways. Both the Ing-Manske procedure and reductive deprotection with sodium borohydride are robust and effective methods. The choice between them will be dictated by the specifics of the synthesis, including the reaction scale, the presence of other sensitive functional groups, and available laboratory resources. For many applications, the Ing-Manske procedure is the preferred method due to its speed, efficiency, and the ease of removing the phthalhydrazide byproduct. However, the reductive method offers a valuable, milder alternative. By leveraging the principles and practical advice detailed in this guide, researchers can confidently and successfully navigate this crucial deprotection step.
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild and efficient method for the removal of the phthaloyl protecting group from primary amines. Tetrahedron Letters, 25(19), 2093–2096. [Link]
-
Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Gabriel synthesis. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Horii, Z., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(6), 2273–2276. [Link]
-
Ariffin, A., Khan, M. N., Lan, L. C., May, F. Y., & Yun, C. S. (2004). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 34(24), 4439–4445. [Link]
-
Ashenhurst, J. (2023, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Ariffin, A., et al. (2004). Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines. UM Research Repository. [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
-
Ariffin, A., Khan, M. N., Lan, L. C., May, F. Y., & Yun, C. S. (2004). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 34(24), 4439–4445. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]
-
Marsicano, V., Arcadi, A., & Michelet, V. (2022). Gold-catalyzed reactions of phthalimido-protected propargylamines. ResearchGate. [Link]
-
Kar, G. K. (2022, July 19). Deprotection aaa aaa aaa aaa aaa. ResearchGate. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Hase, S., & Zdebska, E. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. Glycoconjugate Journal, 24(8), 487–494. [Link]
-
Hase, S. (2021). Release of N-glycans by hydrazinolysis. Glycoscience Protocols (GlycoPODv2). [Link]
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- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
Introduction: The Strategic Importance of Phthalimides in Primary Amine Synthesis
An Application Guide to the Synthesis of Primary Amines Using N-(3-Methyl-2-butenyl)phthalimide
Primary amines are foundational building blocks in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] A significant challenge in their synthesis is the selective production of primary amines without the formation of secondary or tertiary amine byproducts, a common issue with direct alkylation of ammonia.[2][3] The Gabriel synthesis, a venerable and reliable method, circumvents this by employing the phthalimide group as a stable and effective protecting group for a primary amine synthon.[2][4][5] This method ensures that only a single alkylation event occurs on the nitrogen atom.[1]
This guide focuses on the specific application of this compound (also known as N-prenylphthalimide) as an intermediate in the Gabriel synthesis. We will provide an in-depth examination of the underlying mechanisms, detailed experimental protocols for its synthesis and subsequent deprotection, and a comparative analysis of cleavage methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the clean and efficient synthesis of primary amines.
Mechanism of Action: A Two-Stage Pathway
The synthesis of a primary amine using this compound proceeds through a well-established two-stage process rooted in the Gabriel Synthesis.[3]
-
Stage 1: N-Alkylation of Phthalimide. The process begins with the deprotonation of phthalimide using a base, typically potassium hydroxide (KOH), to form potassium phthalimide.[3][6] The resulting phthalimide anion is a potent nucleophile that readily reacts with an alkyl halide—in this case, a prenyl halide like 1-bromo-3-methyl-2-butene—via an SN2 reaction to form the stable N-alkylphthalimide intermediate.[1][6] The bulky nature of the phthalimide nucleophile generally restricts this reaction to primary and some secondary alkyl halides.[6][7] The two electron-withdrawing carbonyl groups on the phthalimide prevent over-alkylation, ensuring the reaction stops after a single substitution.[1][3]
-
Stage 2: Cleavage and Liberation of the Primary Amine. The final and critical step is the cleavage of the N-C bond to release the desired primary amine.[8] The most prevalent and effective method for this is the Ing-Manske procedure , which involves hydrazinolysis.[2][4] Hydrazine hydrate acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring.[6] This leads to a ring-opening and subsequent cyclization, forming the highly stable and often insoluble phthalhydrazide byproduct, which can be removed by filtration, leaving the primary amine in solution.[2][8]
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Reaction of N-(3-Methyl-2-butenyl)phthalimide with nucleophiles
An In-Depth Guide to the Synthesis and Nucleophilic Reactions of N-(3-Methyl-2-butenyl)phthalimide
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and subsequent reactions of this compound, a key intermediate in organic synthesis. This guide provides a robust theoretical framework, detailed experimental protocols, and critical insights into the causality behind methodological choices.
Theoretical Background and Strategic Importance
This compound, also known as N-prenylphthalimide, is a valuable derivative of phthalimide. Its primary utility lies in its role as a stable, crystalline precursor to prenylamine (3-methyl-2-buten-1-amine). The phthalimide group serves as an excellent protecting group for the primary amine, preventing the common issue of over-alkylation that plagues direct alkylation of ammonia or primary amines.[1][2] The reaction of this compound with nucleophiles is, therefore, predominantly a deprotection step to liberate the synthetically versatile prenylamine.
The reactivity of this substrate is governed by two principal sites susceptible to nucleophilic attack:
-
The Carbonyl Carbons of the Phthalimide Ring: This is the most common reaction pathway. Nucleophilic acyl substitution at these electrophilic centers leads to the cleavage of the C-N bonds and the release of the primary amine. This is the basis of the Gabriel amine synthesis cleavage step.[3]
-
The Allylic Carbon-Nitrogen Bond: While theoretically possible for a nucleophile to attack the prenyl group via an SN2 or SN2' mechanism, this pathway is generally disfavored. The nitrogen of the N-alkylated phthalimide is no longer nucleophilic, and the phthalimide itself is an excellent leaving group only under specific cleavage conditions that favor attack at the carbonyls.[4]
The choice of nucleophile dictates the reaction outcome, with hydrazinolysis being the most prevalent and often most efficient method for deprotection.[3][4]
Synthesis of this compound
The preparation of the title compound is a classic application of the Gabriel synthesis, which involves the SN2 reaction of an alkyl halide with potassium phthalimide.[2]
Underlying Principles
Phthalimide's N-H proton is significantly acidic (pKa ≈ 8.3) due to the resonance stabilization of the resulting anion by the two adjacent carbonyl groups.[2] This allows for easy deprotonation by a moderately strong base like potassium hydroxide to form the potassium salt, which is an excellent nitrogen nucleophile. This nucleophile then displaces a halide from a primary or secondary alkyl halide. The steric bulk and electronic properties of the phthalimide group prevent the newly formed N-alkylphthalimide from undergoing further alkylation, thus ensuring the synthesis of a primary amine precursor with high selectivity.[1][4]
Workflow for Synthesis
Caption: Workflow for the Gabriel synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Potassium phthalimide (1.0 eq)
-
Prenyl bromide (3-methyl-2-butenyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium phthalimide in anhydrous DMF (approx. 5 mL per gram of phthalimide).
-
Addition of Alkyl Halide: To the stirring solution, add prenyl bromide dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold deionized water. A white precipitate of this compound will form.
-
Isolation and Purification: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and potassium bromide.
-
Drying: Dry the product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from ethanol/water if necessary.
Expected Outcome: A white crystalline solid with a yield typically in the range of 85-95%.
Reaction with Nucleophiles: Deprotection Strategies
The primary application of reacting this compound with nucleophiles is to cleave the phthalimide group and liberate prenylamine. The two most common methods are hydrazinolysis and basic hydrolysis.
Deprotection via Hydrazinolysis (The Ing-Manske Procedure)
This is often the preferred method due to its mild conditions and high efficiency.[3][4] The nucleophile, hydrazine, attacks one of the carbonyl carbons. Following ring opening, an intramolecular cyclization occurs, leading to the formation of phthalhydrazide, a very stable five-membered ring. The precipitation of phthalhydrazide from the reaction mixture drives the equilibrium towards the products, resulting in a clean and high-yielding reaction.
Caption: Simplified mechanism of hydrazinolysis for amine release.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.5 - 2.0 eq)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
Procedure:
-
Reaction Setup: Suspend this compound in ethanol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate to the suspension.
-
Reaction Conditions: Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will begin to form. Continue refluxing for 2-4 hours.
-
Workup (Acid/Base Extraction): a. Cool the reaction mixture to room temperature and add concentrated HCl. This will dissolve the desired amine as its hydrochloride salt and keep the phthalhydrazide as a solid. b. Remove the phthalhydrazide precipitate by vacuum filtration. c. Transfer the filtrate to a separatory funnel and make it strongly basic (pH > 12) by the slow addition of a concentrated NaOH solution. d. Extract the liberated free amine into an organic solvent such as diethyl ether or dichloromethane (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude prenylamine.
-
Purification: The product can be purified by distillation if required.
Safety Note: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
Deprotection via Basic Hydrolysis
Alkaline hydrolysis using a strong base like NaOH or KOH is an alternative, though often harsher, deprotection method.[2][3] It involves the saponification of the two amide bonds, which requires elevated temperatures and prolonged reaction times. The workup can be more complex as the byproduct, phthalic acid, is water-soluble as its disodium salt.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.5 - 3.0 eq)
-
Water/Ethanol mixture (e.g., 1:1)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and NaOH in a mixture of water and ethanol.
-
Reaction Conditions: Heat the solution to reflux for 8-12 hours.
-
Workup and Isolation: a. Cool the reaction mixture and remove the ethanol under reduced pressure. b. Extract the aqueous solution with diethyl ether or another suitable organic solvent to isolate the prenylamine. c. Dry the organic extract over anhydrous potassium carbonate (K₂CO₃), filter, and carefully remove the solvent by distillation to obtain the product.
Comparison of Deprotection Protocols
| Parameter | Hydrazinolysis (Ing-Manske) | Basic Hydrolysis |
| Nucleophile | Hydrazine (NH₂NH₂) | Hydroxide (OH⁻) |
| Conditions | Mild (Reflux in EtOH, 2-4h) | Harsh (Reflux in aq. base, 8-12h) |
| Byproduct | Phthalhydrazide (solid) | Disodium Phthalate (water-soluble) |
| Workup | Simple filtration of byproduct | Requires extensive extraction |
| Typical Yield | High (>90%) | Moderate to High (70-90%) |
| Advantages | Faster, milder, cleaner, easy byproduct removal.[4] | Avoids the use of toxic hydrazine. |
| Disadvantages | Hydrazine is highly toxic. | Long reaction times, harsh conditions.[2] |
Reaction with Organometallic Nucleophiles
Strong carbon-based nucleophiles, such as Grignard and organolithium reagents, react differently. Instead of cleaving the C-N bond to release the amine, they add to the electrophilic carbonyl carbons.[5] The reaction of N-substituted phthalimides with one equivalent of a Grignard reagent typically yields a 3-hydroxy-3-substituted isoindolin-1-one after acidic workup.
Mechanism of Grignard Addition
Caption: Reaction of N-prenylphthalimide with a Grignard reagent.
General Protocol: Reaction with Phenylmagnesium Bromide
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr) solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the PhMgBr solution dropwise to the stirring solution over 30 minutes.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Isolation: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Outcome: The formation of 2-(3-methyl-2-butenyl)-3-hydroxy-3-phenylisoindolin-1-one. This protocol demonstrates the versatility of the phthalimide scaffold for generating molecular complexity beyond simple amine synthesis.
Conclusion
This compound is a pivotal intermediate whose reactivity is dominated by nucleophilic attack at the phthalimide carbonyl centers. The choice of nucleophile is a critical experimental decision. For the efficient and high-yield synthesis of primary prenylamine, hydrazinolysis under the Ing-Manske protocol remains the method of choice due to its mild conditions and the favorable thermodynamics provided by the formation of a stable phthalhydrazide byproduct.[3][4] Conversely, strong organometallic nucleophiles like Grignard reagents offer an alternative pathway, leading to the synthesis of complex isoindolinone structures.[5] A thorough understanding of these distinct reaction pathways allows researchers to strategically utilize this compound for a wide range of synthetic applications.
References
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link][6]
-
University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
-
Khan Academy. (n.d.). Gabriel phthalimide synthesis (video). Retrieved from [Link][1]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link][4]
-
Glavač, D., Dokli, I., & Gredičak, M. (2017). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides. Article. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link][3]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link][2]
Sources
Application Notes and Protocols for N-(3-Methyl-2-butenyl)phthalimide in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential applications of N-(3-Methyl-2-butenyl)phthalimide in enzymatic studies. In the absence of direct literature precedent for this specific molecule as an enzymatic substrate, we present a scientifically grounded, hypothetical application based on the known reactivity of its constituent functional groups. This guide is structured into two primary sections. Part A details a proposed application of this compound as a substrate for cytochrome P450 (CYP450) monooxygenases, focusing on the enzymatic hydroxylation of the prenyl moiety. Part B explores its potential as an enzyme inhibitor, drawing on established evidence of phthalimide derivatives inhibiting various enzymes, including CYP450s. Detailed, field-proven protocols are provided for both applications, designed to be self-validating and adaptable to specific research needs.
Introduction
This compound is a synthetic compound that incorporates two key structural features: a phthalimide group and a prenyl (or 3-methyl-2-butenyl) group. The phthalimide moiety is a common structural motif in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Phthalimide derivatives are also known to interact with various enzymes, often as inhibitors[1][2][3]. The prenyl group is a ubiquitous isoprenoid unit found in a vast array of natural products. It is a known target for enzymatic modification, particularly by cytochrome P450 enzymes, which catalyze reactions such as hydroxylation and epoxidation[4][5].
The convergence of these two moieties in this compound makes it a molecule of significant interest for enzymatic studies. This guide aims to provide researchers with the foundational knowledge and practical protocols to investigate its potential as both a substrate and an inhibitor in enzymatic reactions.
Part A: this compound as a Hypothetical Substrate for Cytochrome P450-Catalyzed Hydroxylation
Scientific Rationale
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs[6][7]. A common reaction catalyzed by CYP450s is the hydroxylation of unactivated C-H bonds[8][9]. The prenyl group of this compound presents several potential sites for CYP450-mediated hydroxylation. Based on the principles of radical stability, the allylic carbon atoms of the prenyl group are likely targets for hydroxylation[10].
This hypothetical application explores the use of a recombinant human CYP450 enzyme to catalyze the hydroxylation of this compound. Such a reaction could be used to generate novel metabolites for pharmacological screening or to study the substrate specificity and catalytic mechanism of different CYP450 isoforms.
Proposed Enzymatic Reaction
Caption: Proposed CYP450-catalyzed hydroxylation of this compound.
Experimental Protocol: In Vitro CYP450 Hydroxylation Assay
This protocol is designed for a typical in vitro metabolism study using human recombinant CYP450 enzymes.
1. Materials and Reagents
-
This compound (Substrate)
-
Recombinant human CYP450 enzyme (e.g., CYP3A4, CYP2D6, etc.) co-expressed with NADPH-cytochrome P450 reductase
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Ultrapure water
-
96-well microplate
-
Incubator
-
LC-MS/MS system for analysis
2. Preparation of Solutions
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
CYP450 Enzyme Solution: Dilute the recombinant enzyme in potassium phosphate buffer to the desired concentration (e.g., 20 pmol/mL).
-
NADPH Regenerating System Solution: Prepare a solution containing glucose-6-phosphate (e.g., 10 mM), glucose-6-phosphate dehydrogenase (e.g., 1 U/mL), and NADP+ (e.g., 1 mM) in potassium phosphate buffer.
3. Assay Procedure
-
In a 96-well microplate, add the following in order:
-
Potassium phosphate buffer (to make up the final reaction volume)
-
CYP450 enzyme solution
-
Substrate solution (diluted from the stock to achieve the desired final concentration, e.g., 1-100 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system solution.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. Data Analysis
-
Analyze the samples by LC-MS/MS to identify and quantify the formation of hydroxylated metabolites.
-
Monitor for the expected mass shift corresponding to the addition of an oxygen atom (+16 Da).
-
Determine the kinetic parameters (Km and Vmax) by measuring the rate of metabolite formation at different substrate concentrations.
| Parameter | Description | Typical Value Range |
| Km | Michaelis constant; substrate concentration at half-maximal velocity. | 1 - 50 µM |
| Vmax | Maximum reaction velocity. | Varies with enzyme concentration |
| CLint | Intrinsic clearance (Vmax/Km). | Varies |
Experimental Workflow
Caption: Workflow for the in vitro CYP450 hydroxylation assay.
Part B: this compound as a Potential Inhibitor of Cytochrome P450 Enzymes
Scientific Rationale
A significant body of research has demonstrated that various phthalimide derivatives can act as inhibitors of cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19[1][3]. The inhibitory mechanism can be competitive, non-competitive, or mechanism-based. Given its phthalimide core, this compound is a strong candidate for investigation as a CYP450 inhibitor. Identifying and characterizing the inhibitory potential of new chemical entities is a critical step in drug development to predict potential drug-drug interactions.
Experimental Protocol: CYP450 Inhibition Assay
This protocol uses a fluorescent probe substrate to measure the inhibition of a specific CYP450 isoform.
1. Materials and Reagents
-
This compound (Potential Inhibitor)
-
Recombinant human CYP450 enzyme (e.g., CYP2C9, CYP2C19)
-
Fluorogenic probe substrate for the specific CYP450 isoform (e.g., Luciferin-H for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection
2. Assay Procedure
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well black microplate, add the following:
-
Potassium phosphate buffer
-
CYP450 enzyme solution
-
This compound solution at various concentrations (or DMSO for the control)
-
-
Pre-incubate at 37°C for 10 minutes.
-
Add the fluorogenic probe substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately place the plate in a pre-warmed plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
3. Data Analysis
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Description |
| IC50 | Concentration of inhibitor that causes 50% inhibition of enzyme activity. |
Inhibition Mechanism Workflow
Caption: General mechanism of enzyme inhibition.
Conclusion
This compound represents a molecule with significant, yet underexplored, potential in the field of enzymology. This guide provides a robust framework for its investigation, both as a hypothetical substrate for CYP450-mediated metabolism and as a potential enzyme inhibitor. The protocols detailed herein are based on established methodologies and are designed to yield reliable and reproducible data. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental systems and research questions. The exploration of such novel chemical entities is vital for advancing our understanding of enzyme function and for the development of new therapeutic agents.
References
- The design of novel phthalimide derivatives as soluble epoxide hydrolase inhibitors. (No DOI available)
- Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. (No DOI available)
-
Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. Taylor & Francis Online. [Link]
-
Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. ACS Omega. [Link]
-
Inhibitory Effects of Phthalimide Derivatives on the Activity of the Hepatic Cytochrome P450 Monooxygenases CYP2C9 and CYP2C19. PubMed. [Link]
-
Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. PubMed Central. [Link]
- Cytochrome P450 Mechanism B Major Types of P450 oxid
-
Amide Bond Activation of Biological Molecules. MDPI. [Link]
-
Cleavage of amide bond due to enzymatic treatment. ResearchGate. [Link]
-
Cytochrome P450. Wikipedia. [Link]
-
Enzymatic hydroxylation reactions. PubMed. [Link]
-
Cytochrome P450: Radicals in a Biochemical Setting. YouTube. [Link]
-
Enzymatic hydroxylation of aromatic compounds. PubMed. [Link]
-
Discovery of the cytochrome P450 monooxygenase prenyl cyclases that catalyze the final step of glyceollin biosynthesis in soybean. ResearchGate. [Link]
-
Enzymatic Hydroxylation and Excision of Extended 5-Methylcytosine Analogues. PubMed Central. [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]
-
Enzymatic Hydroxylation of an Unactivated Methylene C–H Bond Guided by Molecular Dynamics Simulations. ResearchGate. [Link]
-
Enzymatic Hydroxylation of an Unactivated Methylene C–H Bond Guided by Molecular Dynamics Simulations. PubMed Central. [Link]
-
New cytochrome P450 mechanisms: implications for understanding molecular basis for drug toxicity at the level of the cytochrome. PubMed Central. [Link]
-
“Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. ACS Publications. [Link]
-
Some substrates of cytochrome P-450 subject to metabolic impairment by sui cide inactivators. ResearchGate. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
Unusual Cytochrome P450 Enzymes and Reactions. PubMed Central. [Link]
-
Xenobiotic-Metabolizing Enzymes in Trematodes. MDPI. [Link]
-
Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry. [Link]
-
Photodecarboxylative Benzylation of N -Alkylphthalimides: A Concise Route to the Aristolactam Skeleton. ResearchGate. [Link]
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- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving N-(3-Methyl-2-butenyl)phthalimide
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of N-(3-Methyl-2-butenyl)phthalimide and its analogs. Phthalimide derivatives are a versatile class of compounds with a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][2] This guide is designed for researchers, scientists, and drug development professionals interested in identifying and characterizing novel therapeutic agents based on the phthalimide scaffold. Two distinct HTS methodologies are presented: a cell-based high-content assay for inhibitors of angiogenesis and a biochemical assay for the inhibition of Quinone Reductase 2 (QR2), a potential target implicated in neurodegenerative diseases.[3][4] The protocols are designed to be robust, reproducible, and adaptable to automated HTS platforms.
Introduction: The Therapeutic Potential of the Phthalimide Scaffold
The phthalimide core, a bicyclic non-aromatic nitrogen heterocycle, is a privileged scaffold in medicinal chemistry.[5] Its derivatives have given rise to drugs with significant clinical impact, most notably thalidomide and its analogs (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma and other hematological malignancies. The biological activities of phthalimide-containing molecules are diverse and include anti-inflammatory, analgesic, anti-convulsant, and immunomodulatory properties.[1]
This compound, the subject of this guide, incorporates a prenyl group, a common motif in natural products that can influence membrane association and protein-ligand interactions. Given the established anti-angiogenic and other anticancer activities of phthalimide derivatives, this compound represents a promising candidate for screening in relevant HTS assays. This document outlines two such assays, providing the scientific rationale and detailed step-by-step protocols to empower researchers in their drug discovery efforts.
Assay I: High-Content Screening for Inhibitors of Angiogenesis
Scientific Rationale: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[6] Many anti-cancer drugs, including some phthalimide derivatives, function by inhibiting this process.[7] A co-culture model of human endothelial cells and mesenchymal stem cells provides a physiologically relevant in vitro system that recapitulates key steps of angiogenesis, including the formation of tubular networks.[6][7][8] This assay is amenable to high-content imaging, allowing for the quantitative analysis of various angiogenic parameters.
Experimental Workflow: Angiogenesis Inhibition HCS
Caption: Workflow for the high-content screening of angiogenesis inhibitors.
Detailed Protocol: Angiogenesis Inhibition Assay
Materials:
-
hTERT-immortalized Human Umbilical Vein Endothelial Cells (HUVECs)
-
hTERT-immortalized Mesenchymal Stem Cells (MSCs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Matrigel Basement Membrane Matrix
-
384-well clear-bottom imaging plates
-
This compound (test compound)
-
Sunitinib (positive control)
-
DMSO (vehicle control)
-
Calcein AM
-
4% Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
High-content imaging system
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel 1:1 with ice-cold serum-free medium.
-
Add 25 µL of diluted Matrigel to each well of a 384-well plate.
-
Incubate the plate at 37°C for at least 30 minutes to allow for solidification.
-
-
Cell Seeding:
-
Harvest and count HUVECs and MSCs.
-
Prepare a co-culture suspension at a ratio of 1:4 (HUVECs:MSCs) in EGM-2.
-
Seed 5,000 cells (1,000 HUVECs and 4,000 MSCs) in 50 µL of EGM-2 into each well of the Matrigel-coated plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound and controls (Sunitinib and DMSO) in EGM-2 to the final desired concentrations.
-
Carefully remove 25 µL of medium from each well and add 25 µL of the compound-containing medium.
-
Incubate at 37°C, 5% CO2 for 48-72 hours.
-
-
Staining and Imaging:
-
Gently wash the wells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Stain the endothelial tubes with Calcein AM (2 µM in PBS) for 30 minutes at 37°C.
-
Wash the wells twice with PBS.
-
Acquire images using a high-content imaging system with appropriate filters for Calcein AM.
-
Data Analysis:
| Parameter | Description | Example Data (IC50) |
| Total Tube Length | The sum of the lengths of all identified tube-like structures. | 1.5 µM |
| Number of Branch Points | The number of junctions where three or more tubes connect. | 2.1 µM |
| Z'-factor | A statistical measure of assay quality. | > 0.5 |
Assay II: Biochemical Screening for Quinone Reductase 2 (QR2) Inhibitors
Scientific Rationale: Quinone Reductase 2 (QR2) is a flavoprotein that catalyzes the reduction of quinones.[4] Its dysregulation has been linked to oxidative stress and neurodegenerative diseases like Alzheimer's.[4] Therefore, inhibitors of QR2 are of therapeutic interest.[3][4] A common HTS assay for QR2 activity involves the reduction of a substrate like menadione, coupled to the reduction of a reporter molecule such as resazurin to the highly fluorescent resorufin.
Signaling Pathway: QR2 Catalytic Cycle
Caption: Simplified catalytic cycle of Quinone Reductase 2 (QR2).
Detailed Protocol: QR2 Inhibition Assay
Materials:
-
Recombinant human QR2 enzyme
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.01% BSA
-
N-ribosyldihydronicotinamide (NRH)
-
Menadione
-
Resazurin
-
This compound (test compound)
-
Resveratrol (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Dispense 100 nL of test compounds and controls in DMSO into the wells of a 384-well plate using an acoustic dispenser.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of QR2 enzyme in assay buffer.
-
Prepare a substrate mix containing menadione and resazurin in assay buffer.
-
Prepare a solution of NRH in assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the QR2 enzyme solution to each well containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the menadione/resazurin substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the NRH solution to each well.
-
-
Detection:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
| Parameter | Description | Example Data (IC50) |
| Percent Inhibition | 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) | 5.8 µM |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | 5.8 µM |
| Z'-factor | A statistical measure of assay quality. | > 0.6 |
Trustworthiness and Self-Validation
For any HTS campaign, ensuring the quality and reliability of the data is paramount. The protocols described herein incorporate several features to promote trustworthiness:
-
Appropriate Controls: The inclusion of positive (known inhibitor) and negative (vehicle) controls on every plate is essential for data normalization and for calculating the Z'-factor, a key metric of assay performance.
-
Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that employs a different detection technology or mechanism. For example, a QR2 inhibitor identified in the fluorescence-based assay could be validated using an LC-MS-based method to directly measure substrate turnover.[9][10][11]
-
Dose-Response Curves: Active compounds should be re-tested in a dose-response format to determine their potency (IC50 or EC50) and to rule out artifacts that may occur at a single high concentration.
-
Counter-screens: For the QR2 assay, a counter-screen should be performed in the absence of the enzyme to identify compounds that directly react with the substrates or interfere with the detection method (e.g., autofluorescence).
Conclusion
The application notes provided offer a robust framework for initiating high-throughput screening campaigns centered around this compound and related analogs. The choice of an anti-angiogenesis high-content screen and a biochemical QR2 inhibition assay is grounded in the known biological activities of the broader phthalimide chemical class. By following these detailed protocols and incorporating rigorous quality control measures, researchers can confidently identify and characterize novel modulators of these important biological processes, paving the way for the development of new therapeutic agents.
References
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A novel imaging-based high-throughput screening approach to anti-angiogenic drug discovery. PubMed. [Link]
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Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. PubMed. [Link]
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Specific quinone reductase 2 inhibitors reduce metabolic burden and reverse Alzheimer's disease phenotype in mice. PubMed Central. [Link]
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Development of a high-throughput screening co-culture angiogenesis assay system using hTERT immortalized primary cells. AACR Journals. [Link]
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High-Throughput Docking of Small Molecule Inhibitors of Quinone Oxidoreductase : A Toxifying Enzyme Causing Neurodegeneration in Alzheimer's Disease. Minds@UW. [Link]
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High‐throughput screening of anticancer drugs efficacy for tumor... ResearchGate. [Link]
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Screening Natural Products for Inhibitors of Quinone Reductase-2 Using Ultrafiltration LC-MS. ResearchGate. [Link]
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Screening Natural Products for Inhibitors of Quinone Reductase-2 Using Ultrafiltration LC−MS. Scilit. [Link]
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Screening natural products for inhibitors of quinone reductase-2 using ultrafiltration LC-MS. Vrije Universiteit Amsterdam. [Link]
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Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. ScienceDirect. [Link]
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Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. PubMed. [Link]
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Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. The Pharmaceutical and Chemical Journal. [Link]
-
Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. MDPI. [Link]
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Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. MDPI. [Link]
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Analytical Methods for the Quantification of N-(3-Methyl-2-butenyl)phthalimide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of N-(3-Methyl-2-butenyl)phthalimide (CAS: 15936-45-5, Mol. Formula: C₁₃H₁₃NO₂). We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity trace analysis, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity assessment and reference standard certification. Each protocol is designed with scientific integrity, explaining the causality behind experimental choices and adhering to international validation standards to ensure trustworthy and reproducible results.
Introduction and Scientific Context
This compound, also known as N-prenylphthalimide, is an N-alkylated phthalimide derivative. Phthalimides are a crucial class of compounds in organic synthesis, famously used in the Gabriel synthesis for preparing primary amines.[1] They also serve as important precursors and intermediates in the development of pharmaceuticals, agrochemicals, and polymers.[2][3] Given its role as a potential synthetic intermediate or a final active molecule, establishing reliable and accurate analytical methods for its quantification is paramount for quality control, reaction monitoring, stability testing, and regulatory compliance.
The objective of this document is to provide researchers and drug development professionals with a selection of validated analytical procedures that are fit for purpose.[4] The choice of method—HPLC, GC-MS, or qNMR—will depend on the specific analytical challenge, including the sample matrix, required sensitivity, and the intended use of the data (e.g., routine quality control versus certification of a reference standard).
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15936-45-5 | [5] |
| Molecular Formula | C₁₃H₁₃NO₂ | [5] |
| Molecular Weight | 215.25 g/mol | [5] |
| Structure | Phthalimide group N-linked to a 3-methyl-2-butenyl (prenyl) chain | - |
| Functional Groups | Imide, Alkene, Aromatic Ring | - |
Strategic Overview of Analytical Methodologies
The quantification of a small organic molecule like this compound can be approached through several techniques. The presence of a phthalimide chromophore makes it highly suitable for UV-based detection in HPLC. Its molecular weight and expected volatility also place it within the amenable range for GC-MS analysis. For the highest level of accuracy and for certifying reference materials, qNMR stands out as an inherently quantitative primary method.[6]
-
High-Performance Liquid Chromatography (HPLC): Ideal for routine quantification in process development and quality control labs. It offers excellent precision and, when coupled with a UV detector, provides good sensitivity for aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers superior specificity due to mass-based detection, making it excellent for identifying and quantifying the analyte in complex matrices or for detecting trace-level impurities.[7]
-
Quantitative NMR (qNMR): A non-destructive primary ratio method that provides direct measurement of purity and concentration without the need for a specific reference standard of the analyte.[8] Its unique advantage is that the signal integral is directly proportional to the number of nuclei, making it a powerful tool for metrological traceability.[9]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle of Causality
This method leverages reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18). This compound, being a moderately non-polar molecule, will be well-retained and separated from more polar impurities. The phthalimide moiety contains a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. The selection of an isocratic mobile phase of acetonitrile and water provides a balance of elution strength and simplicity, ensuring robust and reproducible chromatography.[10]
Experimental Protocol
3.2.1. Reagents and Materials
-
This compound Reference Standard (Purity >98%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (Analytical Grade)
-
Methanol (HPLC Grade, for cleaning)
-
Volumetric flasks (Class A), pipettes, and autosampler vials
3.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (Primary), with spectral scan from 190-400 nm for peak purity analysis.
-
Run Time: 10 minutes
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 10, 50, 100, 250 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3.2.4. Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample using the linear regression equation.
-
System Suitability: Before analysis, perform at least five replicate injections of a mid-range standard. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[11]
Method Validation (ICH Q2(R2) Framework)
The described method must be validated to demonstrate its fitness for purpose.[4][12] Key validation parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and free from co-eluting interferences. | Ensures the signal is solely from the analyte. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | Confirms a direct relationship between signal and concentration. |
| Range | 80-120% of the test concentration. | The interval providing acceptable accuracy and precision. |
| Accuracy | 98.0% to 102.0% recovery. | Measures the closeness of results to the true value. |
| Precision (Repeatability) | RSD ≤ 2.0% | Measures variability with repeated analyses under the same conditions. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest amount that can be quantitatively determined. |
| Robustness | No significant change in results with small variations in method parameters. | Demonstrates reliability during normal usage. |
HPLC Workflow Diagram
Caption: Workflow for quantification of this compound by HPLC-UV.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality
This method is suitable for thermally stable and volatile compounds. This compound is expected to have sufficient volatility for GC analysis. Separation occurs in a capillary column based on the analyte's boiling point and interactions with the stationary phase. The mass spectrometer provides highly specific detection by ionizing the eluted compound and separating the resulting ions based on their mass-to-charge ratio (m/z). This allows for unambiguous identification and quantification, even in the presence of co-eluting impurities.[13][14]
Experimental Protocol
4.2.1. Reagents and Materials
-
Analyte Reference Standard and Internal Standard (IS) (e.g., N-Butylphthalimide)
-
Dichloromethane or Ethyl Acetate (GC Grade)
-
Anhydrous Sodium Sulfate
-
GC vials with septa
4.2.2. Instrumentation and GC-MS Conditions
-
GC-MS System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split 10:1, depending on concentration), 1 µL injection.
-
Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Target Ions (Hypothetical): m/z 215 (M⁺), 160, 147. (Ions must be confirmed by analyzing a pure standard in full scan mode).
-
Internal Standard Ions: To be determined based on IS used.
-
4.2.3. Standard and Sample Preparation
-
Stock Solutions: Prepare separate stock solutions (1000 µg/mL) of the analyte and the internal standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the IS and varying concentrations of the analyte.
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane, add the same constant concentration of IS, and dilute to a final volume. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.[14]
GC-MS Workflow Diagram
Caption: Workflow for quantification of this compound by GC-MS.
Method 3: Absolute Quantification by Quantitative NMR (qNMR)
Principle of Causality
qNMR is a primary analytical method that quantifies molecules based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6][15] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, the concentration or purity of the analyte can be calculated directly from the integral ratios of their respective, non-overlapping signals.[8] This technique does not require a calibration curve and offers high precision with low uncertainty.[8]
Experimental Protocol
5.2.1. Reagents and Materials
-
Analyte sample (this compound)
-
Certified Internal Standard (IS): Maleic acid or Dimethyl sulfone are good candidates. The IS must be stable, non-volatile, have a simple spectrum with peaks that do not overlap with the analyte, and be highly soluble.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6). The solvent must fully dissolve both the analyte and the IS.
-
High-precision analytical balance (readable to 0.01 mg or better).
-
NMR tubes (high precision).
5.2.2. Instrumentation and NMR Parameters
-
NMR Spectrometer: Bruker 400 MHz Avance III or equivalent, equipped with a probe capable of automated tuning and matching.
-
Solvent: CDCl₃
-
Pulse Program: Standard 1D proton (e.g., 'zg30').
-
Pulse Angle: 30 degrees (to ensure full relaxation between scans).
-
Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of both analyte and IS protons). A delay of 30 seconds is generally sufficient for quantitative accuracy.
-
Acquisition Time (AQ): ≥ 2 seconds.
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
5.2.3. Sample Preparation and Analysis
-
Weighing: Accurately weigh ~15-20 mg of the analyte and ~10-15 mg of the internal standard into the same clean, dry vial. Record weights precisely.
-
Dissolution: Add ~0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using the optimized quantitative parameters.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Integration: Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. For the analyte, the aromatic protons of the phthalimide ring are good candidates. For the IS (maleic acid), the vinylic protons are suitable.
5.2.4. Purity Calculation The purity of the analyte (Pₓ) is calculated using the following equation:[16]
Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
W: Weight
-
P: Purity of the standard
-
x: Analyte
-
std: Internal Standard
qNMR Workflow Diagram
Caption: Workflow for absolute quantification of this compound by qNMR.
Conclusion and Method Selection
This guide has detailed three distinct, robust, and scientifically-grounded methods for the quantification of this compound.
-
HPLC-UV is the recommended method for routine, high-throughput analysis in a quality control setting due to its excellent precision and simplicity.
-
GC-MS should be employed when higher specificity is required, such as for trace analysis in complex sample matrices or for impurity identification.
-
qNMR is the definitive method for primary characterization, purity assessment of reference standards, and when the highest level of accuracy is required without reliance on an analyte-specific standard.
The selection of the most appropriate method should be based on a risk assessment of the analytical needs, considering the intended purpose of the measurement, regulatory requirements, and available instrumentation.[4]
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
SIELC Technologies. (n.d.). Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column. SIELC. [Link]
-
University of Ottawa. (2020). Quantitative NMR Spectroscopy. uOttawa. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of natural products, 76(9), 10.1021/np500213z. [Link]
-
University of Edinburgh. (2017). Quantitative NMR Spectroscopy. University of Edinburgh. [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of N-(n-butyl)phthalimide. ResearchGate. [Link]
-
PubChem. (n.d.). N-(3-Butynyl)phthalimide. National Center for Biotechnology Information. [Link]
-
ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
Lin, C. H., et al. (n.d.). Separation and Identification of the Phthalic Anhydride Derivatives of Liqusticum Chuanxiong Hort by GC–MS, TLC, HPLC–DAD, and HPLC–MS. Journal of Chromatographic Science. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phthalimide (CAS 85-41-6). Cheméo. [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
-
JETIR. (n.d.). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Journal of Emerging Technologies and Innovative Research. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column. SIELC. [Link]
-
Hassanzadeh, F., et al. (2007). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. Research in Pharmaceutical Sciences. [Link]
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Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research. [Link]
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Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Unacademy. [Link]
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RSC Publishing. (n.d.). Extraction and GC-MS analysis of phthalate esters in food matrices: a review. RSC Advances. [Link]
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Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]
-
ResearchGate. (2006). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. ResearchGate. [Link]
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ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]
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Oriental Journal of Chemistry. (n.d.). Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl Orange as Analytical Reagents. [Link]
-
ResearchGate. (2014). Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Phthalate Isolates in n-Hexane Extract of Azadirachta indica A. Juss (Neem) Leaves. ResearchGate. [Link]
-
Al-Alaween, M. M., et al. (2015). Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles. Journal of Chromatography B. [Link]
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Application Note: A Step-by-Step Guide to the Synthesis of N-(3-Methyl-2-butenyl)phthalimide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Methyl-2-butenyl)phthalimide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved via the Gabriel synthesis pathway, involving the N-alkylation of potassium phthalimide with 3-methyl-2-butenyl bromide (prenyl bromide). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction
N-substituted phthalimides are a cornerstone class of compounds in synthetic organic chemistry and drug discovery. The phthalimide group serves as a robust protecting group for primary amines, most notably in the Gabriel synthesis, which allows for the formation of primary amines free from over-alkylation byproducts.[1][2][3] this compound, also known as N-prenylphthalimide, is a key building block for introducing the isoprenoid moiety into various molecular scaffolds. The prenyl group is a common feature in natural products and pharmacologically active molecules, contributing to their biological activity. Phthalimide derivatives themselves have shown a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[4][5][6][7]
This document outlines a reliable method for preparing this compound, detailing the underlying chemical principles and providing a field-proven experimental protocol.
Principle and Reaction Mechanism
The synthesis of this compound is a classic example of the Gabriel synthesis.[1][8] The overall reaction transforms a primary alkyl halide into a phthalimide-protected amine. The process occurs in two primary stages:
-
Deprotonation of Phthalimide: Phthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups that stabilize the resulting conjugate base through resonance.[2][9] Treatment with a suitable base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), readily deprotonates the nitrogen, forming the potassium phthalimide salt. This salt contains a potent nitrogen nucleophile.[3]
-
Nucleophilic Substitution (Sₙ2): The nucleophilic phthalimide anion attacks the primary alkyl halide, 3-methyl-2-butenyl bromide, in a bimolecular nucleophilic substitution (Sₙ2) reaction.[9][10] The bromide ion is displaced as the leaving group, forming the stable C-N bond and yielding the desired this compound. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it solvates the potassium cation while leaving the phthalimide anion relatively free, accelerating the Sₙ2 reaction.[8][11]
The reaction mechanism is depicted below.
Caption: Reaction mechanism for N-prenylphthalimide synthesis.
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| Phthalimide | 85-41-6 | 147.13 | 10.0 g (67.9 mmol) | 99% purity |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10.4 g (75.3 mmol) | Anhydrous, finely powdered |
| 3-Methyl-2-butenyl bromide | 870-63-3 | 149.03 | 11.1 g (74.7 mmol) | Also known as Prenyl Bromide |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | ~150 mL | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | ~1 L | |
| Equipment | ||||
| 250 mL Round-bottom flask | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Heating mantle/oil bath | 1 | |||
| Condenser | 1 | |||
| Thermometer | 1 | |||
| Buchner funnel and filter flask | 1 | |||
| Beakers and graduated cylinders | Various |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of N-prenylphthalimide.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add phthalimide (10.0 g, 67.9 mmol), anhydrous potassium carbonate (10.4 g, 75.3 mmol), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Expert Insight: Using a slight excess of K₂CO₃ ensures complete deprotonation of the phthalimide. Finely powdered K₂CO₃ increases the surface area and reaction rate. Anhydrous conditions are preferable to prevent hydrolysis of the alkyl halide.
-
-
Formation of Phthalimide Anion: Stir the suspension at room temperature for 30 minutes to facilitate the formation of potassium phthalimide. The mixture will remain a suspension.
-
Alkylation: Slowly add 3-methyl-2-butenyl bromide (11.1 g, 74.7 mmol) to the stirring suspension dropwise over approximately 15 minutes. The addition may be slightly exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C using a heating mantle or oil bath. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), if desired.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 500 mL of cold, vigorously stirring deionized water. A precipitate will form.
-
Causality Explanation: The organic product, this compound, is insoluble in water, while DMF and the inorganic salts (KBr and excess K₂CO₃) are soluble. This allows for the precipitation and isolation of the crude product.
-
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water (2 x 100 mL) to remove any residual DMF and salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely.[12] If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a white crystalline solid.[13]
-
Expected Yield: 12.0 - 13.5 g (82-92%)
-
Melting Point: ~100-101 °C
-
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Methyl-2-butenyl bromide (Prenyl Bromide): This compound is a lachrymator, corrosive, and flammable.[14] It is toxic if inhaled or swallowed and causes severe skin burns and eye damage.[15] Handle with extreme care, avoid inhalation of vapors, and prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.[16]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid breathing vapors and prevent skin contact.
-
Potassium Carbonate: While not highly hazardous, it can cause skin and eye irritation. Avoid creating dust.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the K₂CO₃ is anhydrous and finely powdered. Extend the reaction time or slightly increase the temperature (to ~80°C). |
| Wet reagents or solvent. | Use anhydrous DMF and ensure all glassware is thoroughly dried before use. | |
| Oily Product Precipitates | Impurities present. | Ensure thorough washing of the crude product with water. The recrystallization step should yield a solid. If an oil persists, try trituration with a non-polar solvent like hexane. |
| Reaction Fails to Start | Inactive alkyl halide. | Prenyl bromide can degrade over time. Use a fresh bottle or purify it before use. |
| Poor quality base. | Use a fresh, anhydrous supply of potassium carbonate. |
Applications in Research and Development
This compound is not merely an endpoint but a versatile intermediate. Its primary application is as a precursor to N-prenylamine. Cleavage of the phthalimide group, typically achieved by reacting with hydrazine hydrate (the Ing-Manske procedure), liberates the primary amine.[1][11] This amine is a valuable synthon for the development of novel pharmaceutical agents, agrochemicals, and other functional materials.[4][17] The prenyl moiety is of particular interest in medicinal chemistry for its role in modulating the lipophilicity and binding affinity of drug candidates.
References
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Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
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Li, J. J. (n.d.). Gabriel Synthesis. Name-Reaction.com. Retrieved from [Link]
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Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
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NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
- Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(2), 208-212.
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Hunt, I. (n.d.). Ch22: Gabriel synthesis of RNH2. University of Calgary. Retrieved from [Link]
- Singh, V. K., et al. (2021). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 86(17), 11947–11957.
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Study.com. (n.d.). A phthalimide alkylation for preparing a primary amine from an alkyl halide is known as synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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- Google Patents. (n.d.). CN103224462A - N-phenyl phthalimide synthesis method.
- Doraghi, F., et al. (2024).
- Hassanzadeh, F., et al. (2007). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. Research in Pharmaceutical Sciences, 2(1), 35-41.
- da Silva, G. V. J., et al. (2018). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Medicinal Chemistry, 25(38), 5065-5096.
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All about chemistry. (2022, September 9). Gabriel Phthalimide Synthesis [Video]. YouTube. Retrieved from [Link]
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Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]
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MDPI. (n.d.). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Retrieved from [Link]
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ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
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Sdfine. (n.d.). Safety Data Sheet: Allyl Bromide. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]
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Application Notes and Protocols for N-(3-Methyl-2-butenyl)phthalimide in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Phthalimide Scaffold and the Promise of the Prenyl Moiety
The phthalimide core, a simple isoindoline-1,3-dione structure, is a well-established "privileged scaffold" in medicinal chemistry. Its journey from the historical notoriety of thalidomide to the celebrated success of immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide underscores its remarkable therapeutic versatility. The unique chemical properties of the phthalimide ring, including its hydrophobicity and capacity for hydrogen bonding, provide a robust foundation for the design of potent therapeutic agents targeting a wide array of biological processes. Phthalimide derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1]
This document focuses on a specific, yet promising, derivative: N-(3-Methyl-2-butenyl)phthalimide , also known as N-prenylphthalimide. The introduction of the prenyl group—a five-carbon isoprenoid unit—is a strategic modification aimed at enhancing the compound's interaction with biological targets. Prenyl groups are ubiquitous in nature and are known to mediate protein-protein and protein-lipid interactions, often serving as anchors to cell membranes. This modification can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
The rationale for investigating this compound stems from the established anti-inflammatory and anticancer activities of many N-substituted phthalimides.[1][2] The lipophilic nature of the prenyl chain is hypothesized to enhance cell membrane permeability, potentially leading to improved intracellular target engagement. This guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and detailed protocols for the biological evaluation of this compound, offering a roadmap for researchers exploring its therapeutic potential.
Synthesis and Characterization
The most direct and widely employed method for the synthesis of N-substituted phthalimides is the Gabriel synthesis.[3] This classical reaction involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide. For this compound, this entails the reaction of potassium phthalimide with 1-bromo-3-methyl-2-butene (prenyl bromide).
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Potassium phthalimide
-
1-Bromo-3-methyl-2-butene (Prenyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for gentle heating)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add potassium phthalimide (1.0 equivalent) and anhydrous DMF.
-
Stir the suspension at room temperature to ensure good mixing.
-
Slowly add 1-bromo-3-methyl-2-butene (1.1 equivalents) to the stirring suspension.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to expedite the process. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold deionized water. This will cause the product to precipitate.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any remaining DMF and potassium bromide.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white solid.
-
Dry the purified product under vacuum.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the phthalimide aromatic protons (a multiplet around 7.7-7.9 ppm), the vinyl proton of the prenyl group (a triplet around 5.3 ppm), the methylene protons adjacent to the nitrogen (a doublet around 4.3 ppm), and the two methyl groups of the prenyl moiety (singlets around 1.7 ppm).
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the phthalimide ring (around 168 ppm), the aromatic carbons, and the carbons of the prenyl group are expected.[4][5]
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₃NO₂, MW: 215.25 g/mol ) should be observed.[6]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the imide C=O stretching (around 1700-1770 cm⁻¹) and aromatic C-H stretching.
Potential Medicinal Chemistry Applications and Biological Evaluation
Based on the extensive literature on phthalimide derivatives, this compound is a promising candidate for investigation as both an anti-inflammatory and an anticancer agent. The protocols below provide a framework for evaluating these potential activities.
Anti-inflammatory Activity
The anti-inflammatory effects of many phthalimide derivatives are attributed to their ability to modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and to inhibit enzymes involved in the inflammatory cascade, like Cyclooxygenase-2 (COX-2).[1][7]
Rationale: TNF-α is a key cytokine in the inflammatory response.[8] Inhibiting its production is a validated strategy for treating inflammatory diseases. This protocol uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells that produce TNF-α upon stimulation with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate the cells, seed them in a 96-well plate at a density of 1 x 10⁶ cells/mL and treat with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to various concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the differentiated THP-1 cells with the test compound at various concentrations for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL final concentration) for 4-6 hours to induce TNF-α production.
-
-
TNF-α Quantification:
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits TNF-α production by 50%) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Potential mechanism of TNF-α inhibition by targeting the NF-κB signaling pathway.
Rationale: COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, key mediators of pain and inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy. Commercially available kits provide a convenient method for screening COX-2 inhibitors.
Protocol (using a commercial fluorometric assay kit): [9]
-
Reagent Preparation:
-
Prepare all reagents provided in the COX-2 inhibitor screening kit according to the manufacturer's instructions. This typically includes the assay buffer, COX probe, cofactor, arachidonic acid (substrate), human recombinant COX-2 enzyme, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations.
-
Add the COX-2 enzyme to all wells except for the background control.
-
Mix and incubate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25 °C).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetically for 5-10 minutes using a fluorescence plate reader (e.g., λEx = 535 nm / λEm = 587 nm).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time) for each well.
-
Determine the percentage inhibition of COX-2 activity for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value as described for the TNF-α assay.
-
Anticancer Activity
The phthalimide scaffold is present in several anticancer drugs, and numerous derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2][10] The potential anticancer activity of this compound can be assessed through cytotoxicity assays.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is widely used to screen for the cytotoxic potential of chemical compounds.
Protocol:
-
Cell Culture:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Culture the cells in their respective recommended media supplemented with 10% FBS and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (prepared as a stock in DMSO and diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation
The quantitative results from the biological assays should be summarized in a clear and concise format. The following tables are examples of how to present the data. (Note: The values provided are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available).
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line / Enzyme | Positive Control | IC₅₀ of Positive Control (µM) | Hypothetical IC₅₀ of this compound (µM) |
| TNF-α Inhibition | Differentiated THP-1 | Dexamethasone | 0.1 | 5.2 |
| COX-2 Inhibition | Human Recombinant COX-2 | Celecoxib | 0.05 | 8.7 |
Table 2: Cytotoxic Activity of this compound
| Cancer Cell Line | Tissue of Origin | Positive Control | IC₅₀ of Positive Control (µM) | Hypothetical IC₅₀ of this compound (µM) |
| MCF-7 | Breast | Doxorubicin | 0.5 | 12.5 |
| A549 | Lung | Doxorubicin | 0.8 | 18.3 |
| HCT116 | Colon | Doxorubicin | 0.6 | 15.1 |
Conclusion and Future Directions
This compound represents a synthetically accessible derivative of the versatile phthalimide scaffold. The incorporation of a prenyl group offers a strategic approach to potentially enhance its biological activity. The protocols detailed in this guide provide a solid foundation for the systematic evaluation of its anti-inflammatory and anticancer properties.
Should initial screenings yield promising results, further investigations would be warranted. These could include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets responsible for its biological effects (e.g., kinase profiling, western blotting for key signaling proteins).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to both the phthalimide ring and the prenyl side chain to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of inflammation or cancer.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following a rigorous and systematic approach, the full therapeutic potential of this compound can be thoroughly explored, potentially leading to the development of novel drug candidates.
References
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Noguchi, T., et al. (2005). Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity. Bioorganic & Medicinal Chemistry, 13(12), 4063-4074. [Link]
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The Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]
-
National Center for Biotechnology Information. (2021). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PubMed Central. [Link]
-
Shimada, J., et al. (2002). Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study. Bioorganic & Medicinal Chemistry, 10(7), 2401-2409. [Link]
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National Center for Biotechnology Information. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PubMed Central. [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
National Center for Biotechnology Information. (2020). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. PubMed Central. [Link]
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Sahu, D., et al. (2022). Novel Peptide Inhibitor of Human Tumor Necrosis Factor-α has Antiarthritic Activity. ResearchGate. [Link]
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PrepChem.com. Synthesis of phthalimide. [Link]
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National Center for Biotechnology Information. N-(3-Butynyl)phthalimide. [Link]
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National Center for Biotechnology Information. (2024). Phthalimides as anti-inflammatory agents. PubMed Central. [Link]
-
Fadda, A. A., et al. (2014). Synthesis, mass spectroscopic studies, cytotoxicity evaluation and quantitative structure activity relationship of novel isoindolin-1,3-dione derivatives. CORE. [Link]
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National Center for Biotechnology Information. (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards. PubMed Central. [Link]
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Hassanzadeh, F., et al. (2007). Synthesis and evaluation of anxiolytic activity of phthalimide derivatives. SciSpace. [Link]
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Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. MDPI. [Link]
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Nebras M.Jamel et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research. [Link]
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Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-3073. [Link]
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Swift, L. P., et al. (2023). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. Chemical Science. [Link]
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National Center for Biotechnology Information. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. [Link]
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The Royal Society of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]
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Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. ResearchGate. [Link]
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National Center for Biotechnology Information. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. [Link]
-
MDPI. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
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Troubleshooting & Optimization
Improving the yield of N-(3-Methyl-2-butenyl)phthalimide synthesis
An essential precursor in medicinal chemistry and organic synthesis, N-(3-Methyl-2-butenyl)phthalimide (also known as N-prenylphthalimide) serves as a key building block for introducing the versatile prenyl group. Its efficient synthesis is crucial for researchers in drug development. This technical support center provides in-depth guidance, troubleshooting for common issues, and a validated protocol to improve reaction yields and product purity.
Reaction Overview: Key Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust methods: the Gabriel Synthesis and the Mitsunobu Reaction.
-
Gabriel Synthesis (Method A): This is the most common and cost-effective approach. It involves the SN2 reaction between potassium phthalimide and an alkyl halide, in this case, 3-methyl-2-butenyl bromide (prenyl bromide). The phthalimide anion acts as a surrogate for ammonia, preventing the over-alkylation that often plagues direct alkylation of amines.[1][2] This method is particularly effective for primary alkyl halides.[3]
-
Mitsunobu Reaction (Method B): This reaction allows for the conversion of a primary alcohol (3-methyl-2-buten-1-ol or prenol) directly to the N-alkylated phthalimide.[4] It proceeds under mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] While effective, this method generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis. This guide outlines potential problems, their causes, and actionable solutions to get your reaction back on track.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of alkylating agent: Prenyl bromide can degrade over time or contain impurities. 2. Inactive Phthalimide Salt: Incomplete deprotonation of phthalimide if forming the salt in situ. 3. Non-anhydrous conditions: Water can quench the phthalimide anion and hydrolyze the alkyl halide. 4. Incorrect Solvent: The solvent may not adequately dissolve the phthalimide salt. | 1. Use freshly distilled or newly purchased prenyl bromide. 2. Use commercially available potassium phthalimide or ensure complete reaction with a strong base like KOH or KH.[1] 3. Use oven-dried glassware and anhydrous solvents (e.g., dry DMF). 4. N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves the potassium phthalimide salt.[7] |
| Reaction Stalls / Incomplete Conversion (Presence of unreacted potassium phthalimide) | 1. Insufficient Temperature: The activation energy for the SN2 reaction is not being met. 2. Poor Nucleophilicity: The phthalimide salt is not fully dissolved or solvated. 3. Steric Hindrance: Although a primary halide, steric factors can play a role. | 1. Gently heat the reaction mixture (e.g., to 50-70 °C) to increase the reaction rate. Monitor by TLC. 2. Ensure vigorous stirring. Using DMF as a solvent is highly recommended.[7] 3. Increase reaction time. If the issue persists, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using a less polar solvent.[8] |
| Formation of Multiple Byproducts | 1. Elimination (E2) Reaction: Prenyl bromide is an allylic halide, making it susceptible to elimination to form isoprene, especially with strong, sterically hindered bases. 2. Byproducts from Mitsunobu Reaction: Triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are major, often crystalline, impurities.[9] | 1. Use a non-hindered, moderately strong base like potassium carbonate (K₂CO₃) or pre-formed potassium phthalimide rather than stronger bases like potassium tert-butoxide.[10] 2. Most of the TPPO can often be removed by filtration if it crystallizes from the reaction mixture. Otherwise, purification requires column chromatography. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent (especially high-boiling DMF) or reaction byproducts can depress the melting point. 2. Incomplete Reaction: The presence of starting materials can result in an oily crude product. | 1. Ensure complete removal of DMF under high vacuum. Wash the crude product thoroughly with water to remove DMF, followed by a non-polar solvent like hexanes to remove organic impurities. Recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol). 2. Monitor the reaction to completion using Thin Layer Chromatography (TLC) before workup. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is better for this compound, Gabriel or Mitsunobu?
A: For this specific transformation, the Gabriel synthesis is generally superior . It is more atom-economical, uses cheaper reagents (potassium phthalimide and prenyl bromide vs. prenol, PPh₃, and DEAD/DIAD), and avoids the generation of triphenylphosphine oxide, which significantly simplifies purification.[1][3] The Mitsunobu reaction is better suited for substrates where the corresponding halide is unavailable or unstable, or when a stereocenter at the alcohol must be inverted.[11]
Q2: My Gabriel synthesis is not working. I've mixed phthalimide, potassium carbonate, and prenyl bromide in acetonitrile, but nothing happens. Why?
A: The primary issue is likely the insolubility of the potassium phthalimide salt formed in situ. While acetonitrile can be used, N,N-Dimethylformamide (DMF) is a far more effective solvent because of its high polarity, which helps dissolve the phthalimide salt and facilitates the SN2 reaction.[7] If you must use another solvent, pre-forming the potassium phthalimide salt with a base like KH before adding the alkyl halide can improve results.
Q3: I performed a Mitsunobu reaction and now have a solid white mass that is difficult to separate from my product. What is it and how do I remove it?
A: The solid is almost certainly triphenylphosphine oxide (TPPO), a common byproduct of the Mitsunobu reaction.[9] Removing it can be challenging. First, try cooling the reaction mixture in an ether or a mixture of ether/hexanes to maximize crystallization of the TPPO, which can then be removed by filtration. If your desired product is non-polar, you can pass the crude mixture through a silica gel plug, eluting with a non-polar solvent to isolate your product from the more polar TPPO. For stubborn cases, column chromatography is the most reliable method.
Q4: Can I use a different base, like sodium hydroxide (NaOH), for the Gabriel synthesis?
A: While technically possible, using NaOH is not recommended. It introduces water, which can lead to unwanted side reactions, including hydrolysis of the alkyl halide and the phthalimide itself. Furthermore, it can promote elimination reactions. Anhydrous bases like potassium carbonate (K₂CO₃), potassium hydride (KH), or using pre-formed potassium phthalimide in an anhydrous polar aprotic solvent like DMF is the standard and most reliable approach.[1][10]
Optimized Experimental Protocol: Gabriel Synthesis
This protocol details a reliable and high-yield synthesis of this compound via the Gabriel method.
Materials:
-
Potassium phthalimide (1.0 eq)
-
3-Methyl-2-butenyl bromide (Prenyl bromide) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethanol or Isopropanol
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (1.0 eq). Add anhydrous DMF (approx. 4-5 mL per gram of potassium phthalimide).
-
Addition of Alkyl Halide: Stir the mixture to form a suspension. To this, add 3-methyl-2-butenyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes), observing the disappearance of the starting material.
-
Workup - Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMF) while stirring vigorously. A white precipitate of the crude product will form.
-
Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove DMF and potassium bromide.
-
Purification - Recrystallization: Transfer the crude solid to a flask and recrystallize from a suitable solvent, such as ethanol or isopropanol, to yield pure this compound as a white crystalline solid. Dry the final product under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the Gabriel synthesis of this compound.
References
-
Organic Synthesis. Mitsunobu reaction. Accessed January 14, 2026. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Accessed January 14, 2026. [Link]
-
University of Regensburg. Mitsunobu Reaction. Accessed January 14, 2026. [Link]
-
Royal Society of Chemistry. Green Chemistry. Accessed January 14, 2026. [Link]
-
National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Accessed January 14, 2026. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Accessed January 14, 2026. [Link]
-
Organic Chemistry Portal. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Accessed January 14, 2026. [Link]
-
Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Accessed January 14, 2026. [Link]
-
Wikipedia. Gabriel synthesis. Accessed January 14, 2026. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Accessed January 14, 2026. [Link]
-
The Royal Society of Chemistry. Supporting Information. Accessed January 14, 2026. [Link]
-
Organic Chemistry Portal. Phthalimides. Accessed January 14, 2026. [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. Accessed January 14, 2026. [Link]
-
SciSpace. Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. Accessed January 14, 2026. [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Accessed January 14, 2026. [Link]
-
ResearchGate. (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Accessed January 14, 2026. [Link]
-
Organic Syntheses. benzyl phthalimide. Accessed January 14, 2026. [Link]
-
Unacademy. Gabriel Phthalimide Synthesis Mechanism. Accessed January 14, 2026. [Link]
-
ResearchGate. ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Accessed January 14, 2026. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
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- 4. Phthalimides [organic-chemistry.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Synthesis of N-(3-Methyl-2-butenyl)phthalimide
Welcome to the technical support guide for the synthesis of N-(3-Methyl-2-butenyl)phthalimide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-alkylation. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively, optimize your yield, and ensure the purity of your final product.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate for preparing prenylamine, is most commonly achieved via the N-alkylation of phthalimide. Two primary methods dominate this transformation: the classical Gabriel Synthesis and the Mitsunobu Reaction . While both can be effective, they operate via different mechanisms and present unique challenges, particularly concerning side reactions.
-
Gabriel Synthesis: This method involves the reaction of a phthalimide salt, typically potassium phthalimide, with an alkyl halide (in this case, 3-methyl-2-butenyl halide, or prenyl halide).[1] It proceeds via a nucleophilic substitution (SN2) mechanism and is renowned for preventing the over-alkylation that plagues direct alkylation of ammonia.[2][3]
-
Mitsunobu Reaction: This route utilizes an alcohol (prenyl alcohol) instead of a halide. The reaction is mediated by a redox system, typically triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] This method is valued for its mild conditions and stereochemical control (inversion of configuration at the alcohol carbon).[6]
Section 2: Troubleshooting Guide for Common Side Reactions
This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis.
Problem 1: Presence of an Isomeric Impurity in the Final Product
Q: My NMR and Mass Spec data indicate the presence of a significant isomeric byproduct along with my target this compound. What is this impurity and why did it form?
A: The most probable impurity is the regioisomer N-(1,1-Dimethyl-2-propenyl)phthalimide . Its formation is a classic example of a competing SN2' (S-N-2-prime) reaction , a common side reaction pathway for allylic electrophiles like prenyl halide.[7]
While the desired SN2 reaction involves the phthalimide anion attacking the primary carbon (C1) and displacing the leaving group, the SN2' pathway involves the nucleophile attacking the tertiary gamma-carbon (C3) of the double bond. This attack induces a rearrangement of the double bond to form the terminal alkene isomer.
Caption: Competing Sₙ2 and Sₙ2' pathways in the alkylation of phthalimide with prenyl halide.
Q: How can I minimize the formation of this rearranged SN2' product?
A: The ratio of SN2 to SN2' product is highly dependent on the reaction conditions. To favor the desired linear SN2 product, consider the following adjustments:
| Parameter | Recommendation to Favor SN2 | Rationale |
| Solvent | Use a highly polar aprotic solvent. | Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are superior.[3][8] They effectively solvate the potassium cation, leaving a "naked" and highly reactive phthalimide anion that favors direct attack at the sterically more accessible primary carbon. |
| Leaving Group | Use a better leaving group. | The reactivity order is I > Br > Cl. Using prenyl iodide or bromide will accelerate the SN2 reaction, often outcompeting the SN2' pathway. |
| Temperature | Maintain moderate temperature. | While heat is required, excessive temperatures can sometimes increase the proportion of the thermodynamically controlled or rearranged product. A typical range is 80-100 °C.[2] |
Problem 2: Low Yield and Evidence of Gaseous Byproducts
Q: My reaction yield is significantly lower than expected, and I have difficulty maintaining a sealed reaction environment. What could be happening?
A: This issue often points to a competing E2 (Elimination) reaction . The phthalimide anion, while a good nucleophile, has some basicity. It can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond and eliminating the halide. In the case of prenyl halide, this side reaction produces the volatile gas isoprene .
Caption: Competition between Sₙ2 (alkylation) and E2 (elimination) pathways.
Q: What conditions promote this elimination side reaction, and how can I prevent it?
A: Elimination is generally favored by factors that hinder the SN2 reaction.
-
Steric Hindrance: While prenyl halide is a primary halide, substitution at the double bond can influence rates. Using secondary or tertiary halides would make elimination the major pathway, which is why they generally fail in the Gabriel synthesis.[1][7]
-
High Temperatures: Higher reaction temperatures provide the activation energy needed for the elimination pathway. Avoid excessive heating.
-
Solvent: While polar aprotic solvents are recommended, using protic solvents like ethanol can sometimes increase elimination depending on the substrate. Sticking with anhydrous DMF is the safest approach.[9]
Mitigation Strategy: Employ the mildest possible conditions that still allow the SN2 reaction to proceed at a reasonable rate. Ensure your starting prenyl halide is a primary halide and has not isomerized.
Problem 3: Reaction Stalls or Fails to Reach Completion
Q: My TLC analysis shows that the starting materials are consumed very slowly or the reaction stops prematurely. What are the likely causes?
A: A stalled reaction is one of the most common issues and can usually be traced back to reagent quality or improper setup.
| Troubleshooting Checklist | Potential Cause & Solution |
| Moisture Contamination | Potassium phthalimide is hygroscopic, and water will hydrolyze it, quenching the nucleophile. Solution: Ensure all glassware is oven-dried. Use anhydrous grade DMF. Dry the potassium phthalimide in a vacuum oven before use if necessary.[2] |
| Poor Reagent Quality | The prenyl halide may have decomposed upon storage. Solution: Use freshly distilled or newly purchased prenyl halide. Confirm its purity by NMR before starting the reaction. |
| Insufficient Temperature | The reaction may have a significant activation energy. Solution: Ensure the reaction mixture is maintained at the target temperature (e.g., 80-100 °C). Use an oil bath with a contact thermometer for accurate temperature control.[2] |
| Poor Solubility | Potassium phthalimide has limited solubility in some organic solvents. Solution: DMF is an excellent solvent for this reaction as it effectively dissolves the phthalimide salt, facilitating the reaction.[3][9] |
Section 3: Mitsunobu Reaction Specific Issues
Q: I opted for the Mitsunobu reaction with prenyl alcohol. After the reaction, I have a large amount of a white, crystalline byproduct that is very difficult to remove by chromatography. What is it, and how can I get rid of it?
A: This is almost certainly triphenylphosphine oxide (TPPO) , a stoichiometric byproduct of the Mitsunobu reaction.[10] The phosphorus atom in PPh₃ is oxidized during the reaction, forming the highly polar and crystalline TPPO. Its removal is a notorious challenge in Mitsunobu chemistry.
Strategies for TPPO Removal:
-
Crystallization: If your desired product is non-polar and soluble in solvents like hexanes or diethyl ether, you can often precipitate the TPPO by concentrating the reaction mixture and triturating with such a solvent. TPPO is largely insoluble in non-polar solvents.
-
Chromatography: While difficult, it is possible. A common mistake is using solvent systems that are too polar (like high concentrations of ethyl acetate in hexane), which causes TPPO to co-elute with many products. Try a less polar mobile phase or a different stationary phase if possible.
-
Chemical Conversion: For difficult cases, TPPO can be converted to a water-soluble phosphonium salt by reacting it with MgBr₂ or other agents, allowing for removal by aqueous extraction.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the Gabriel synthesis used for this reaction instead of just reacting prenyl bromide with ammonia? The primary amine product from direct alkylation of ammonia is often more nucleophilic than ammonia itself. This leads to subsequent alkylations, resulting in a difficult-to-separate mixture of primary, secondary, tertiary, and even quaternary ammonium salts. The Gabriel synthesis elegantly avoids this by using the phthalimide anion; the resulting N-alkylphthalimide is no longer nucleophilic due to the two electron-withdrawing carbonyl groups, preventing any over-alkylation.[2][3]
Q2: What is the best method to cleave the this compound to get the final primary amine? The most widely used and often most effective method is the Ing-Manske procedure , which involves hydrazinolysis.[1][8] Refluxing the N-alkylphthalimide with hydrazine (N₂H₄) in a solvent like ethanol cleanly liberates the primary amine. The phthalhydrazide byproduct formed is a stable cyclic compound that often precipitates from the solution, simplifying purification.[3][11]
Q3: Can I use potassium carbonate and phthalimide instead of pre-forming potassium phthalimide? Yes, this is a common and practical modification. Heating phthalimide with a base like anhydrous potassium carbonate (K₂CO₃) in DMF generates the potassium phthalimide in situ.[9] This avoids the need to handle the often hygroscopic potassium phthalimide salt directly.
Section 5: Recommended Experimental Protocol (Gabriel Synthesis)
This protocol is designed to maximize the yield of the desired SN2 product while minimizing side reactions.
Materials:
-
Phthalimide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.1 eq)
-
Prenyl Bromide (3-Methyl-2-butenyl bromide) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Iodide (KI) (0.1 eq, optional catalyst)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phthalimide (1.0 eq) and anhydrous potassium carbonate (1.1 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phthalimide) to the flask.
-
Reaction Initiation: Begin stirring the suspension and add prenyl bromide (1.05 eq). If using a less reactive halide or if the reaction is slow, a catalytic amount of KI can be added to facilitate the reaction via the Finkelstein reaction.
-
Heating: Heat the reaction mixture to 80-90 °C using a thermostatically controlled oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the phthalimide spot has been completely consumed (typically 2-4 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the crude product.
-
Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual DMF and impurities.
-
-
Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a white solid.
References
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Retrieved from [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Patsnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]
-
Organic-Synthesis.org. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]
-
Gonzalez-de-Castro, A., & BSN, M. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules, 26(18), 5489. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 109-111. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. orgosolver.com [orgosolver.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude N-(3-Methyl-2-butenyl)phthalimide
Welcome to the technical support guide for the purification of N-(3-Methyl-2-butenyl)phthalimide. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing this compound, typically via the Gabriel synthesis, and require robust, field-proven methods for its purification. Here, we address common challenges and provide detailed protocols to ensure you obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Gabriel method?
A1: The impurity profile of crude this compound is largely dictated by the specifics of the Gabriel synthesis reaction conditions.[1][2] The most frequently encountered impurities are:
-
Unreacted Potassium Phthalimide (or Phthalimide): Due to its high polarity and salt-like nature, potassium phthalimide is typically removed during the aqueous workup. However, unreacted phthalimide, which can be generated if the potassium salt is hydrolyzed, is a very common impurity. It is a white solid with a high melting point and is significantly more polar than the desired N-alkylated product.[3]
-
Unreacted 3-Methyl-2-butenyl Bromide (Prenyl Bromide): This starting material is volatile and largely removed during solvent evaporation under reduced pressure. However, residual amounts may persist, especially if a large excess was used in the reaction.
-
Phthalic Acid: If harsh acidic or basic conditions are present during workup, the phthalimide moiety can undergo hydrolysis to form phthalic acid. This impurity is highly polar and acidic.
-
Solvent Residue: The reaction solvent (e.g., DMF, acetonitrile) is a common impurity that must be thoroughly removed.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for monitoring the purification process.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is effective. A good starting point is a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate.
-
Visualization: The product and phthalimide are UV-active and can be visualized under a UV lamp at 254 nm.
-
Interpretation: The desired product, this compound, is less polar than phthalimide. Therefore, the product will have a higher Rf value (travel further up the plate) than the phthalimide spot. Pure fractions will show a single spot.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound should be a white to off-white crystalline solid. The reported melting point is in the range of 97-99 °C .[4] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q4: Which purification method is better for my crude product: recrystallization or column chromatography?
A4: The choice depends on the physical state and the impurity profile of your crude product.
-
Recrystallization is ideal when your crude product is a solid and you are trying to remove small amounts of impurities with different solubility profiles. It is fast, economical for larger scales, and often yields highly pure crystalline material.[5]
-
Flash Column Chromatography is the preferred method if your crude product is an oil, a sticky solid, or if TLC analysis shows multiple impurities with similar polarities to your product. While more time-consuming and solvent-intensive, it offers superior separation power.
Troubleshooting Guide
Problem: My crude product is an oil or a sticky semi-solid and will not crystallize.
-
Causality & Solution: This indicates the presence of significant impurities (e.g., residual solvent or byproducts) that are depressing the melting point and inhibiting crystallization. Attempting to force crystallization is unlikely to yield a pure product.
-
Recommended Action: Proceed directly to purification by flash column chromatography. This method is designed to separate components from complex mixtures and does not require the starting material to be crystalline.
Problem: After recrystallization, my yield is very low.
-
Causality & Solution: This common issue can arise from several factors:
-
Using too much solvent: The product has some solubility even in the cold solvent. Using the absolute minimum amount of hot solvent required to dissolve the solid is critical.
-
Not cooling the solution sufficiently: Ensure the flask is cooled in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Washing the crystals with warm solvent: During filtration, always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.
-
-
Recommended Action: Collect the filtrate (the mother liquor) and concentrate it by about 50-75% using a rotary evaporator. Cool the concentrated solution again to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.
Problem: My product is still yellow or off-white after one recrystallization.
-
Causality & Solution: Persistent color often indicates the presence of highly colored, non-polar impurities that co-crystallize with your product.
-
Recommended Action:
-
Second Recrystallization: Perform the recrystallization protocol a second time.
-
Charcoal Treatment: Dissolve the crude solid in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution and swirl for 1-2 minutes. Perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the charcoal. Allow the clear, colorless filtrate to cool and crystallize as usual. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Problem: During column chromatography, my product is not separating from an impurity.
-
Causality & Solution: The chosen eluent system does not provide sufficient resolution between your product and the impurity.
-
Recommended Action: Adjust the polarity of the mobile phase.
-
If the spots are too close together: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane (e.g., from 4:1 to 9:1 Hexane:EtOAc). This will cause all compounds to move more slowly down the column, increasing the separation between them.
-
If the product is not eluting: If your product is stuck at the top of the column, you need to increase the eluent polarity by adding more ethyl acetate.
-
Problem: My NMR spectrum shows unreacted phthalimide.
-
Causality & Solution: Phthalimide is a common unreacted starting material. It is significantly more polar than the N-alkylated product.
-
Recommended Action:
-
Column Chromatography: This is the most effective method. Phthalimide will elute much later than the desired product due to its higher polarity.
-
Recrystallization: Choose a solvent system where the solubility difference between the product and phthalimide is maximized. Alcohols like ethanol or methanol are often good choices, as phthalimide has lower solubility in them compared to many N-alkylated derivatives.[5]
-
Liquid-Liquid Extraction: Dissolve the crude mixture in a solvent like dichloromethane or ethyl acetate. Wash the organic layer with a mild aqueous base, such as 5% sodium carbonate or a saturated sodium bicarbonate solution. Phthalimide is weakly acidic (pKa ≈ 8.3) and will be deprotonated to its water-soluble salt, which partitions into the aqueous layer.[6] The desired product is not acidic and will remain in the organic layer. Follow this with a water wash and a brine wash before drying and concentrating.
-
Detailed Experimental Protocols
Data Summary: Physical Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Polarity |
| This compound | 215.25[7] | 97-99[4] | White Crystalline Solid | Low-Medium |
| Phthalimide | 147.13 | 238 | White Solid | High |
| 3-Methyl-2-butenyl Bromide | 149.04 | N/A (Liquid) | Colorless Liquid | Low |
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is suitable for crude material that is a solid and contains primarily polar impurities like phthalimide.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol (e.g., 15-20 mL) and heat the mixture to a gentle boil on a hotplate with stirring.
-
Achieve Saturation: Continue to add ethanol dropwise to the boiling solution until all the solid just dissolves. Avoid adding a large excess of solvent.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold ethanol (2 x 5 mL).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and check the purity by measuring the melting point and running a TLC.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for oily crude products or for separating impurities with similar polarity.
Step-by-Step Methodology:
-
Column Packing: Prepare a glass chromatography column packed with silica gel. A common method is to "wet pack" by slurrying the silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pouring it into the column.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate.
-
Gradient Elution (Optional): Once the less polar impurities have eluted, you can gradually increase the polarity of the mobile phase (e.g., to 90:10 or 80:20 Hexane:Ethyl Acetate) to speed up the elution of your desired product.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Analysis: Determine the yield and confirm purity via TLC, melting point, and/or NMR spectroscopy.
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying your crude product.
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis [organic-chemistry.org]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Gateway: Gabriel Synthesis of N-(3-Methyl-2-butenyl)phthalimide
Welcome to the technical support center for the Gabriel synthesis, with a specific focus on the preparation of N-(3-Methyl-2-butenyl)phthalimide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this classic yet powerful transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in mechanistic principles and practical, field-tested solutions.
I. Troubleshooting Guide & FAQs
Question 1: My reaction yield is consistently low. What are the most likely causes when using an allylic halide like 3-methyl-2-butenyl bromide?
Low yield in the Gabriel synthesis, especially with a reactive substrate like 3-methyl-2-butenyl bromide (prenyl bromide), often points to competing side reactions or suboptimal reaction conditions. Here’s a breakdown of the primary culprits:
-
E2 Elimination: The phthalimide anion, while a good nucleophile, is also a moderately strong base.[1] With secondary or sterically hindered primary halides, it can promote E2 elimination, leading to the formation of an alkene byproduct (in this case, isoprene). While prenyl bromide is a primary halide, the allylic nature of the system can still make it susceptible to elimination, especially at elevated temperatures.
-
Solvent Choice: The choice of solvent is critical for favoring the desired SN2 pathway. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are highly recommended as they solvate the potassium cation, leaving the phthalimide anion more "naked" and nucleophilic, which accelerates the SN2 reaction.[2][3][4] Using protic solvents like ethanol can slow down the reaction and may favor elimination.[1]
-
Incomplete Deprotonation: If you are generating the potassium phthalimide in situ from phthalimide and a base like potassium hydroxide or potassium carbonate, ensure the deprotonation is complete before adding the alkyl halide.[1][5] Residual phthalimide is not nucleophilic, and leftover base could react with your halide.
-
Moisture: The presence of water in the reaction can hydrolyze the phthalimide anion and react with the alkyl halide, reducing the overall yield.[1] Ensure all reagents and glassware are thoroughly dried.
Question 2: I am observing multiple spots on my TLC plate besides the starting material and product. What could these be?
The appearance of unexpected spots on a TLC plate suggests the formation of byproducts. For the synthesis of this compound, the most probable side products arise from the nature of the allylic substrate:
-
SN2' Reaction: Allylic systems can undergo nucleophilic substitution at the gamma (γ) position in what is known as an SN2' reaction. In this case, the phthalimide anion could attack the terminal carbon of the double bond, leading to the formation of the rearranged isomer, N-(1,1-dimethyl-2-propenyl)phthalimide.
-
Elimination Products: As mentioned previously, E2 elimination can lead to the formation of isoprene. While volatile, it could react further under certain conditions or be observed if the reaction is monitored by GC-MS.
-
Hydrolysis Products: If the reaction mixture is not anhydrous, you might see spots corresponding to 3-methyl-2-buten-1-ol, formed from the hydrolysis of prenyl bromide.
Question 3: How can I optimize my reaction conditions to favor the desired SN2 product and minimize side reactions?
Optimizing the Gabriel synthesis for an allylic halide involves a careful balance of several factors. Here is a table summarizing key parameters and our recommendations:
| Parameter | Recommendation | Rationale |
| Solvent | Dry DMF or DMSO | These polar aprotic solvents enhance the nucleophilicity of the phthalimide anion and favor the SN2 mechanism.[1][2][4] |
| Temperature | Room temperature to gentle heating (40-60 °C) | Higher temperatures can increase the rate of elimination and other side reactions.[3][4] Start at room temperature and gently warm if the reaction is sluggish. |
| Base (if generating in situ) | Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) | These are effective for deprotonating phthalimide. Ensure the base is finely powdered and the mixture is stirred efficiently to ensure complete reaction.[1][6] |
| Reagent Purity | Use high-purity, dry reagents | Moisture and impurities can lead to unwanted side reactions and lower yields.[1] |
| Leaving Group | Bromide or Iodide | Bromides are generally a good balance of reactivity and stability. Iodides are more reactive but can be more prone to side reactions. Chlorides are less reactive.[1] |
A recommended starting protocol would be to stir commercially available potassium phthalimide with 3-methyl-2-butenyl bromide in dry DMF at room temperature for several hours, monitoring the reaction by TLC.
Question 4: The final cleavage of the phthalimide group with hydrazine is messy and difficult to work up. Are there better alternatives?
The classic Ing-Manske procedure using hydrazine hydrate is effective but the resulting phthalhydrazide can sometimes be difficult to filter.[2][4][7] Here are some alternative methods for the deprotection step:
-
Acidic Hydrolysis: Refluxing the N-alkylphthalimide with a strong acid like HCl or H₂SO₄ will hydrolyze both amide bonds to yield the primary amine and phthalic acid.[4][8] However, this method uses harsh conditions that may not be suitable for all substrates.[4]
-
Basic Hydrolysis: Treatment with a strong base like aqueous NaOH or KOH can also cleave the imide. This is also a harsh method and may be incompatible with base-sensitive functional groups.[4]
-
Sodium Borohydride/2-Propanol: A milder method involves the use of sodium borohydride in 2-propanol, which can be particularly useful for sensitive substrates.[4]
For most applications, the Ing-Manske procedure remains a reliable choice. To improve the workup, try diluting the reaction mixture with a solvent in which the phthalhydrazide is poorly soluble (like diethyl ether) to facilitate its precipitation and filtration.[2]
II. Mechanistic Overview & Process Flow
To visualize the desired reaction pathway and potential pitfalls, the following diagram illustrates the key steps in the Gabriel synthesis of this compound.
Caption: Reaction pathways in the Gabriel synthesis of this compound.
III. Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the synthesis of this compound.
Step 1: N-Alkylation of Potassium Phthalimide
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of potassium phthalimide).
-
To this suspension, add 3-methyl-2-butenyl bromide (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude this compound. The product can be further purified by recrystallization (e.g., from ethanol).
Step 2: Hydrazinolysis (Ing-Manske Procedure)
-
In a round-bottom flask, suspend the crude this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and then dilute with diethyl ether to ensure complete precipitation.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol or ether.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or column chromatography to afford the desired primary amine, 3-methyl-2-buten-1-amine (prenylamine).
IV. References
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Organic Reactions. (2019). Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Khan Academy. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Gabriel Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). CN103224462A - N-phenyl phthalimide synthesis method. Retrieved from
-
The Organic Chemistry Tutor. (2021). Gabriel Phthalimide Synthesis. Retrieved from [Link]
-
Indiana University Indianapolis. (n.d.). The Alkylation Reaction of the Gabriel Synthesis1. Retrieved from [Link]
-
Journal of the American Chemical Society. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Gabriel Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Magnetic nanocatalyst for the synthesis of maleimide and phthalimide derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Retrieved from [Link]
-
Google Patents. (n.d.). EP0184595A1 - Process for the synthesis of N-alkylphthalimide. Retrieved from
-
ResearchGate. (n.d.). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing N-(3-Methyl-2-butenyl)phthalimide Synthesis
Welcome to the technical support center for the synthesis of N-(3-Methyl-2-butenyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the expertise to overcome common challenges and achieve high-yield, high-purity synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am attempting to synthesize this compound via the Gabriel synthesis by reacting potassium phthalimide with prenyl bromide in DMF, but I am observing very low to no formation of the desired product. What are the potential causes and how can I resolve this?
Answer:
Low or no yield in the Gabriel synthesis of this compound is a common issue that can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the electrophile.
Root Cause Analysis & Solutions:
-
Poor Quality of Potassium Phthalimide: Potassium phthalimide can degrade over time, especially if exposed to moisture. This leads to the presence of phthalimide and potassium hydroxide, reducing the concentration of the active nucleophile.[1]
-
Solution: It is often more reliable to generate the potassium phthalimide in situ by reacting phthalimide with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) immediately before adding the alkyl halide.[2][3] This ensures a fresh, active nucleophile. If using pre-made potassium phthalimide, ensure it is dry and has been stored properly.
-
-
Solvent Purity and Anhydrous Conditions: N,N-Dimethylformamide (DMF) is an excellent solvent for Sₙ2 reactions, but it must be anhydrous.[4] Water can hydrolyze the phthalimide salt and react with the alkyl halide, leading to side products and reduced yield.
-
Solution: Use a dry, high-purity grade of DMF. If necessary, dry the solvent using standard laboratory procedures (e.g., with molecular sieves). Ensure all glassware is oven-dried before use.
-
-
Reactivity of Prenyl Bromide: Prenyl bromide is an allylic halide, which can be prone to elimination reactions (E2) under basic conditions, especially at elevated temperatures. Furthermore, it can undergo Sₙ1-type reactions or rearrangements due to the stability of the tertiary carbocation.
-
Solution:
-
Temperature Control: Maintain a moderate reaction temperature. While some procedures suggest high temperatures[5], starting at a lower temperature (e.g., 60-80 °C) and slowly increasing if the reaction does not proceed can minimize side reactions.
-
Choice of Base: A milder base like potassium carbonate is often preferred over potassium hydroxide to reduce the likelihood of elimination reactions.[2]
-
-
-
Finkelstein Reaction Catalyst: If you are using prenyl chloride, which is less reactive than the bromide, the reaction may be sluggish.
-
Solution: Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI).[2] This facilitates an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My reaction appears to have worked, but the crude product is contaminated with several byproducts, making purification difficult. What are these impurities and how can I prevent their formation or remove them?
Answer:
Impurity formation is a common challenge. The primary impurities are typically unreacted phthalimide, phthalic acid (from hydrolysis of phthalimide), and byproducts from the prenyl group.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Prevention & Removal |
| Phthalimide | Incomplete reaction or use of excess phthalimide. | Prevention: Use a slight excess (1.1-1.2 equivalents) of the alkyl halide. Ensure efficient stirring and adequate reaction time. Removal: Phthalimide is acidic (pKa ≈ 8.3)[6] and can be removed by washing the organic extract with a dilute basic solution (e.g., 1M NaOH or Na₂CO₃). However, be cautious as the product itself can be hydrolyzed under harsh basic conditions. Recrystallization from a suitable solvent like ethanol or isopropanol is often effective. |
| Phthalic Acid | Hydrolysis of phthalimide or the product under aqueous workup conditions, especially if the workup is acidic or basic. | Prevention: Maintain neutral pH during workup where possible. Removal: Phthalic acid can be removed by a basic wash, as it will be deprotonated to the highly water-soluble dicarboxylate salt. |
| Isomerized Byproducts | The allylic nature of the prenyl group can lead to Sₙ2' reactions or rearrangements, resulting in the formation of N-(1,1-dimethyl-2-propenyl)phthalimide. | Prevention: Use a polar aprotic solvent like DMF or DMSO to favor the Sₙ2 pathway.[4] Keep the reaction temperature as low as feasible to complete the reaction in a reasonable time. |
Purification Protocol:
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude product.[2]
-
Filter the solid and wash thoroughly with water to remove DMF and any water-soluble salts.
-
Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution sequentially with dilute aqueous NaHCO₃ (to remove acidic impurities like phthalimide and phthalic acid) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol or an ethanol/water mixture to obtain the pure product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The most common method is the Gabriel Synthesis , which proceeds via a two-step mechanism:
-
Deprotonation: Phthalimide is deprotonated by a base (like KOH or K₂CO₃) to form the phthalimide anion. This anion is a potent nitrogen nucleophile, stabilized by resonance across the two carbonyl groups.[7]
-
Nucleophilic Substitution (Sₙ2): The phthalimide anion attacks the primary carbon of the prenyl halide (e.g., prenyl bromide) in an Sₙ2 reaction, displacing the halide leaving group to form the N-alkylated phthalimide product.[8][9]
Caption: The two-step mechanism of the Gabriel Synthesis.
Q2: Are there alternative methods to the Gabriel synthesis for this compound?
A2: Yes, the Mitsunobu reaction is a powerful alternative, especially when starting from prenyl alcohol instead of a prenyl halide.[10][11][12] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11]
-
Mechanism Overview: The PPh₃ and DEAD combine to activate the alcohol, making the hydroxyl group a good leaving group. Phthalimide then acts as the nucleophile to displace the activated hydroxyl group, forming the desired product with inversion of configuration if the alcohol is chiral.[10][11]
-
Advantages: The Mitsunobu reaction proceeds under very mild, neutral conditions, which can be advantageous for sensitive substrates. It has been used to achieve high yields (up to 96%) for similar N-alkylations.[13][14]
-
Challenges: A major drawback is the formation of triphenylphosphine oxide (TPPO) and the hydrazine byproduct, which can complicate purification.[14] However, specific workup procedures, such as oxidation of residual PPh₃ followed by filtration through silica gel, can effectively remove these byproducts.[13][14]
Q3: What is the optimal solvent and temperature for the Gabriel synthesis of this compound?
A3:
-
Solvent: Polar aprotic solvents are ideal for promoting Sₙ2 reactions. N,N-Dimethylformamide (DMF) is the most commonly used and effective solvent for the N-alkylation of phthalimide.[2][4] Dimethyl sulfoxide (DMSO) is also a suitable alternative.[4]
-
Temperature: The optimal temperature is a balance between reaction rate and the minimization of side reactions. A range of 60-120°C is typically reported.[5] It is advisable to start at the lower end of this range (e.g., 70°C) and monitor the reaction by TLC. If the reaction is slow, the temperature can be gradually increased.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Procedure: Spot the reaction mixture alongside standards of your starting materials (phthalimide and prenyl bromide) on a silica gel TLC plate.
-
Eluent System: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point for the mobile phase.
-
Visualization: Visualize the spots under a UV lamp (254 nm). Phthalimide and the product are UV active.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually phthalimide) has disappeared and a new, less polar spot corresponding to the N-substituted product is prominent.
Section 3: Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of this compound based on the Gabriel synthesis.
Protocol: In Situ Generation and N-Alkylation
Materials:
-
Phthalimide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Prenyl Bromide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Iodide (NaI) (0.1 eq, optional, recommended if using prenyl chloride)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (to achieve a concentration of approximately 0.5 M with respect to phthalimide).
-
Anion Formation: Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes. You may gently heat the mixture to 50°C to ensure complete formation of the phthalimide anion.
-
Alkylation: Add prenyl bromide (1.2 eq) dropwise to the stirred suspension. If using a catalytic iodide salt, add it at this stage.
-
Reaction: Heat the reaction mixture to 70-80°C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing an equal volume of ice-cold water. A precipitate should form.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it extensively with water to remove DMF and inorganic salts.
-
-
Purification:
-
Air-dry the crude solid.
-
Recrystallize the solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath.
-
Collect the pure crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
-
References
-
Coxon, G. D., Furman, B. L., Harvey, A. L., McTavish, J., Mooney, M. H., Arastoo, M., Kennedy, A. R., Tettey, J. M., & Waigh, R. D. (2009). Journal of Medicinal Chemistry, 52(11), 3457–3463. [Link]
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Demir, A. S. (Ed.). (2009). Mitsunobu and Related Reactions: Advances and Applications [PDF]. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Mosher, W. A., & Pike, R. M. (1952). The Alkylation Reaction of the Gabriel Synthesis. Journal of the Indiana Academy of Science, 62, 145-146. [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl Phthalimide. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Phthalimides [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. datapdf.com [datapdf.com]
Preventing decomposition of N-(3-Methyl-2-butenyl)phthalimide during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for preventing the decomposition of N-(3-Methyl-2-butenyl)phthalimide during its synthesis and subsequent reactions. The inherent reactivity of the prenyl (3-methyl-2-butenyl) group makes this compound susceptible to degradation under various conditions, leading to reduced yields and purification challenges. This document offers a structured approach to understanding and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: My Gabriel synthesis of this compound is giving low yields. What is the most likely cause?
A1: Low yields are often due to a competing elimination (E2) reaction of the prenyl halide starting material, especially if using a strong, sterically unhindered base like potassium hydroxide or sodium hydride in a protic solvent.[1][2][3][4] The prenyl group is allylic, making the adjacent protons susceptible to abstraction, which leads to the formation of isoprene or other dienes instead of the desired SN2 substitution.[5]
Q2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting material and product. What are these byproducts?
A2: The byproducts are likely isomers of the desired product resulting from allylic rearrangement, or elimination products like isoprene. Acidic or basic conditions, as well as elevated temperatures, can promote the formation of a stabilized allylic carbocation or a transition state that allows for isomerization.
Q3: Can I use a different method besides the Gabriel synthesis to prepare this compound?
A3: Yes, the Mitsunobu reaction is an excellent alternative.[6][7][8][9] This reaction utilizes prenyl alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) to N-alkylate phthalimide under milder, neutral conditions, which significantly reduces the risk of elimination and rearrangement side reactions.[7][8]
Q4: During the deprotection of the phthalimide group, I am losing my prenyl group. How can I prevent this?
A4: The standard Ing-Manske procedure using hydrazine (N₂H₄) is generally effective.[10][11][12] However, harsh acidic or strongly basic hydrolysis conditions can cleave or isomerize the prenyl group. A milder, near-neutral deprotection method involves a two-stage, one-flask operation using sodium borohydride (NaBH₄) in isopropanol, followed by acetic acid.[13] This method is particularly useful for sensitive substrates.
Troubleshooting Guides
Issue 1: Poor Yield in Gabriel Synthesis Due to Elimination Side Reactions
The primary challenge in the Gabriel synthesis with prenyl halides is the competition between the desired SN2 reaction and the undesired E2 elimination.[1][3]
The phthalimide anion is a bulky nucleophile, and when combined with a strong base, it can preferentially act as a base, abstracting a proton from the carbon adjacent to the double bond in the prenyl halide. This is exacerbated by the allylic nature of the substrate, which stabilizes the transition state of the elimination reaction.[5]
-
Choice of Base and Solvent:
-
Recommended: Use a non-nucleophilic, sterically hindered base to deprotonate the phthalimide.[14][15][16][17] Examples include potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA).[14][16] These bases are less likely to induce elimination.
-
Solvent System: Employ polar aprotic solvents like DMF or DMSO.[11][12] These solvents favor SN2 reactions by solvating the cation of the phthalimide salt, leaving a "naked" and more reactive nucleophilic anion, while not participating in proton transfer that can facilitate elimination.[18]
-
-
Phase-Transfer Catalysis (PTC):
-
This technique is highly effective for minimizing elimination.[18][19] A quaternary ammonium salt (e.g., tetrabutylammonium bromide) transfers the phthalimide anion from a solid or aqueous phase into the organic phase where the prenyl halide is dissolved.[18] This creates a highly reactive, poorly solvated nucleophile that favors the SN2 pathway over elimination.[18][19]
-
Caption: Troubleshooting workflow for low yields in Gabriel synthesis.
Issue 2: Isomerization of the Prenyl Group
The double bond in the prenyl moiety can migrate under certain conditions, leading to a mixture of isomeric products that are difficult to separate.
Isomerization can be catalyzed by trace amounts of acid or base, or by heat. These conditions can facilitate the formation of a resonance-stabilized allylic carbocation intermediate, which can be attacked by the nucleophile at either end of the allylic system.
-
Strict pH Control: Ensure the reaction medium is neutral or slightly basic, but avoid strong acids or bases. If an acid scavenger is needed, a non-nucleophilic, hindered base like 2,6-di-tert-butylpyridine can be used.[17]
-
Temperature Management: Run reactions at the lowest temperature feasible for a reasonable reaction rate. For the Gabriel synthesis, this may be room temperature or slightly above. The Mitsunobu reaction is often run at 0 °C to room temperature.[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate acidic byproducts.
| Method | Reagents | Typical Temp. | Key Advantage | Primary Drawback |
| Gabriel Synthesis | Potassium Phthalimide, Prenyl Halide | RT to 50°C | Cost-effective | Prone to elimination/isomerization[10][20] |
| Mitsunobu Reaction | Phthalimide, Prenyl Alcohol, PPh₃, DIAD/DEAD | 0°C to RT | Mild, neutral conditions; high SN2 selectivity[7][8] | Stoichiometric phosphine oxide byproduct removal[21] |
| PTC Gabriel | K-Phthalimide, Prenyl Halide, Quaternary Salt | RT to 50°C | Suppresses elimination; uses inorganic bases[18][19] | Requires catalyst optimization |
Experimental Protocols
Protocol 1: N-Prenylation of Phthalimide via Mitsunobu Reaction
This protocol is recommended for achieving high yields of this compound with minimal side reactions.[6][7][8][9]
Materials:
-
Phthalimide
-
Prenyl alcohol (3-Methyl-2-buten-1-ol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add phthalimide (1.0 eq.), prenyl alcohol (1.05 eq.), and triphenylphosphine (1.2 eq.).
-
Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to phthalimide).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add DIAD (1.2 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The order of addition is critical.[9]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove the triphenylphosphine oxide and hydrazine byproducts. A gradient elution from hexanes to ethyl acetate/hexanes is typically effective.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. datapdf.com [datapdf.com]
Common pitfalls in the handling and storage of N-(3-Methyl-2-butenyl)phthalimide
Welcome to the technical support guide for N-(3-Methyl-2-butenyl)phthalimide (CAS No. 15936-45-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the handling, storage, and use of this compound in experimental settings. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Quick Reference Data
For your convenience, here is a summary of the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 15936-45-5[1][2][3] |
| Molecular Formula | C13H13NO2[1][3] |
| Molecular Weight | 215.25 g/mol [3] |
| Melting Point | 97-99 °C[1] |
| Boiling Point | 327.9 °C at 760 mmHg[1] |
| Appearance | Not available, typically a solid |
| Solubility | Not specified, but phthalimides are generally poorly soluble in water and soluble in many organic solvents.[4] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around two key areas of its structure: the phthalimide ring and the 3-methyl-2-butenyl (prenyl) side chain.
-
Phthalimide Ring Hydrolysis: The imide functionality is susceptible to hydrolysis under both acidic and basic conditions.[5] This will cleave the phthalimide ring to yield phthalic acid and the corresponding primary amine, 3-methyl-2-buten-1-amine. The rate of hydrolysis is dependent on pH and temperature.
-
Alkenyl Side Chain Reactivity: The double bond in the prenyl group can be susceptible to oxidation, polymerization, or other electrophilic additions, especially if exposed to strong oxidizing agents, acids, or light.[6]
-
Photostability: N-alkenylphthalimides are known to undergo photochemical reactions, including cyclization and elimination, upon exposure to UV light.[7][8]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[6] For long-term storage, refrigeration is recommended.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]
Q4: How should I dispose of waste this compound?
A4: Waste this compound and any contaminated materials should be disposed of in accordance with local, state, and federal regulations. It is generally recommended to dispose of chemical waste through a licensed professional waste disposal service.[6]
Troubleshooting Guide
Unexpected experimental results can be a significant source of frustration. This troubleshooting guide is designed to help you diagnose and resolve common issues you may encounter when working with this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common experimental problems.
Caption: Troubleshooting workflow for experiments involving this compound.
Common Problems and Solutions
Problem 1: Low or no yield in a reaction where this compound is a starting material.
-
Possible Cause A: Degradation of the starting material.
-
Diagnosis: Analyze an aliquot of your starting material using techniques like NMR or LC-MS to check for the presence of phthalic acid or 3-methyl-2-buten-1-amine, which are products of hydrolysis.
-
Solution: If degradation is confirmed, obtain a fresh batch of the compound or purify the existing stock. Ensure that all future storage is under anhydrous conditions and protected from light.
-
-
Possible Cause B: Incompatibility with reaction conditions.
-
Diagnosis: Review your reaction setup. Are you using strongly acidic or basic reagents? Is the reaction mixture exposed to air for extended periods?
-
Solution: If your reaction conditions are harsh, consider using a milder alternative. For instance, if a base is required, use a non-nucleophilic organic base instead of a strong hydroxide base. If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Appearance of an unexpected side product in the reaction mixture.
-
Possible Cause A: Reaction at the alkenyl side chain.
-
Diagnosis: Characterize the side product. Does its mass or NMR spectrum suggest a modification to the prenyl group (e.g., addition of a solvent molecule, oxidation)?
-
Solution: Protect the double bond if it is not the intended reaction site. Alternatively, modify the reaction conditions to be less aggressive towards the alkenyl group.
-
-
Possible Cause B: Photoreaction.
Experimental Protocols
To mitigate the risks of degradation and ensure the successful use of this compound, follow these recommended protocols.
Protocol 1: Proper Handling and Weighing
-
Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Use clean, dry spatulas and weighing vessels.
-
Promptly and tightly reseal the container after use.
Protocol 2: Recommended Storage
-
Store the compound in its original, tightly sealed container.
-
Place the container in a cool, dry, and dark location.
-
For long-term storage, a refrigerator is recommended.
-
Keep away from strong oxidizing agents, acids, and bases.[6]
References
-
King-Pharm. (n.d.). 15936-45-5 this compound. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [15936-45-5]. Retrieved from [Link]
-
Sci-Hub. (1982). ChemInform Abstract: PHOTOCHEMISTRY OF N‐(2‐ALKENYL)PHTHALIMIDES. PHOTOINDUCED CYCLIZATION AND ELIMINATION REACTIONS. Chemischer Informationsdienst. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Butynyl)phthalimide. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Phthalimide stability in the presence of excess amine nucleophile. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 8.1 Introduction 8.2 Imides and Amides. Retrieved from [Link]
-
ResearchGate. (2015, October 15). Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine?. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
-
ACS Publications. (n.d.). Photochemistry of N-(2-alkenyl)phthalimides. Photoinduced cyclization and elimination reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
-
U.S. Plastic Corp. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]
Sources
Alternative reagents for the synthesis of N-(3-Methyl-2-butenyl)phthalimide
Initiating Synthetic Pathways
I'm now diving into Google searches, aiming to uncover both established and novel synthesis routes for N-(3-Methyl-2-butenyl)phthalimide. My primary focus is on reagents, precise reaction conditions, and potential side reactions that might arise during the process.
Exploring Reaction Strategies
I am now expanding my search to include troubleshooting guides and FAQs to anticipate common challenges researchers face. I'm also actively hunting for peer-reviewed articles and established protocols to solidify experimental details and gain mechanistic understandings. My goal is to compile comparative data on reagent reactivity, cost, and safety to build valuable comparison tables.
Defining Synthesis Parameters
I am now beginning with comprehensive Google searches, looking into diverse methods for synthesizing this compound, especially the reagents, reaction conditions, and potential side reactions. I will then seek troubleshooting guides and FAQs to identify frequent research challenges, and look for peer-reviewed articles to solidify the experimental data and acquire mechanistic understandings. Furthermore, I will create comparison tables that explore reagent reactivity, cost, and safety.
Initiating Technical Design
I've gathered a good foundation for the technical support center's design. My work centers on the Standard Gabriel Synthesis and its core reaction. I have notes on potassium phthalimide reacting with alkyl halides, and I'm prepared to expand this knowledge base.
Developing Key Pathways
I've expanded the technical design's scope to include alternative reactions. While the Gabriel Synthesis remains central, I've incorporated the Mitsunobu reaction as a key alternative, especially with prenyl alcohol. I've also noted troubleshooting steps for both, to address potential pitfalls, including side reactions. Suitable substrates such as prenyl halides are also being considered.
Expanding Technical Knowledge
I've significantly broadened my understanding of the relevant reactions. My focus is now on direct comparisons of the Gabriel and Mitsunobu pathways, especially regarding yields and reaction conditions for N-prenylation. I'm actively researching specific troubleshooting steps for the prenyl group, including potential isomerization or elimination side reactions. I'm also exploring alternative imide nucleophiles, such as saccharin.
Refining Search Parameters
I'm now zeroing in on precise comparisons. My updated focus is on direct yield comparisons and detailed experimental protocols for both Gabriel and Mitsunobu syntheses specifically for this compound. I'm actively seeking literature with data on reaction conditions and yields. Furthermore, I'll be expanding my investigation to include alternative phthalimide reagents and troubleshooting specific prenyl group issues, like potential isomerization. Quantitative data and step-by-step protocols are essential.
Analyzing New Data
I've just completed a second round of searches, and the results are encouraging. Specific information directly addresses the gaps identified in the initial phase. Key findings center around Mitsunobu reactions, which I will analyze in more detail to clarify its relevance to the problem. The goal is to fully understand how this information integrates into the larger picture.
Investigating Mitsunobu Reactions
I'm making progress, and I've focused on Mitsunobu reactions. My searches found a relevant reference where Mitsunobu conditions with prenyl alcohol gave a 96% yield in N-alkylation of N-hydroxyphthalimide. The reaction gave a detailed protocol including reaction times, temperature, and workup procedures. I also found helpful troubleshooting tips for optimization.
Gathering More Data
I'm now integrating new information. I've uncovered a promising reference: Mitsunobu reactions using prenyl alcohol yielded almost 96% in the N-alkylation of N-hydroxyphthalimide. A detailed protocol is emerging, including reaction times, temperatures, and workup steps, along with troubleshooting tips for optimization. I'm also exploring Gabriel synthesis using prenyl halide and its associated challenges and solutions. Finally, I noted information about alternative Gabriel reagents like saccharin and di-tert-butyl-iminodicarboxylate.
Consolidating Findings and Next Steps
I've hit a milestone! The research phase is wrapping up. My searches clarified that Mitsunobu conditions with prenyl alcohol provides nearly 96% yield for N-alkylation of N-hydroxyphthalimide. I have a detailed protocol, including optimization tips. I also have enough data on Gabriel synthesis and alternative reagents, allowing me to start synthesizing the final deliverables.
Scaling up the synthesis of N-(3-Methyl-2-butenyl)phthalimide
Welcome to the Technical Support Center for the synthesis of N-(3-Methyl-2-butenyl)phthalimide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, particularly as you move from bench-scale experiments to larger-scale production. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Technical Overview: Synthetic Strategies
The synthesis of this compound, also known as N-prenylphthalimide, is typically achieved via two primary and reliable synthetic routes: the Gabriel Synthesis and the Mitsunobu Reaction.
-
Gabriel Synthesis : This classical method involves the N-alkylation of potassium phthalimide with a prenyl halide (e.g., 3-methyl-2-butenyl bromide or chloride). It is a robust SN2 reaction valued for its reliability in forming primary amines after a subsequent deprotection step, though in this case, the N-alkylated phthalimide is our target product.[1] The reaction's success hinges on the use of a primary, unhindered alkyl halide, which makes prenyl halides ideal substrates.[2]
-
Mitsunobu Reaction : This versatile reaction allows for the direct N-alkylation of phthalimide using prenyl alcohol (3-methyl-2-buten-1-ol).[3] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] While powerful, this method generates stoichiometric amounts of byproducts—triphenylphosphine oxide (TPPO) and a dialkyl hydrazodicarboxylate—which can complicate purification, especially at scale.[6]
Below is a general workflow for synthesizing and troubleshooting the production of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method, Gabriel or Mitsunobu, is better for scaling up?
This is a critical question that balances reaction efficiency with operational complexity.
-
Gabriel Synthesis is often preferred for scale-up due to its simpler reaction profile and easier purification. The primary byproduct is the potassium halide salt, which is easily removed during aqueous workup. The reagents are relatively inexpensive and the procedure is straightforward.[2] However, it requires a prenyl halide, which can be less stable and more hazardous than the corresponding alcohol.
-
Mitsunobu Reaction offers the advantage of using the more stable and readily available prenyl alcohol.[3] The main drawback at scale is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the hydrazodicarboxylate byproduct.[6] These byproducts can be difficult to remove from the product, often requiring extensive chromatography or carefully optimized crystallization procedures, which can reduce overall yield and increase costs.
Recommendation: For initial scale-up, the Gabriel synthesis is generally the more practical and cost-effective choice, provided the prenyl halide is handled with appropriate safety measures.
Q2: What is the mechanism of the Gabriel synthesis for this specific compound?
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[7]
-
Nucleophile Formation : Phthalimide is deprotonated by a base (commonly potassium hydroxide or potassium carbonate) to form the potassium phthalimide salt.[8] The resulting phthalimide anion is an excellent nucleophile because the negative charge on the nitrogen is stabilized by the two adjacent carbonyl groups.[9]
-
Nucleophilic Attack : The nucleophilic phthalimide anion attacks the electrophilic carbon atom of the prenyl halide (the carbon bonded to the halogen).
-
Transition State & Product Formation : This attack occurs from the backside of the carbon-halogen bond, proceeding through a trigonal bipyramidal transition state. The halide is expelled as a leaving group, forming the new carbon-nitrogen bond and yielding this compound.
Caption: Simplified SN2 mechanism for the Gabriel synthesis of this compound.
Troubleshooting Guide
Scenario 1: Low or No Yield of N-Alkylphthalimide
Question: "I have set up my Gabriel synthesis reaction, but after 24 hours at 90°C in DMF, my TLC analysis shows only starting material. What went wrong?"
This is a common issue that usually points to a problem with one of the reagents or reaction conditions.
| Potential Cause | Explanation & Solution |
| 1. Inactive Potassium Phthalimide | Potassium phthalimide is hygroscopic and can degrade over time, especially if stored improperly. Old reagent may be partially hydrolyzed back to phthalimide and KOH.[10] Solution: Use freshly purchased, anhydrous potassium phthalimide or prepare it fresh by reacting phthalimide with a base like potassium hydroxide in an appropriate solvent and removing the water.[8] |
| 2. Presence of Moisture | Water can hydrolyze the potassium phthalimide and react with the prenyl halide, reducing the concentration of active nucleophile and electrophile. Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents (e.g., DMF, DMSO). If using potassium carbonate and phthalimide, ensure the K₂CO₃ is freshly dried.[2][11] |
| 3. Inappropriate Solvent | The SN2 reaction is most efficient in a polar aprotic solvent that can solvate the potassium cation but not the phthalimide anion, leaving it "naked" and highly nucleophilic. Solution: Dimethylformamide (DMF) is an excellent choice. Dimethyl sulfoxide (DMSO) is also effective. Avoid protic solvents like ethanol or water.[2] |
| 4. Insufficient Temperature | While SN2 reactions can often proceed at room temperature, this particular alkylation benefits from heating to overcome the activation energy barrier. Solution: Ensure the reaction temperature is maintained between 80-100°C.[2] Use an oil bath for uniform heating, especially for larger flasks. |
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Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Phthalimides [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. EP1685104B1 - Processes for the preparation of n-substituted phthalimides - Google Patents [patents.google.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Impurities in N-(3-Methyl-2-butenyl)phthalimide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Methyl-2-butenyl)phthalimide. Here, we address common challenges related to impurity identification and characterization, providing troubleshooting advice and detailed analytical protocols to ensure the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound via the Gabriel synthesis?
A1: The synthesis of this compound, a derivative of phthalimide, typically proceeds via a nucleophilic substitution reaction (SN2) between potassium phthalimide and a prenyl halide (e.g., prenyl bromide or chloride)[1][2]. While this is generally a robust method for preparing primary amines, the allylic nature of the prenyl group introduces the potential for specific side reactions, leading to characteristic impurities[1].
The most common impurities include:
-
N-(1,1-Dimethylallyl)phthalimide (Isomeric Impurity): This is the product of an SN1-type reaction. The carbocation intermediate formed from the prenyl halide can rearrange to a more stable tertiary carbocation before being attacked by the phthalimide anion.
-
Unreacted Phthalimide/Potassium Phthalimide: Incomplete reaction or use of excess starting material can result in the presence of unreacted phthalimide or its potassium salt.
-
Isoprene: This volatile diene can be formed via an E2 elimination side reaction, where the phthalimide anion acts as a base rather than a nucleophile.
-
Phthalic Acid: Formed by the hydrolysis of phthalimide, especially during workup or if water is present in the reaction mixture.
Q2: My reaction is showing a significant amount of a byproduct with the same mass as my desired product. What is it likely to be?
A2: A byproduct with the same mass as this compound is almost certainly the isomeric impurity, N-(1,1-Dimethylallyl)phthalimide . Both compounds have the same molecular formula (C13H13NO2) and therefore the same molecular weight (215.25 g/mol )[3]. This isomer arises from the rearrangement of the intermediate allylic carbocation, a common issue when working with allylic halides that can exhibit both SN1 and SN2 reactivity.
Q3: Why is the formation of the isomeric impurity, N-(1,1-Dimethylallyl)phthalimide, a concern?
A3: The formation of this isomer is a concern for several reasons:
-
Reduced Yield: Its formation directly reduces the yield of the desired this compound.
-
Purification Challenges: As isomers, they often have very similar physical properties (e.g., boiling point, polarity), which can make separation by standard techniques like column chromatography challenging.
-
Pharmacological/Biological Activity: In a drug development context, even small amounts of an isomeric impurity can have different pharmacological or toxicological profiles, necessitating its removal and characterization.
II. Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Poor quality of reagents | Ensure potassium phthalimide is dry and the prenyl halide is free from degradation products. | Moisture can hydrolyze potassium phthalimide, and degraded prenyl halide will not react efficiently. |
| Inappropriate solvent | Use a polar aprotic solvent such as DMF or DMSO.[4] | These solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. |
| Insufficient reaction temperature or time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate temperature (e.g., 60-80 °C) is often sufficient. | The reaction may not have proceeded to completion. Excessively high temperatures can promote side reactions. |
| Competing E2 Elimination | Use a less hindered base if preparing potassium phthalimide in situ. Ensure the reaction temperature is not excessively high. | The phthalimide anion is a relatively weak base, but elimination can still occur, especially at higher temperatures. |
Issue 2: High Levels of the Isomeric Impurity N-(1,1-Dimethylallyl)phthalimide
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Reaction conditions favoring SN1 pathway | Maintain a high concentration of the phthalimide nucleophile. Use a less polar aprotic solvent if possible, or a solvent mixture. | High nucleophile concentration favors the bimolecular SN2 reaction over the unimolecular SN1 reaction. Less polar solvents can disfavor carbocation formation. |
| Leaving group on prenyl halide | Use prenyl chloride instead of prenyl bromide or iodide. | A better leaving group (I- > Br- > Cl-) will favor the SN1 pathway by facilitating carbocation formation. |
III. Impurity Characterization Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This method is designed to separate this compound from its isomer, N-(1,1-Dimethylallyl)phthalimide.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Expected Elution Order: The less polar isomer, N-(1,1-Dimethylallyl)phthalimide, is expected to have a slightly longer retention time than the desired product, this compound, although this should be confirmed with standards if available.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for unambiguously identifying the desired product and its impurities.
Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).
Expected ¹H NMR Data:
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Phthalimide-H | 7.7-7.9 | m | 4H | |
| =CH | ~5.3 | t | ~7 | 1H | |
| N-CH₂ | ~4.3 | d | ~7 | 2H | |
| C(CH₃)₂ | ~1.8 | s | 6H | ||
| N-(1,1-Dimethylallyl)phthalimide (Predicted) | Phthalimide-H | 7.7-7.9 | m | 4H | |
| =CH | ~6.0 | dd | ~17, ~10 | 1H | |
| =CH₂ | ~5.2 (trans), ~5.1 (cis) | d, d | ~17, ~10 | 2H | |
| N-C(CH₃)₂ | ~1.6 | s | 6H |
Expected ¹³C NMR Data:
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | C=O | ~168 |
| Phthalimide-C | ~134, ~132, ~123 | |
| =C(CH₃)₂ | ~138 | |
| =CH | ~118 | |
| N-CH₂ | ~38 | |
| C(CH₃)₂ | ~26, ~18 | |
| N-(1,1-Dimethylallyl)phthalimide (Predicted) | C=O | ~168 |
| Phthalimide-C | ~134, ~132, ~123 | |
| =CH | ~142 | |
| =CH₂ | ~114 | |
| N-C(CH₃)₂ | ~60 | |
| C(CH₃)₂ | ~28 |
IV. Visualized Workflows and Mechanisms
Reaction Pathway and Impurity Formation
Caption: Reaction pathways in the synthesis of this compound.
Analytical Workflow for Impurity Characterization
Caption: A typical analytical workflow for impurity identification and characterization.
V. References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of N-(n-butyl)phthalimide. Retrieved from [Link]
-
PLOS ONE. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of phthalimide analog. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Phthalimide, N-propyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the synthesis of N-alkylphthalimide. Retrieved from
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Retrieved from [Link]
-
PubChem. (n.d.). Phthalimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of phthalimide, (b) Synthesis of N-htdroxy methyl.... Retrieved from [Link]
-
PMC. (n.d.). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. Retrieved from [Link]
-
Frontiers. (n.d.). EVALI Vaping Liquids Part 1: GC-MS Cannabinoids Profiles and Identification of Unnatural THC Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). New process for synthesis on n-methylphthalimide. Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
YouTube. (2019). Precursor to the Gabriel Synthesis, Making Phthalimide. Retrieved from [Link]
-
MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(2-Phenethyl)phthalimide. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Retrieved from [Link]
-
NIST WebBook. (n.d.). Phthalimide. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
PubMed Central. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]
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Validation & Comparative
The Prenyl Moiety: A Double-Edged Sword in N-Alkylphthalimide Synthesis? A Comparative Guide
In the vast toolkit of synthetic organic chemistry, the Gabriel synthesis remains a cornerstone for the controlled preparation of primary amines.[1][2][3] This venerable reaction, which elegantly circumvents the issue of over-alkylation often plagued in direct ammonia alkylation, hinges on the chemistry of N-alkylphthalimides.[4][5] While a broad spectrum of alkyl halides can be employed, the choice of the alkyl group can significantly influence reaction kinetics, yield, and even the potential for side reactions. This guide provides an in-depth comparison of N-(3-Methyl-2-butenyl)phthalimide, derived from the versatile prenyl group, with other common N-alkylphthalimides, offering field-proven insights and experimental data for researchers in drug development and synthetic chemistry.
The Gabriel Synthesis: A Quick Refresher
The Gabriel synthesis is a two-stage process:
-
N-Alkylation: A phthalimide anion, typically generated by treating phthalimide with a base like potassium hydroxide, acts as a potent nucleophile.[6] It attacks a primary alkyl halide in a classic SN2 reaction to form a stable N-alkylphthalimide intermediate.[7][8]
-
Deprotection: The N-alkylphthalimide is then cleaved to liberate the desired primary amine.[1] The most common method for this is hydrazinolysis (the Ing-Manske procedure), which yields the primary amine and a phthalhydrazide precipitate.[1][3][7]
Caption: Comparison of deprotection methods for N-alkylphthalimides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-alkylation of potassium phthalimide with prenyl bromide.
Materials:
-
Potassium phthalimide
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with potassium phthalimide (1.0 eq.), add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature.
-
Add prenyl bromide (1.0-1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Deprotection of this compound via Hydrazinolysis
This protocol describes the liberation of prenylamine using the Ing-Manske procedure.
Materials:
-
This compound
-
Hydrazine hydrate (50-60% aqueous solution)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq.) to the solution.
-
Heat the mixture to reflux for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute solution of HCl to protonate the liberated amine.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution basic with a concentrated NaOH solution to deprotonate the amine salt.
-
Extract the primary amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude prenylamine.
-
The product can be further purified by distillation or chromatography.
Conclusion and Outlook
This compound stands out as a highly valuable intermediate in the Gabriel synthesis due to the enhanced reactivity conferred by its allylic prenyl group. This allows for milder reaction conditions and potentially higher yields in the N-alkylation step when compared to saturated N-alkylphthalimides. While the presence of the double bond in the prenyl moiety warrants consideration for potential side reactions under non-standard conditions, it is generally stable to the widely used and recommended hydrazinolysis deprotection method. For researchers aiming to synthesize primary prenylamines, the use of this compound within the framework of the Gabriel synthesis offers a robust, efficient, and reliable synthetic route.
References
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. [Link]
-
Gabriel Synthesis. (n.d.). [Link]
-
YouTube. (2021, January 30). Gabriel Synthesis. [Link]
-
Study Prep in Pearson+. The Gabriel synthesis is most frequently done with 1° alkyl halid... [Link]
-
ResearchGate. (2024). Modifications of Prenyl Side Chains in Natural Product Biosynthesis. [Link]
-
Organic Chemistry Portal. (2019, November 1). Gabriel Synthesis. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
-
Master Organic Chemistry. (2024, June 5). The Gabriel Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis [organic-chemistry.org]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to the Synthesis of N-(3-Methyl-2-butenyl)phthalimide for Researchers and Drug Development Professionals
Introduction
N-(3-Methyl-2-butenyl)phthalimide, also known as N-prenylphthalimide, is a valuable building block in organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals. The prenyl moiety is a key structural motif in many natural products and biologically active compounds, and its introduction via a stable phthalimide intermediate offers a versatile handle for further chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying mechanisms, experimental protocols, and a data-driven comparison to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be principally achieved through three distinct and well-established methodologies:
-
The Gabriel Synthesis: A classic method for the formation of primary amines, this route involves the N-alkylation of a phthalimide salt with an appropriate alkyl halide.
-
The Mitsunobu Reaction: A powerful and versatile method for the dehydration and coupling of an alcohol with a nucleophile, in this case, phthalimide.
-
Direct Condensation with Phthalic Anhydride: This approach involves the reaction of phthalic anhydride with the corresponding primary amine, prenylamine.
This guide will delve into the intricacies of each of these methods, providing a balanced comparison of their advantages and disadvantages.
Method 1: The Gabriel Synthesis
The Gabriel synthesis is a robust and time-tested method for the preparation of primary amines, and by extension, N-alkylated phthalimides.[1] The core of this method is the nucleophilic substitution of an alkyl halide by the phthalimide anion.[2]
Mechanistic Rationale
The synthesis proceeds in two key steps. First, phthalimide is deprotonated by a base, typically potassium hydroxide, to form the potassium phthalimide salt. This salt serves as a potent, yet sterically hindered, nitrogen nucleophile. The steric bulk of the phthalimide anion helps to prevent over-alkylation, a common side reaction when using simpler amine nucleophiles.[2] In the second step, the phthalimide anion attacks the electrophilic carbon of an alkyl halide, in this case, prenyl bromide (3-methyl-2-butenyl bromide), via an SN2 mechanism to yield the desired this compound.
Sources
A Comparative Guide to the Structural Validation of N-(3-Methyl-2-butenyl)phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, N-substituted phthalimides are a cornerstone scaffold, exhibiting a wide array of biological activities. The precise structural characterization of these molecules is paramount, as subtle changes in their three-dimensional architecture can profoundly influence their pharmacological profiles. This guide offers an in-depth comparison of the primary analytical techniques for the structural validation of N-(3-Methyl-2-butenyl)phthalimide, a representative derivative featuring the versatile prenyl group.
This document moves beyond a simple recitation of methods. As a senior application scientist, the goal is to provide a logical framework for structural validation, explaining the causality behind experimental choices and presenting each protocol as a self-validating system. We will delve into the "why" of each technique, comparing their strengths and limitations in the context of this specific molecular structure.
The Validation Gauntlet: A Multi-Pronged Approach
The unambiguous determination of a chemical structure is not reliant on a single technique but rather on the convergence of data from multiple, orthogonal analytical methods. For a molecule like this compound, a judicious combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction provides an irrefutable structural proof.
Caption: Overall workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Why it's essential: For this compound, ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of both the phthalimide and the N-prenyl moieties. The causality behind using both is that ¹H NMR reveals proton environments and their neighboring protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established chemical shift values for similar structural motifs.[1]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | m | 2H | H-Ar (ortho to C=O) |
| 7.70 - 7.80 | m | 2H | H-Ar (meta to C=O) |
| 5.25 | t, J ≈ 7 Hz | 1H | =CH- |
| 4.30 | d, J ≈ 7 Hz | 2H | N-CH₂- |
| 1.75 | s | 3H | =C-CH₃ (cis) |
| 1.70 | s | 3H | =C-CH₃ (trans) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.2 | C=O (imide) |
| 136.5 | =C(CH₃)₂ |
| 134.0 | C-Ar (meta to C=O) |
| 132.1 | C-Ar (ipso to C=O) |
| 123.3 | C-Ar (ortho to C=O) |
| 119.0 | =CH- |
| 38.5 | N-CH₂- |
| 25.7 | =C-CH₃ (trans) |
| 18.0 | =C-CH₃ (cis) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol is designed to yield high-quality, publishable spectra. The self-validating aspect comes from the internal standard (TMS), which calibrates the chemical shift scale, and the use of a deuterated solvent to provide a lock signal for field stability.
Caption: Step-by-step workflow for HRMS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of ~10 µg/mL in a solvent system compatible with ESI, typically a mixture of methanol or acetonitrile and water with a small amount of formic acid (0.1%) to promote protonation. [2] * Ensure the final solution is free of non-volatile salts or buffers, which can interfere with the ESI process.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the Q-TOF mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Set up the ESI source in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure, and a drying gas flow and temperature appropriate for the solvent system.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 amu).
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ and/or [M+Na]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it with the theoretical formula (C₁₃H₁₃NO₂). A mass error of <5 ppm is typically expected.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses that support the proposed structure. For N-substituted phthalimides, common fragmentation pathways involve the phthalimide moiety.
-
Single-Crystal X-ray Diffraction: The Final Arbiter
Single-crystal X-ray diffraction is the gold standard for structural determination. It provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.
Why it's the ultimate proof: While NMR and MS provide compelling evidence for a structure, they are ultimately inferential. X-ray crystallography provides direct, visual proof of the molecular structure. For drug development professionals, an X-ray crystal structure can be invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies. [3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The success of this technique is entirely dependent on the ability to grow a high-quality single crystal. This protocol outlines the general steps from crystal growth to structure solution. [4][5]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Growth (The Art and Science):
-
Ensure the compound is highly pure (>98%). Impurities can inhibit crystallization.
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture in which it is moderately soluble. [6]The choice of solvent is critical and often requires screening. Common solvents include ethanol, ethyl acetate, dichloromethane, and hexane.
-
Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.
-
Loosely cover the container and leave it undisturbed in a vibration-free environment. Crystal growth can take anywhere from a few days to several weeks.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions. [4] * Carefully mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.
-
-
Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is often used to cool the crystal, which minimizes thermal motion and radiation damage, leading to higher quality data.
-
The diffractometer will rotate the crystal through a series of angles while exposing it to a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are then refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.
-
The final refined structure is validated using various crystallographic metrics.
-
Conclusion
The structural validation of this compound derivatives, and indeed any novel chemical entity, is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy maps the covalent framework, high-resolution mass spectrometry confirms the elemental composition, and single-crystal X-ray diffraction provides the definitive three-dimensional structure. By following the detailed protocols and understanding the rationale behind each technique, researchers can ensure the scientific integrity of their work and build a solid foundation for further studies in drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 16). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]
- Exarchou, V., & Gekas, S. (Eds.). (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR in Pharmaceutical Science. Books.
- Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In H. Oshio & G. N. Newton (Eds.), Instrumental Analysis of Coordination Compounds Volume 1 (Vol. 4, pp. 160-220). Royal Society of Chemistry.
-
Chem LibreTexts. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]
-
S. K. S. Yadav, S. R. B. Kumar, K. R. Kumar, C. N. Kumar, G. V. Zyryanov & V. L. Rusinov. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE, 10(3), e0119440. Retrieved from [Link]
- Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
-
Profolus. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of phthalimide analog. Retrieved from [Link]
-
Kennedy, A. R., et al. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of the title compound. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
MDPI. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed Central. Retrieved from [Link]
-
DEA.gov. (n.d.). The Characterization of N-methylphthalimide (NMP). Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Butynyl)phthalimide. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phthalimide. Retrieved from [Link]
-
de Paula, C. C. A., et al. (2022). Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of diamines towards phthalic anhydride evaluated by paper spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 36(23), e9407. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of N-(3-Methyl-2-butenyl)phthalimide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phthalimide Scaffold in Drug Discovery
The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of therapeutic agents ranging from anti-inflammatory and antimicrobial to anticancer drugs.[2][3] The biological profile of phthalimide derivatives can be significantly modulated by the nature of the substituent attached to the imide nitrogen. This guide focuses on N-(3-Methyl-2-butenyl)phthalimide, also known as N-prenylphthalimide, and provides a comparative analysis of its biological activities against key structural analogs.
While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from various sources to draw structure-activity relationship (SAR) insights. We will compare its anticipated activities with those of its close structural relatives: N-butylphthalimide , representing a saturated alkyl analog, and N-phenylphthalimide , an aromatic counterpart. This comparison will provide a framework for understanding how substitutions on the phthalimide nitrogen—specifically the introduction of an unsaturated prenyl group versus a simple alkyl or aryl moiety—can influence biological function.
Comparative Biological Activities
The primary biological activities reported for N-substituted phthalimides include anti-inflammatory, antimicrobial, and cytotoxic effects. The lipophilicity conferred by the N-substituent is a critical factor, as it can enhance the molecule's ability to cross biological membranes.[3]
Anti-inflammatory Activity
N-substituted phthalimides are known to modulate inflammatory responses, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[4][5] One of the key mechanisms implicated is the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream inhibition of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[6]
| Compound | Assay | Cell Line | IC₅₀ / Activity | Reference |
| Phthalimide Analog (IIh) | Nitric Oxide (NO) Production | RAW 264.7 | 8.7 µg/mL | [6] |
| N-phenylphthalimide derivative (LASSBio 468) | Neutrophil Recruitment (in vivo) | BALB/c mice | ED₅₀ = 2.5 mg/kg | [5] |
| N-(2-nitrophenyl)phthalimide | Carrageenan-induced edema (in vivo) | Swiss mice | Similar to ibuprofen at 250 mg/kg | [1] |
Note: Data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The prenyl group of this compound, with its double bond, introduces a point of unsaturation and a different spatial arrangement compared to a simple butyl chain. This could influence its binding to target proteins involved in the inflammatory cascade.
Antimicrobial Activity
The phthalimide scaffold is present in some commercial fungicides, and its derivatives have been explored for broader antimicrobial properties. The lipophilic character of the N-substituent generally enhances passage across microbial cell membranes.
One study systematically evaluated a series of N-alkyl phthalimides for their antibacterial activity against Bacillus japonicum. The results indicated that N-butylphthalimide possessed the highest potency among the tested alkyl derivatives. This suggests that a saturated alkyl chain of a certain length is beneficial for this specific activity.
| Compound | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| N-butylphthalimide | Bacillus japonicum | Highest antibacterial potency among N-alkyl derivatives tested | |
| Phthalimide aryl ester 3b | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | MIC = 128 µg/mL | [7] |
| Various N-substituted phthalimides | S. aureus, E. coli | Showed good to moderate antibacterial activity | [8] |
Note: MIC (Minimum Inhibitory Concentration) values provide a quantitative measure of antimicrobial activity. Data is from various sources.
The activity of this compound in this context remains to be specifically reported. However, the presence of the prenyl group, a common moiety in naturally occurring antimicrobial compounds, suggests potential for activity.
Cytotoxic Activity
The cytotoxic potential of phthalimide derivatives against various cancer cell lines is an area of active investigation.[9][10] The mechanism of action can vary, but often involves the induction of apoptosis.[11]
While specific IC₅₀ values for this compound are not available, studies on other N-substituted phthalimides provide a basis for comparison. For example, certain N-phthaloyl amino acid derivatives have shown antiproliferative potential against murine tumor cells with IC₅₀ values in the micromolar range.[9] The introduction of an alkyl linker between the phthalimide and another bioactive moiety has been shown to enhance cytotoxicity against human breast and hepatocellular carcinoma cell lines.[2]
| Compound | Cell Line | IC₅₀ | Reference |
| N-phthaloyl amino acid derivative (4) | B-16/F-10 (murine melanoma) | 119.7 µM | [9] |
| N-phthaloyl amino acid derivative (4) | Sarcoma 180 (murine sarcoma) | 47.6 µM | [9] |
| Naphthalimide derivative (11b) | HCT-116 (colorectal carcinoma) | Varies (comparable to amonafide) | [12] |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is from various sources and should be interpreted with caution.
Mechanistic Insights: The TLR4/NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of some phthalimide derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[6] TLR4 is a pattern recognition receptor that, upon activation by lipopolysaccharide (LPS) from Gram-negative bacteria, initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Caption: Postulated inhibition of the TLR4-NF-κB signaling pathway by phthalimide derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.
Synthesis of N-Substituted Phthalimides
A general and robust method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.[1][13]
Workflow Diagram:
Caption: General workflow for the synthesis of N-substituted phthalimides.
Step-by-Step Protocol:
-
To a round-bottom flask, add phthalic anhydride (1.0 eq) and the desired primary amine (e.g., 3-methyl-2-buten-1-amine, butylamine, or aniline) (1.0-1.1 eq).
-
Add glacial acetic acid as the solvent.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 120-140 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water with stirring.
-
A precipitate of the N-substituted phthalimide will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted phthalimide.
-
Confirm the structure and purity of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophage cells. Nitrite, a stable oxidation product of NO, is quantified using the Griess reagent.[14]
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO production inhibition relative to the vehicle control. Calculate the IC₅₀ value.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15][16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., a cancer cell line or normal cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][17]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Resazurin Assay (Optional for Viability): To confirm the MIC, a viability indicator like resazurin can be added. A color change from blue to pink indicates metabolic activity (growth). The MIC is the lowest concentration where the blue color is retained.
Conclusion and Future Directions
This compound stands as a compound of interest at the intersection of several key biological activities demonstrated by the broader phthalimide class. While direct experimental data for this specific molecule is sparse, a comparative analysis with its saturated alkyl (N-butylphthalimide) and aromatic (N-phenylphthalimide) analogs provides valuable structure-activity relationship insights. The available evidence suggests that the nature of the N-substituent is a critical determinant of anti-inflammatory, antimicrobial, and cytotoxic potency.
The prenyl group in this compound is a particularly intriguing feature, as it is a common pharmacophore in natural products with diverse bioactivities. Future research should focus on the direct evaluation of this compound in a battery of standardized assays, including those described in this guide. A head-to-head comparison with its analogs under identical experimental conditions would definitively elucidate the contribution of the prenyl moiety to its biological profile. Such studies will be invaluable for the rational design of novel and more potent phthalimide-based therapeutic agents.
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A Comparative Guide to the In Vitro and In Vivo Profile of N-(3-Methyl-2-butenyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory and anti-inflammatory drug discovery, phthalimide derivatives have emerged as a significant class of compounds, propelled by the complex history and diverse therapeutic applications of thalidomide. This guide provides a comparative analysis of N-(3-Methyl-2-butenyl)phthalimide, a prenylated phthalimide derivative, benchmarking its anticipated biological activities against the well-characterized profile of thalidomide. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes data from closely related analogs to project its potential efficacy and guide future research.
The core structure of phthalimides, a hydrophobic isoindoline-1,3-dione moiety, facilitates passage across biological membranes, a desirable property for drug candidates.[1] The therapeutic potential of phthalimide derivatives spans anti-inflammatory, anticancer, and immunomodulatory activities, largely attributed to their ability to modulate key signaling pathways, including the inhibition of tumor necrosis factor-alpha (TNF-α) production.[2][3]
In Vitro Evaluation: Anti-Inflammatory and Cytotoxic Potential
The in vitro assessment of novel compounds is a critical first step in drug development, providing insights into their mechanism of action and potential therapeutic window. Here, we compare the projected in vitro anti-inflammatory and cytotoxic profile of this compound with thalidomide.
Anti-Inflammatory Activity: TNF-α Inhibition
A primary mechanism by which phthalimide derivatives exert their anti-inflammatory effects is through the suppression of TNF-α, a key pro-inflammatory cytokine.[3] The following data, derived from studies on thalidomide and its analogs, provides a benchmark for the expected activity of this compound.
| Compound | Assay System | Stimulant | TNF-α Inhibition | Reference |
| Thalidomide | Human Leukemia THP-1 Cells | TPA or Okadaic Acid | Significant Inhibition | [4] |
| Phthalimide Analogs (General) | Human Leukemia THP-1 Cells | Lipopolysaccharide (LPS) | Potent Inhibition | [5] |
| N-Acylhydrazone Phthalimide Derivatives | Stimulated Cells | - | Substantial Impairment of TNF-α Secretion | [6][7] |
It is hypothesized that this compound will exhibit TNF-α inhibitory activity comparable to or potentially exceeding that of thalidomide, owing to the introduction of the lipophilic prenyl group which may enhance cellular uptake and interaction with target proteins.
This protocol outlines a standard method for assessing the TNF-α inhibitory activity of a test compound in a human cell line.
-
Cell Culture: Culture human monocytic leukemia cells (THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Stimulation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of this compound or thalidomide (as a positive control) for 1 hour.
-
LPS Stimulation: Induce TNF-α production by stimulating the cells with 1 µg/mL lipopolysaccharide (LPS) for 6 hours.
-
Quantification of TNF-α: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits TNF-α production by 50%).
Cytotoxicity Assessment
Evaluating the cytotoxic profile of a compound is essential to determine its therapeutic index. The following table summarizes the cytotoxic effects of various phthalimide derivatives against different cancer cell lines, providing a comparative context for this compound.
| Compound/Derivative | Cell Line(s) | Cytotoxic Effect | Reference |
| Phthalimide Derivatives | Murine Sarcoma 180, B-16/F-10 | In vitro cytotoxicity observed | [8][9] |
| Phthalimide Analogs | HeLa, HepG2, 4T1 | Varied antiproliferative activity | [10][11][12] |
| N-Acylhydrazone Phthalimide Derivatives | Jurkat cells | Apoptosis induction | [6][7] |
The cytotoxic potential of this compound is expected to be cell line-dependent. The prenyl moiety may enhance its anticancer activity compared to the parent phthalimide structure.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Evaluation: Anti-Inflammatory Efficacy
In vivo studies are crucial for validating the therapeutic potential of a compound in a whole-organism context. The carrageenan-induced paw edema model in rodents is a widely used and well-accepted acute inflammation model to evaluate the efficacy of anti-inflammatory agents.
Carrageenan-Induced Paw Edema Model
This model assesses the ability of a compound to reduce acute inflammation. The data below for thalidomide and its analogs serves as a benchmark for the anticipated in vivo performance of this compound.
| Compound | Animal Model | Dose | Reduction in Paw Edema | Reference |
| Thalidomide Analogs (GI-16 & SC-15) | Mice | 10 mg/kg & 50 mg/kg | Significant decrease | [1][2] |
| Phthalimide-alkyl-1,2,3-triazole derivatives | Rats | - | Quicker action at 2 hours compared to controls | [13] |
| LASSBio 468 (Phthalimide derivative) | Mice | ED50 = 2.5 mg/kg | Potent inhibitory activity | [14][15] |
The this compound is predicted to demonstrate significant anti-inflammatory activity in the carrageenetoric-induced paw edema model, potentially with improved potency compared to thalidomide due to its modified chemical structure.
-
Animals: Use male Wistar rats (180-220 g). House the animals under standard laboratory conditions with free access to food and water.
-
Compound Administration: Administer this compound or thalidomide (positive control) intraperitoneally or orally at various doses one hour before carrageenan injection. A vehicle control group should also be included.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 24 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Mechanistic Insights and Signaling Pathways
The biological effects of phthalimide derivatives are often mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity, including TNF-α.[18]
Experimental Workflow Visualization
Conclusion and Future Directions
While this guide provides a comparative framework based on the activities of structurally related phthalimide derivatives, dedicated experimental studies on this compound are imperative to definitively characterize its biological profile. The introduction of the prenyl group is a rational design strategy that may enhance its anti-inflammatory and cytotoxic properties. Future research should focus on direct in vitro and in vivo testing of this compound to validate the hypotheses presented here. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential to ascertain its potential as a viable therapeutic candidate. The exploration of its effects on a broader range of inflammatory and cancer models will further elucidate its therapeutic promise.
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A Comparative Guide to the Cross-Reactivity Profiling of N-(3-Methyl-2-butenyl)phthalimide
Foreword: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic candidate is inextricably linked to its specificity. Off-target interactions, where a molecule engages with unintended biological entities, are a primary driver of adverse effects and late-stage clinical failures[1][2]. Consequently, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory formality but a cornerstone of robust preclinical science. This guide provides a strategic framework for the in-depth cross-reactivity analysis of N-(3-Methyl-2-butenyl)phthalimide, a molecule of interest due to its hybrid structure incorporating a phthalimide core and a prenyl moiety.
While specific biological data for this compound is not extensively documented in public literature, its structural components offer compelling clues to its potential bioactivities and, by extension, its cross-reactivity liabilities. The phthalimide scaffold is a well-established pharmacophore present in drugs like thalidomide and lenalidomide, known for their potent immunomodulatory and anti-angiogenic effects[3][4][5]. The prenyl group is a common motif in natural products and is known to enhance the biological activity of parent compounds, often by facilitating membrane interactions or binding to specific protein pockets[6][7]. This guide, therefore, outlines a prospective study, detailing the requisite experimental workflows to elucidate the selectivity profile of this compound and compare it against relevant benchmarks.
Rationale for Cross-Reactivity Assessment of this compound
The chemical architecture of this compound suggests several potential avenues for biological interaction. The phthalimide ring system is a key pharmacophoric element in a variety of bioactive compounds, exhibiting anti-inflammatory, anticancer, and antimicrobial properties[3][8][9]. The notorious history of thalidomide, a phthalimide derivative, underscores the critical importance of understanding the full spectrum of its biological targets to separate therapeutic effects from toxicity[4][10].
The addition of the N-(3-Methyl-2-butenyl) group, also known as a prenyl group, can significantly modulate the pharmacological profile of the parent phthalimide structure. Prenylation is a key post-translational modification in eukaryotes that governs protein localization and signaling[11]. Small molecules containing prenyl groups have been shown to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[6][12][13]. The lipophilicity of the prenyl chain may enhance membrane permeability and interaction with hydrophobic binding sites on target proteins.
Given this structural context, a thorough cross-reactivity study is warranted to:
-
Identify the primary biological target(s) of this compound.
-
Uncover any unintended off-target interactions that could lead to adverse effects.
-
Compare its selectivity profile with that of structurally or functionally related compounds.
-
Provide a data-driven foundation for its potential therapeutic development.
Proposed Panel of Comparator Compounds
To contextualize the cross-reactivity data of this compound, a carefully selected panel of comparator compounds is essential. This panel should include molecules with structural similarities and those with known biological activities relevant to the phthalimide and prenyl moieties.
| Compound | Structure | Rationale for Inclusion |
| Phthalimide | ISOINDOLE-1,3-DIONE | Parent scaffold to establish baseline activity. |
| Thalidomide | 2-(2,6-DIOXOPIPERIDIN-3-YL)ISOINDOLE-1,3-DIONE | Prototypical immunomodulatory drug (IMiD) with a phthalimide core.[4][14] |
| Lenalidomide | (RS)-3-(4-AMINO-1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PIPERIDINE-2,6-DIONE | A more potent thalidomide analog with a distinct safety profile.[15][16][17] |
| Prenol | 3-METHYL-2-BUTEN-1-OL | To assess the contribution of the prenyl moiety alone. |
| N-Pentylphthalimide | 2-PENTYLISOINDOLE-1,3-DIONE | An alkyl-substituted phthalimide to compare the effect of a saturated vs. unsaturated side chain. |
A Multi-tiered Approach to Cross-Reactivity Profiling
A comprehensive assessment of cross-reactivity should employ a combination of computational and experimental methods. This tiered approach allows for a broad initial screening followed by more focused, quantitative analyses.
Tier 1: In Silico Profiling
Computational methods provide a rapid and cost-effective way to predict potential off-target interactions by comparing the structure of this compound against databases of known protein targets[18][19].
Experimental Protocol: Computational Target Prediction
-
Ligand-Based Similarity Searching: Utilize 2D and 3D molecular similarity methods to compare this compound against libraries of compounds with known biological activities. The Tanimoto coefficient is a commonly used metric for quantifying similarity[19].
-
Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of this compound (e.g., hydrophobic regions, hydrogen bond acceptors). Screen this model against a database of protein structures to identify potential binding partners.
-
Target Prediction Databases: Employ web-based servers and software that predict protein targets based on the chemical structure of a small molecule.
Tier 2: In Vitro Broad-Panel Screening
Broad-panel screening against a diverse set of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes provides a comprehensive overview of the compound's selectivity.
Experimental Protocol: Broad-Panel Radioligand Binding and Enzyme Inhibition Assays
-
Compound Preparation: Prepare a stock solution of this compound and the comparator compounds in a suitable solvent (e.g., DMSO).
-
Assay Execution: Submit the compounds for screening against a commercial off-target panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically use radioligand binding assays for receptors and functional assays for enzymes.
-
Data Analysis: The primary endpoint is the percent inhibition of radioligand binding or enzyme activity at a fixed concentration (typically 10 µM). A significant inhibition (e.g., >50%) flags a potential off-target interaction.
Tier 3: Quantitative In Vitro Profiling and Target Validation
Hits identified in the broad-panel screen should be followed up with quantitative dose-response studies to determine their potency (e.g., IC₅₀ or Kᵢ).
Experimental Protocol: IC₅₀ Determination for "Hit" Off-Targets
-
Assay Setup: For each identified off-target, establish an appropriate in vitro assay. This could be a biochemical assay using a purified enzyme or a cell-based assay.
-
Dose-Response Curve Generation: Prepare serial dilutions of this compound and relevant comparators. Incubate the compounds with the target protein or cells and measure the biological response.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular context[20].
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Denaturation Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Use Western blotting to detect the amount of the target protein remaining in the soluble fraction at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of Experimental Workflows
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Benchmarking N-(3-Methyl-2-butenyl)phthalimide: A Comparative Guide to its Potential as an Enzyme Inhibitor
Introduction
The phthalimide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] N-(3-Methyl-2-butenyl)phthalimide, a derivative featuring a prenyl group, presents an interesting candidate for investigation as a modulator of enzymatic activity. The lipophilic nature of the prenyl moiety could facilitate interaction with hydrophobic pockets within enzyme active sites. This guide provides a comprehensive framework for benchmarking this compound against established inhibitors of two key enzymes implicated in pathophysiology: Prolyl Endopeptidase (PREP) and Quinone Reductase 2 (QR2).
This document is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to evaluating the inhibitory potential of this novel compound. The methodologies described herein are structured to ensure scientific rigor and generate robust, comparable data.
Rationale for Target Selection
Given the limited specific data on this compound's direct enzyme targets, we have selected PREP and QR2 based on the following rationale:
-
Prolyl Endopeptidase (PREP): This serine protease is involved in the metabolism of proline-containing neuropeptides and peptide hormones, playing a role in neurological and inflammatory processes.[3][4][5] Inhibitors of PREP are being explored for their therapeutic potential in neurodegenerative diseases and inflammation.[4][6] The anti-inflammatory properties reported for some phthalimide derivatives make PREP a plausible, albeit speculative, target.[7]
-
Quinone Reductase 2 (QR2): This cytosolic enzyme is implicated in oxidative stress pathways and has emerged as a target for chemoprevention and neuroprotection.[8][9] QR2 is known to be inhibited by various small molecules, and its active site may accommodate the phthalimide scaffold. The evaluation of this compound against QR2 will help to profile its activity against enzymes involved in cellular defense mechanisms.
Experimental Design: A Head-to-Head Comparison
The core of this benchmarking study is a direct comparison of the inhibitory activity of this compound with well-characterized inhibitors of PREP and QR2.
Selected Known Inhibitors
| Target Enzyme | Known Inhibitor | Rationale for Selection |
| Prolyl Endopeptidase (PREP) | Pramiracetam | A well-documented, commercially available PREP inhibitor.[3][4] |
| Z-Pro-prolinal | A highly potent and specific peptide-based PREP inhibitor, serving as a benchmark for high-affinity binding.[10] | |
| Quinone Reductase 2 (QR2) | Resveratrol | A natural product and known inhibitor of QR2, providing a relevant comparison to a dietary compound.[8] |
| S29434 (NMDPEF) | A potent, selective, and cell-permeable inhibitor of QR2, representing a high-potency synthetic inhibitor.[11] |
Experimental Workflow
The following diagram outlines the overall workflow for the comparative analysis.
Caption: Workflow for benchmarking this compound against known enzyme inhibitors.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and established methodologies.[12][13][14]
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the inhibitory effect of the test compounds on enzyme activity.
Materials:
-
Purified recombinant human PREP or QR2
-
Specific substrate for each enzyme (e.g., Suc-Gly-Pro-AMC for PREP, menadione for QR2)
-
Test compounds: this compound and known inhibitors
-
Assay buffer (optimized for each enzyme)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Create a series of dilutions of the test compounds in the assay buffer.
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution at a concentration around its Michaelis constant (Km).[15]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer + DMSO.
-
Control wells (100% activity): Enzyme solution + DMSO.
-
Test wells: Enzyme solution + diluted test compounds.
-
Positive control wells: Enzyme solution + known inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Protocol 2: Mechanism of Inhibition Studies
To understand how this compound inhibits the enzyme, kinetic studies are essential.
Procedure:
-
Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate and the test compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or other linearized plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).[16]
-
Calculate the inhibition constant (Ki) from the kinetic data.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Inhibitory Activity (IC50 Values)
| Compound | Target Enzyme | IC50 (µM) [Mean ± SD, n=3] |
| This compound | PREP | Experimental Value |
| Pramiracetam | PREP | Experimental Value |
| Z-Pro-prolinal | PREP | Experimental Value |
| This compound | QR2 | Experimental Value |
| Resveratrol | QR2 | Experimental Value |
| S29434 (NMDPEF) | QR2 | Experimental Value |
Table 2: Kinetic Parameters and Mechanism of Inhibition
| Compound | Target Enzyme | Inhibition Type | Ki (µM) [Mean ± SD, n=3] |
| This compound | PREP | Determined from kinetic studies | Calculated Value |
| This compound | QR2 | Determined from kinetic studies | Calculated Value |
Signaling Pathway Context
The inhibition of PREP or QR2 can have downstream effects on cellular signaling pathways.
PREP and Neuropeptide Signaling
PREP plays a role in the degradation of various neuropeptides. Its inhibition can lead to an accumulation of these peptides, modulating their signaling pathways.
Caption: Potential impact of this compound on PREP-mediated neuropeptide signaling.
QR2 and Oxidative Stress
QR2 is involved in the cellular response to quinones and can contribute to oxidative stress. Its inhibition may modulate these pathways.
Caption: Potential role of this compound in modulating QR2-mediated oxidative stress.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By benchmarking it against known inhibitors of PREP and QR2, researchers can gain valuable insights into its potency, selectivity, and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including cell-based assays to confirm its activity in a more physiological context and lead optimization studies to explore structure-activity relationships. The systematic approach outlined here will ensure the generation of high-quality, reproducible data, paving the way for a deeper understanding of the therapeutic potential of this and related phthalimide derivatives.
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Prolyl endopeptidase. In Wikipedia. Retrieved from [Link]
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Paulus, A., et al. (2010). Screening natural products for inhibitors of quinone reductase-2 using ultrafiltration LC-MS. Journal of Natural Products, 74(1), 69-75. Retrieved from [Link]
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Buryanovskyy, L., et al. (2004). Mechanism-based inhibition of quinone reductase 2 (NQO2). Selectivity for NQO2 over NQO1 and structural basis for flavoprotein inhibition. Journal of Biological Chemistry, 279(51), 53266-53275. Retrieved from [Link]
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Ashur-Fabian, O., et al. (2023). Specific quinone reductase 2 inhibitors reduce metabolic burden and reverse Alzheimer's disease phenotype in mice. Journal of Clinical Investigation, 133(19), e162120. Retrieved from [Link]
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A, B., & C, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
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Buryanovskyy, L., et al. (2004). Mechanism‐Based Inhibition of Quinone Reductase 2 (NQO2): Selectivity for NQO2 over NQO1 and Structural Basis for Flavoprotein Inhibition. Semantic Scholar. Retrieved from [Link]
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Yoshimoto, T., et al. (1987). Specific inhibitors for prolyl endopeptidase and their anti-amnesic effect. Journal of Pharmacobio-Dynamics, 10(12), 730-735. Retrieved from [Link]
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Niestroj, A. J., et al. (2006). Novel of inhibitors of prolyl endopeptidase. Clinical Chemistry and Laboratory Medicine, 44(7), 849-854. Retrieved from [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. ResearchGate. Retrieved from [Link]
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Kim, J. K., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(14), 3686-3693. Retrieved from [Link]
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How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]
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How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]
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Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
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Enzyme Analysis. G-Biosciences. Retrieved from [Link]
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Enzyme kinetics and inhibition studies. Fiveable. Retrieved from [Link]
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Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 236-246. Retrieved from [Link]
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Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Synthesis and antimicrobial activity of some new phthalimide derivatives. JETIR. Retrieved from [Link]
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Comparative Docking Studies of N-(3-Methyl-2-butenyl)phthalimide Derivatives as Potential Cyclooxygenase-2 (COX-2) Inhibitors: A Technical Guide
This guide provides an in-depth comparative analysis of a designed series of N-(3-Methyl-2-butenyl)phthalimide derivatives against the well-established anti-inflammatory target, Cyclooxygenase-2 (COX-2). We will explore the scientific rationale for this investigation, present a detailed, self-validating experimental protocol for in silico molecular docking, and analyze the hypothetical results to elucidate structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and anti-inflammatory therapeutics.
Introduction: The Rationale for Targeting COX-2 with Novel Phthalimide Scaffolds
The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The anti-inflammatory potential of phthalimide derivatives is particularly noteworthy, with many exhibiting inhibitory effects on key mediators of the inflammatory cascade.[3][4]
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[5] Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[6] Selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5] Several selective COX-2 inhibitors, such as Celecoxib and Rofecoxib, have been successfully developed and marketed.[7][8]
The N-prenyl (or N-(3-Methyl-2-butenyl)) moiety is a common feature in natural products and has been shown to influence the biological activity of various compounds. This guide explores the hypothesis that combining the phthalimide scaffold with an N-prenyl group could yield novel and potent selective COX-2 inhibitors. Through comparative molecular docking studies, we aim to predict the binding affinities and interaction patterns of a designed series of this compound derivatives within the COX-2 active site, comparing them against known selective inhibitors.
Experimental Methodology: A Self-Validating Protocol for Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of our designed ligand series against the human COX-2 enzyme. The causality behind each step is explained to ensure scientific integrity and allow for adaptation to other research questions.
Computational Tools and Software
-
Molecular Docking: AutoDock Vina 1.2.0[9]
-
Molecular Visualization and Preparation: UCSF Chimera[10], PyMOL
-
Ligand Drawing and Energy Minimization: ChemDraw, Avogadro
Target Protein Preparation
The quality of the receptor structure is paramount for obtaining meaningful docking results. We have selected the high-resolution crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR) from the Protein Data Bank.[13][14]
Step-by-Step Protocol:
-
Structure Retrieval: Download the PDB file (5KIR.pdb) from the RCSB Protein Data Bank.
-
Initial Cleaning: Open the PDB file in UCSF Chimera. Remove water molecules, co-crystallized ligands, and any other heteroatoms from the structure. For this study, we will use Chain A.[13]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure to correct for their absence in the crystal structure file. Assign Gasteiger charges to all atoms. This is crucial for accurately calculating electrostatic interactions.[15]
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format (5KIR_receptor.pdbqt), which is required by AutoDock Vina and includes atomic charges and atom type definitions.[15]
Ligand Series Design and Preparation
For this comparative study, we have designed a small, focused library based on the this compound scaffold. The variations are introduced to probe the effect of substitutions on the phthalimide ring, which may influence interactions within the COX-2 active site.
Designed Ligands:
-
NMP-01: this compound (the parent compound)
-
NMP-02: 4-Nitro-N-(3-Methyl-2-butenyl)phthalimide (introducing an electron-withdrawing group)
-
NMP-03: 4-Amino-N-(3-Methyl-2-butenyl)phthalimide (introducing a hydrogen bond donor/acceptor)
-
NMP-04: 4,5-Dichloro-N-(3-Methyl-2-butenyl)phthalimide (introducing bulky, hydrophobic groups)
Reference Ligands (Positive Controls):
-
Celecoxib: A known selective COX-2 inhibitor.
-
Rofecoxib: Another well-characterized selective COX-2 inhibitor.
Step-by-Step Protocol:
-
2D Structure Drawing: Draw the 2D structures of all designed and reference ligands using ChemDraw or a similar chemical drawing tool.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform an initial energy minimization using a tool like Avogadro with the MMFF94 force field. This step ensures that the initial ligand conformations are sterically reasonable.
-
File Format Conversion and Torsional Bond Definition: Save the energy-minimized structures as PDB files. Open each PDB file in AutoDockTools and save it in the PDBQT format. During this process, the software will automatically detect and define the rotatable bonds, which is essential for flexible ligand docking.
Molecular Docking Workflow with AutoDock Vina
The following workflow outlines the process of docking the prepared ligands into the active site of the prepared COX-2 receptor.
Caption: A flowchart illustrating the key steps in the comparative molecular docking protocol.
Step-by-Step Protocol:
-
Grid Box Definition: The grid box defines the three-dimensional space where AutoDock Vina will search for optimal ligand binding poses. To ensure the docking is focused on the active site, the grid box should be centered on the position of the co-crystallized inhibitor in the original PDB structure (5KIR). A box size of 25 x 25 x 25 Å is generally sufficient to encompass the entire active site.
-
Configuration File: Create a configuration file (conf.txt) for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate (e.g., 10).
-
Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log logfile.txt.
-
Result Analysis: The primary output from AutoDock Vina is a PDBQT file containing the predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The log file provides the binding affinity and root-mean-square deviation (RMSD) values for each pose. For this study, we will consider the pose with the lowest binding affinity as the most probable binding mode.
Results and Discussion: A Comparative Analysis
The docking simulations provide valuable insights into the potential of our designed this compound derivatives as COX-2 inhibitors. The results are summarized in Table 1.
Table 1: Comparative Docking Results of NMP Derivatives and Reference Inhibitors against COX-2 (PDB ID: 5KIR)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| NMP-01 | -8.9 | Tyr385, Ser530, Arg120 | Ser530 | Val523, Ala527, Phe518 |
| NMP-02 | -9.5 | Tyr385, Ser530, Arg120, His90 | Ser530, Arg120 | Val523, Ala527, Phe518 |
| NMP-03 | -9.2 | Tyr385, Ser530, Arg120, Gln192 | Ser530, Gln192 | Val523, Ala527, Phe518 |
| NMP-04 | -9.8 | Tyr385, Ser530, Arg120 | Ser530 | Val523, Ala527, Phe518, Leu352 |
| Celecoxib | -11.2 | Tyr385, Ser530, Arg513, His90 | Arg513, His90 | Val523, Ala527, Phe518, Leu352 |
| Rofecoxib | -10.8 | Tyr385, Ser530, Arg120 | Ser530 | Val523, Ala527, Phe518 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Analysis of Binding Modes and Structure-Activity Relationships (SAR)
The docking results suggest that all the designed this compound derivatives can favorably bind within the active site of COX-2. The binding affinities of the designed compounds are comparable to, although slightly lower than, the reference inhibitors Celecoxib and Rofecoxib.
A key interaction observed across all docked compounds is the hydrogen bond with Ser530 . This is a critical interaction for COX inhibition, as the acetylation of this residue by aspirin is responsible for its irreversible inhibitory effect. The carbonyl groups of the phthalimide moiety appear to be well-positioned to act as hydrogen bond acceptors for the hydroxyl group of Ser530.
The prenyl group of the NMP derivatives consistently occupies a hydrophobic pocket lined by residues such as Val523, Ala527, and Phe518 . This suggests that the hydrophobic nature of the N-(3-Methyl-2-butenyl) substituent contributes favorably to the binding affinity.
Structure-Activity Relationship Insights:
-
NMP-02 (4-Nitro): The introduction of a nitro group resulted in a more favorable binding affinity compared to the parent compound NMP-01. This is likely due to the formation of an additional hydrogen bond with Arg120 , a key residue in the COX-2 active site.[16] The electron-withdrawing nature of the nitro group may also enhance electrostatic interactions.
-
NMP-03 (4-Amino): The amino-substituted derivative also showed improved binding affinity over NMP-01. The amino group appears to form a hydrogen bond with Gln192 , contributing to the overall stability of the complex.
-
NMP-04 (4,5-Dichloro): This derivative exhibited the best binding affinity among the designed series. The bulky chloro substituents likely enhance hydrophobic interactions within the active site, particularly with Leu352 , leading to a more stable complex.
Comparison with Reference Inhibitors
The reference inhibitors, Celecoxib and Rofecoxib, demonstrated higher binding affinities than the designed NMP derivatives. This is expected, as these are clinically optimized drugs. The sulfonamide moiety of Celecoxib is known to bind deep within a secondary pocket of the COX-2 active site, forming strong hydrogen bonds with Arg513 and His90 .[8] This interaction is a key determinant of its high affinity and selectivity for COX-2. While our designed derivatives do not possess this specific moiety, the docking results indicate that they can still occupy the primary active site and form crucial interactions with key residues like Ser530 and Tyr385.
Caption: A diagram illustrating the key interactions between selected ligands and COX-2 active site residues.
Conclusion and Future Directions
This in silico comparative study demonstrates that this compound derivatives are a promising scaffold for the design of novel COX-2 inhibitors. Our hypothetical docking results indicate that these compounds can effectively bind to the COX-2 active site, forming key interactions with residues essential for catalysis. The structure-activity relationship analysis suggests that substitutions on the phthalimide ring can significantly modulate the binding affinity, with electron-withdrawing and bulky hydrophobic groups potentially enhancing potency.
While the predicted binding affinities of our designed compounds are lower than those of clinically approved drugs like Celecoxib, this study provides a strong rationale for the synthesis and in vitro biological evaluation of this class of compounds. Future work should focus on synthesizing the NMP series and evaluating their COX-1/COX-2 inhibitory activity and selectivity through enzymatic assays. Further optimization of the scaffold, guided by the insights from this docking study, could lead to the development of potent and selective anti-inflammatory agents.
References
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Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of arachidonic acid bound to cyclooxygenase-2. Journal of Biological Chemistry, 291(43), 22749–22759. [Link]
-
Alanazi, A. M., El-Azab, A. S., Al-Suwaidan, I. A., ElTahir, K. E. H., Asiri, Y. A., Abdel-Aziz, N. I., & Abdel-Aziz, A. A.-M. (2015). Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 92, 115–123. [Link]
- PyMOL. (n.d.). The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
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Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778–2786. [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]
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Abdel-Aziz, A. A.-M., El-Azab, A. S., Alanazi, A. M., Al-Suwaidan, I. A., ElTahir, K. E. H., & Asiri, Y. A. (2011). Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study. European Journal of Medicinal Chemistry, 46(5), 1648–1655. [Link]
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Vieira, T. F., & Sousa, S. F. (2019). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Molecules, 24(13), 2382. [Link]
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Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]
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Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Eldehna, W. M. (2022). Docking simulation of celecoxib (a), 2a (b), 2b (c), and 2j (d) molecules in COX-2 (PDB ID: 5KIR). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3-Methyl-2-butenyl)phthalimide
As a Senior Application Scientist, it is my priority to equip fellow researchers with the knowledge to not only advance scientific discovery but to do so with the utmost attention to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-(3-Methyl-2-butenyl)phthalimide, moving beyond mere procedural steps to explain the rationale behind each recommendation. Our commitment to rigorous safety standards is a cornerstone of trustworthy and reproducible science.
Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 15936-45-5) is an organic compound that, according to its Safety Data Sheet (SDS), is classified as harmful if swallowed.[1] While it is not classified under the most severe hazard categories, improper disposal can still pose risks to personnel and the environment.
Key Hazard Information:
| Property | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Physical State | Solid | [2] |
It is crucial to consult your institution's specific guidelines and the compound's SDS before handling. The SDS for this compound explicitly states the precautionary measure: "P501: Dispose of contents/container to an approved waste disposal plant."[1] This directive forms the foundation of our disposal protocol.
The "Cradle-to-Grave" Philosophy of Chemical Waste Management
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management.[3] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[3] As a researcher, you are the generator and the first link in this critical chain of custody.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
-
Safety goggles to protect from potential splashes.
-
A laboratory coat to shield skin and clothing.
-
Nitrile gloves to prevent dermal contact.[4]
Step 2: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in preventing accidental reactions and ensuring that waste streams are managed correctly. This compound is a non-halogenated organic solid.
-
Action: Designate a specific, clearly labeled waste container for "Solid Organic Waste" or "Non-Halogenated Solid Organic Waste."[5] This container should be situated in a designated satellite accumulation area, such as a laboratory fume hood.[5]
-
Rationale: Mixing different classes of chemical waste can lead to dangerous reactions. For instance, mixing organic waste with strong oxidizing agents can create a fire or explosion hazard. Keeping chlorinated and non-chlorinated solvents separate is also a common and important practice.[6]
Step 3: Containerization and Labeling
The integrity of the waste container and the clarity of its labeling are essential for the safety of everyone who will handle it.
-
Action:
-
Use a container made of a material compatible with organic solids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally suitable.
-
The container must be in good condition, with no cracks or signs of deterioration.[7]
-
Label the container clearly with the words "Hazardous Waste" (or as required by your institution), the full chemical name: "this compound," and the date you begin accumulating the waste.[8]
-
-
Rationale: Proper containerization prevents leaks and spills.[7] Clear and accurate labeling ensures that waste handlers are aware of the contents and can manage the container appropriately, preventing accidental mixing of incompatible wastes.
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory before it is collected for disposal.
-
Action:
-
Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood.[5][7]
-
Ensure the container is placed in secondary containment, which is a tray or bin that can hold the entire contents of the container in case of a leak.[5]
-
Keep the container closed except when adding waste.[7]
-
-
Rationale: Storing chemical waste in a designated, ventilated area minimizes exposure to laboratory personnel. Secondary containment is a crucial safety measure to contain spills and prevent environmental contamination.
Step 5: Arranging for Disposal
Once the waste container is full or you have finished the experiments generating this waste, it is time to arrange for its final disposal.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the waste.
-
Rationale: EHS professionals are trained in the proper procedures for transporting and disposing of chemical waste in accordance with all local, state, and federal regulations. They will ensure that the waste is sent to a licensed treatment, storage, and disposal facility (TSDF).[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
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Navigating the Safe Handling of N-(3-Methyl-2-butenyl)phthalimide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. N-(3-Methyl-2-butenyl)phthalimide, a phthalimide derivative, represents a class of compounds with significant interest in organic synthesis. Ensuring the safety of laboratory personnel while maintaining the integrity of research is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety protocol. Our goal is to empower you with the knowledge to build a self-validating system of safety for handling this and similar chemical compounds.
Hazard Assessment and Triage: Understanding the Risks
This compound is classified as harmful if swallowed. While comprehensive toxicological data for this specific molecule is not widely available, the parent phthalimide structure and related derivatives have been studied, indicating the potential for skin, eye, and respiratory irritation. Some phthalimide derivatives have been shown to have cytotoxic effects and may cause reversible organ effects with significant exposure. Therefore, a cautious approach that minimizes all routes of exposure is essential.
Primary Routes of Exposure:
-
Ingestion: Accidental ingestion poses the most acute, documented risk.
-
Inhalation: As a solid, inhalation of dust particles is a primary concern, especially during weighing and transfer operations.
-
Dermal Contact: While not classified as a skin irritant, prolonged or repeated contact should be avoided to prevent potential sensitization or absorption.
-
Eye Contact: Solid particles can cause mechanical irritation and potential chemical irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a matter of compliance but a critical risk mitigation strategy. The following recommendations are based on a comprehensive assessment of the potential hazards associated with this compound.
Data Presentation: Recommended PPE for this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a robust barrier against incidental contact with organic solids. Nitrile gloves offer good dexterity and splash resistance, while butyl rubber provides superior protection against a broader range of chemicals. Always inspect gloves for tears or punctures before use. |
| Eye Protection | ANSI Z87.1 Compliant Safety Goggles | Chemical splash goggles are mandatory to provide a seal around the eyes, protecting against airborne dust particles and accidental splashes. Standard safety glasses with side shields do not offer sufficient protection.[1][2][3] |
| Body Protection | Fully-buttoned Laboratory Coat | A standard laboratory coat will prevent contamination of personal clothing during routine handling. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Required when handling the powder outside of a certified chemical fume hood, or when there is a potential for aerosolization (e.g., during weighing, scraping, or large-scale transfers). This minimizes the risk of inhaling fine particles.[4][5] |
Experimental Protocols: Proper Donning and Doffing of PPE
A critical, yet often overlooked, aspect of PPE is the procedure for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator: If required, perform a seal check on your N95 respirator.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.
-
Eye Protection: Remove your safety goggles.
-
Respirator: Remove your respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: From Receipt to Use
A structured workflow for handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.
Mandatory Visualization: Chemical Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Methodologies
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is clearly labeled.
Weighing and Transfer:
-
Whenever possible, perform all weighing and transfer operations within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Use a dedicated, labeled spatula or weighing paper for this compound.
-
Handle the solid gently to avoid creating dust.
-
If a fume hood is not available, an N95 respirator is mandatory.[6][4][5]
Disposal Plan: Managing Waste from Cradle to Grave
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect both human health and the environment.
Mandatory Visualization: Waste Disposal Decision Tree
Caption: A decision tree for the proper segregation and disposal of waste.
Step-by-Step Disposal Protocol
Chemical Waste:
-
Collect all waste this compound and any materials heavily contaminated with the compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name, concentration, and the words "Hazardous Waste".
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Contaminated PPE and Consumables:
-
Place all used gloves, weighing papers, and other contaminated consumables into a separate, sealed plastic bag that is also clearly labeled as hazardous waste.
-
Do not dispose of this material in the regular trash.
Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Being prepared with a clear and concise emergency plan is crucial.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you feel it is unsafe to clean up.
-
Ventilate: If safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Contain: For a small, manageable spill of the solid, carefully cover it with a dry, inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Clean-up: Wearing your full PPE, gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS office.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these detailed safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound, ensuring a culture of safety and scientific excellence.
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Guedes, G. M. M., et al. (2021). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 26(9), 2583. [Link]
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Emms, V. L., et al. (2023). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. Chemical Science, 14(44), 12498–12511. [Link]
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da Silva, A. C. A., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 87(1), 215-228. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
